molecular formula C8H6N2O5 B1291841 3-Carbamoyl-5-nitrobenzoic acid CAS No. 90196-48-8

3-Carbamoyl-5-nitrobenzoic acid

Cat. No.: B1291841
CAS No.: 90196-48-8
M. Wt: 210.14 g/mol
InChI Key: BDXFKMQTIGVLEU-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6N2O5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-carbamoyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXFKMQTIGVLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628039
Record name 3-Carbamoyl-5-nitrobenzoic acid
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90196-48-8
Record name 3-Carbamoyl-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoyl-5-nitrobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8), a key aromatic building block in medicinal chemistry and materials science.[1] In the absence of extensive experimentally derived data for this specific molecule, this guide synthesizes predicted values with a robust comparative analysis against the well-characterized analogue, 3-nitrobenzoic acid. The document details the structural and electronic characteristics, predicted solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it provides validated, step-by-step experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications. This guide is structured to deliver not just data, but a deeper understanding of the molecular causality behind the properties of this compound, thereby facilitating its effective use in research and development.

Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a carboxamide (carbamoyl) group arranged in a 1,3,5-substitution pattern on a benzene ring. This unique arrangement of electron-withdrawing (nitro and carboxylic acid) and a moderately electron-withdrawing/H-bonding (carbamoyl) group imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.

The presence of multiple functional groups allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, providing a route to a variety of further derivatives. The carbamoyl group, while generally less reactive, can participate in hydrolysis under harsh conditions and is a significant contributor to the molecule's polarity and hydrogen bonding capacity.

An understanding of the physicochemical properties of this compound is paramount for its application. These properties govern its solubility in various solvent systems, its behavior in physiological environments, its reactivity in synthetic protocols, and its potential for interaction with biological targets.

Core Physicochemical Properties

Due to a scarcity of published experimental data for this compound, this section presents a combination of fundamental identifiers and computationally predicted properties. For context and a deeper understanding of the influence of the carbamoyl group, these are presented alongside the experimentally determined values for the closely related compound, 3-nitrobenzoic acid.

PropertyThis compound3-Nitrobenzoic Acid (for comparison)Data Source
CAS Number 90196-48-8[1]121-92-6[2]Experimental
Molecular Formula C₈H₆N₂O₅[3]C₇H₅NO₄[4]Experimental
Molecular Weight 210.14 g/mol [5]167.12 g/mol [4]Experimental
Physical Form Solid[5]Off-white to yellowish-white crystalsExperimental
Melting Point Not available139-141 °C[4]Experimental
Boiling Point Not available>260 °C[6]Experimental
Predicted XLogP 0.5[3]1.83[2]Predicted/Experimental
Predicted pKa (Carboxylic Acid) ~3.0 - 3.53.47[4]Predicted/Experimental

Expert Insights:

  • Influence of the Carbamoyl Group: The addition of the carbamoyl (-CONH₂) group in place of a hydrogen atom (as in 3-nitrobenzoic acid) is expected to have several key impacts. Firstly, it increases the molecular weight and introduces additional sites for hydrogen bonding (both donor and acceptor). This is predicted to increase its polarity and likely its aqueous solubility compared to 3-nitrobenzoic acid, which is reflected in the lower predicted XLogP value.[3] The electron-withdrawing nature of the carbamoyl group, although weaker than the nitro group, may lead to a slight increase in the acidity of the carboxylic acid (a lower pKa) compared to 3-nitrobenzoic acid.

  • Melting Point: The introduction of the carbamoyl group, capable of forming strong intermolecular hydrogen bonds, would be expected to result in a significantly higher melting point for this compound compared to 3-nitrobenzoic acid.

  • Solubility: While specific solubility data is unavailable, it is anticipated that this compound will exhibit low solubility in non-polar organic solvents and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in water is expected to be limited but can be significantly increased in aqueous basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. For 3-nitrobenzoic acid, the solubility in water is reported as 0.24 g/100 mL at 15 °C.[4]

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of this compound, this section provides detailed, field-proven experimental protocols.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. 24-48 hours is a standard duration for many organic compounds.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Settle or Centrifuge B->C D Withdraw supernatant C->D E Quantify by HPLC D->E F Solubility (mg/mL or mol/L) E->F

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent such as methanol may be used if aqueous solubility is low, but this will yield an apparent pKa specific to that solvent system.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Causality Behind Experimental Choices:

  • Standardized Titrant: The concentration of the titrant must be accurately known to determine the equivalence point correctly.

  • Incremental Addition: Small additions of titrant, especially near the equivalence point, are necessary to accurately define the shape of the titration curve and identify the pKa.

  • Stirring: Continuous stirring ensures that the solution is homogeneous and that the pH electrode is measuring the bulk solution pH.

Logical Relationship for pKa Determination

G A Titration of this compound with NaOH B Measure pH vs. Volume of NaOH added A->B C Plot Titration Curve (pH vs. Volume) B->C D Identify Half-Equivalence Point C->D E pKa = pH at Half-Equivalence Point D->E

Caption: Logical flow for determining pKa via potentiometric titration.

Determination of LogP by Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be reliably estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase will be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte. Inject each standard and measure its retention time.

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system. Record its retention time.

  • Data Analysis: Calculate the capacity factor (k) for each standard and the analyte. Plot the log(k) of the standards against their known LogP values. This should yield a linear relationship.

  • LogP Determination: Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log(k).

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase (C18) retains compounds based on their hydrophobicity, which is directly related to their LogP.

  • Calibration Standards: A calibration curve with known standards is essential to correlate retention time with LogP. The standards should be structurally similar to the analyte if possible.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the calculation of the capacity factor and ensures a consistent relationship between retention and hydrophobicity.

Workflow for LogP Determination by RP-HPLC

G cluster_0 Calibration cluster_1 Sample Analysis A Inject standards with known LogP B Measure retention times A->B C Plot log(k) vs. known LogP B->C F Determine LogP from calibration curve C->F D Inject this compound E Measure retention time D->E E->F

Caption: Workflow for LogP determination using RP-HPLC.

Conclusion

References

  • PubChemLite. (n.d.). This compound (C8H6N2O5). Retrieved from [Link]

  • Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1104.
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

  • Wikipedia. (2023, December 15). 3-Nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. Retrieved from [Link]

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). US7462738B2 - Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
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  • PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

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3-Carbamoyl-5-nitrobenzoic acid CAS number 90196-48-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Carbamoyl-5-nitrobenzoic acid (CAS: 90196-48-8)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS Number: 90196-48-8), a substituted aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique trifunctional architecture, featuring a carboxylic acid, a primary amide, and a nitro group in a meta-disubstituted pattern, renders it a versatile building block for constructing complex molecular frameworks. This document details its chemical and physical properties, outlines a logical synthetic pathway and characterization protocols, discusses its potential applications in drug development, and provides essential safety and handling guidelines. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Chemical Identity and Core Properties

This compound, also known as 5-Carboxy-3-nitrobenzamide, is a key organic intermediate. Its structure is foundational to its utility, offering three distinct points for chemical modification.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
Synonym 5-Carboxy-3-nitrobenzamide
CAS Number 90196-48-8[1]
Molecular Formula C₈H₆N₂O₅[]

| Molecular Weight | 210.15 g/mol |

Table 2: Physicochemical Properties

Property Value / Description Rationale and Context
Appearance Expected to be an off-white to pale yellow solid. Similar to related nitrobenzoic acids, which are typically yellowish-white crystalline solids[3][4].
Melting Point Not explicitly found in search results. The melting point will be sharp if the compound is pure. Impurities typically depress and broaden the melting range. For comparison, 3-nitrobenzoic acid melts at 139-141 °C[4].
Solubility Sparingly soluble in water, more soluble in oxygenated organic solvents like DMSO, DMF, ethanol, and methanol[5]. The carboxylic acid and amide groups provide polarity and hydrogen bonding capability, while the aromatic ring is nonpolar. Solubility in water is limited but increases with temperature[5]. Its acidic nature allows for dissolution in aqueous bases via salt formation.

| Acidity (pKa) | Expected to be more acidic than benzoic acid (pKa ~4.2). | The electron-withdrawing effects of both the nitro and carbamoyl groups increase the stability of the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid. 3-Nitrobenzoic acid, for instance, has a pKa of 3.47[4]. |

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

While specific synthesis literature for this compound is not abundant, a logical and efficient pathway can be designed starting from 3,5-dimethylnitrobenzene, leveraging established organic transformations.

Proposed Synthesis Workflow

The synthesis hinges on the selective oxidation of one methyl group followed by the conversion of the second methyl group. A more direct, albeit potentially lower-yield, approach involves the nitration of a precursor already containing the carbamoyl and carboxyl functionalities or their precursors. A common industrial approach for similar molecules involves the nitration of a suitable benzoic acid derivative[6][7].

For this molecule, a plausible route begins with the nitration of isophthalic acid or its ester derivative, followed by selective amidation.

G start Dimethyl 5-nitroisophthalate (Starting Material) step1 Selective Hydrolysis start->step1 1. NaOH (1 eq), H₂O/MeOH 2. HCl (aq) intermediate1 Methyl 3-carboxy-5-nitrobenzoate step1->intermediate1 step2 Amide Formation (e.g., SOCl₂, then NH₃) intermediate1->step2 Transforms the carboxylic acid to an amide product This compound (Final Product) step2->product purify Purification (Recrystallization) product->purify e.g., from dilute aq. HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Spectroscopic Analysis

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the sample, and its solvent peak does not typically interfere with the aromatic proton signals. The acidic proton of the carboxylic acid and the amide protons will be observable in this solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Three distinct aromatic protons will appear in the δ 8.0-9.0 ppm region, each as a triplet or broad singlet due to meta-coupling. The two amide protons (-CONH₂) will likely appear as two broad singlets between δ 7.5-8.5 ppm. The carboxylic acid proton (-COOH) will be a very broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect eight distinct carbon signals. The two carbonyl carbons (amide and carboxylic acid) will be in the δ 165-175 ppm region. The six aromatic carbons will appear between δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry, solid powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.

    • N-H Stretch (Amide): Two distinct peaks around 3400 cm⁻¹ and 3200 cm⁻¹.

    • C=O Stretch (Carboxylic Acid & Amide): Strong, sharp peaks around 1700 cm⁻¹ and 1660 cm⁻¹, respectively.

    • N-O Stretch (Nitro Group): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)[8].

    • Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a trifunctional scaffold for building molecules with therapeutic interest. Its utility is analogous to other substituted nitrobenzoic and aminobenzoic acids, which are critical building blocks in pharmaceuticals[9][10].

Role as a Versatile Chemical Intermediate
  • Orthogonal Functional Groups: The carboxylic acid and the nitro group offer orthogonal reactivity. The carboxylic acid is readily activated for amide or ester bond formation[11][12]. The nitro group can be selectively reduced to an amine, which can then undergo a host of other transformations (e.g., diazotization, acylation, reductive amination). This allows for sequential and controlled modifications at different sites of the molecule.

  • Scaffold for Bioactive Molecules: The benzamide moiety is a common feature in many approved drugs. By using this compound, medicinal chemists can introduce a polar, hydrogen-bond-donating amide group while retaining handles for further modification. The reduction of the nitro group to an amine yields 3-amino-5-carbamoylbenzoic acid, a scaffold that presents both an aniline-type amine and a benzoic acid for further derivatization.

  • Linker Synthesis for PROTACs: In the field of targeted protein degradation, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) are designed by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. The structural rigidity and defined exit vectors of this molecule make it an attractive starting point for synthesizing such linkers[13].

G cluster_0 Pathway A: Carboxylic Acid Derivatization cluster_1 Pathway B: Nitro Group Reduction cluster_2 Further Functionalization start_A This compound step1_A Amide Coupling (e.g., R-NH₂, HATU) start_A->step1_A product_A Complex Benzamide Derivative step1_A->product_A start_B This compound step1_B Reduction (e.g., H₂, Pd/C or SnCl₂) start_B->step1_B product_B 3-Amino-5-carbamoylbenzoic acid step1_B->product_B product_B_2 3-Amino-5-carbamoylbenzoic acid step2_B Acylation of Amine (e.g., R-COCl) product_B_2->step2_B final_product Difunctionalized Scaffold step2_B->final_product

Caption: Key reaction pathways illustrating the compound's synthetic utility.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The safety profile can be inferred from related nitrobenzoic acids.

Table 3: Hazard and Safety Information

Category Guideline Source / Rationale
Hazard Classification Expected to cause serious eye irritation. May cause skin and respiratory irritation. May be harmful if swallowed. Based on safety data for analogs like 3-nitrobenzoic acid and 3-amino-5-nitrobenzoic acid[14][15][16].
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat must be worn. Standard practice for handling potentially irritating solid chemicals[14][15].
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevents exposure to dust, which can cause respiratory irritation[14][15].
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Protects the compound from moisture and degradation, and prevents hazardous reactions[14].

| First Aid Measures | Eyes: Immediately flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician. | Standard first aid procedures for chemical exposure[14][15]. |

Conclusion

This compound (CAS 90196-48-8) is a valuable and highly functionalized building block for advanced organic synthesis. Its trifunctional nature provides chemists with multiple, orthogonally reactive sites, enabling the construction of complex and diverse molecular architectures. While detailed experimental data for this specific compound is limited in public literature, its properties and reactivity can be reliably predicted from well-studied analogs. Its potential as a precursor to novel pharmaceutical agents, particularly in the synthesis of targeted therapies and complex scaffolds, underscores its importance for the research and drug development community. Adherence to rigorous characterization techniques and safety protocols is essential for its effective and safe utilization in the laboratory.

References

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An In-Depth Technical Guide to the Structure Elucidation of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of the resulting data, and the synergistic interplay between different spectroscopic and spectrometric methods. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, we present a self-validating workflow that culminates in the unambiguous confirmation of the molecular structure. This guide is designed to serve as a practical and authoritative resource, grounded in established scientific principles and supported by detailed experimental protocols.

Introduction: The Imperative of Unambiguous Structure Elucidation

The precise three-dimensional arrangement of atoms within a molecule is the foundation of its chemical and biological properties. For a compound like this compound, which contains multiple functional groups—a carboxylic acid, an amide, and a nitro group—on an aromatic scaffold, a definitive structural assignment is paramount for its potential applications in medicinal chemistry and materials science.[1][3] Ambiguity in structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and complications in regulatory submissions.[4]

The structure elucidation process is a systematic investigation, akin to solving a puzzle, where each piece of analytical data provides a unique clue to the overall molecular architecture.[5][6] This guide will demonstrate how a convergence of evidence from orthogonal analytical techniques provides the highest level of confidence in the final structural assignment.

Molecular Formula: C₈H₆N₂O₅[2][3] Molecular Weight: 210.14 g/mol [2][3] Synonyms: 3-Carboxy-5-nitrobenzamide, 5-Nitroisophthalamic acid[3]

The Strategic Workflow: A Multi-Pronged Analytical Approach

A robust structure elucidation strategy does not rely on a single technique but rather on the corroboration of data from multiple, independent methods.[4][5][7] Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a holistic and validated structural picture.

StructureElucidationWorkflow Start Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (FTIR-ATR) Start->IR Xray X-ray Crystallography Start->Xray Requires suitable crystals Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR spectroscopy will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For this compound, the aromatic region is of particular interest. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, shifting them to a higher chemical shift (downfield) region, typically between 7.0 and 9.0 ppm.

Predicted Spectrum:

  • Aromatic Protons: Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the benzene ring. The substitution pattern (1,3,5) will lead to specific splitting patterns (multiplicities). We would anticipate observing three singlets or narrow triplets/doublets, depending on the magnitude of the meta-coupling constants.

  • Amide Protons (-CONH₂): Two broad signals corresponding to the two non-equivalent amide protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. These signals may appear over a wide range and can sometimes be exchanged with deuterium when D₂O is added.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a high chemical shift (>10 ppm). This signal is often not observed due to rapid exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted Spectrum:

  • Carbonyl Carbons: Two signals at the downfield end of the spectrum (>160 ppm), corresponding to the carboxylic acid carbon and the amide carbonyl carbon.

  • Aromatic Carbons: Six signals for the aromatic carbons. Four of these will be for carbons bearing a hydrogen atom (CH), and two will be quaternary carbons bonded to the substituents (-COOH, -CONH₂, -NO₂). The carbons attached to the electron-withdrawing groups will be significantly deshielded.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and observing exchangeable protons).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[6][8] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoic acid derivatives, often yielding the molecular ion or a protonated/deprotonated molecule.[9]

Rationale: ESI-MS in negative ion mode is expected to be highly effective, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. This will provide an accurate mass measurement, confirming the molecular formula. Tandem MS (MS/MS) can then be used to fragment this ion to reveal structural motifs.

Predicted Mass Spectrum (ESI-):

  • Molecular Ion Peak: A strong signal at m/z 209.02, corresponding to the deprotonated molecule [C₈H₅N₂O₅]⁻.

  • Key Fragment Ions (from MS/MS of m/z 209):

    • Loss of CO₂ (44 Da) from the carboxylate to give an ion at m/z 165.

    • Loss of the carbamoyl group (-CONH₂) as isocyanic acid (HNCO, 43 Da) to give an ion at m/z 166.

    • Subsequent fragmentation of the benzene ring, with characteristic peaks for nitrobenzene derivatives.[8]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole time-of-flight, Q-TOF, or Orbitrap instrument for high-resolution mass accuracy).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in negative ion mode to determine the mass of the [M-H]⁻ ion.

    • Perform a product ion scan (MS/MS) on the ion at m/z 209 to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Rationale: The IR spectrum will provide confirmatory evidence for the carboxylic acid, amide, and nitro functional groups.

Predicted IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • N-H Stretch (Primary Amide): Two distinct, medium-intensity peaks in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[10][11]

  • C=O Stretch (Carbonyls):

    • A strong, sharp peak around 1680-1710 cm⁻¹ for the carboxylic acid C=O.

    • Another strong peak around 1640-1690 cm⁻¹ for the amide C=O (Amide I band).[11] These may overlap.

  • N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11][12]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[13][14][15][16]

Rationale: Obtaining a high-quality crystal of this compound and analyzing it via X-ray diffraction will generate an electron density map from which the precise position of every atom (excluding hydrogens, which are often inferred) can be determined.[14] This technique offers the highest level of structural validation.

XrayWorkflow Crystal Single Crystal Growth Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution Final_3D_Structure 3D Molecular Structure Structure_Solution->Final_3D_Structure

Caption: Workflow for X-ray crystallography analysis.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[13] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

Data Synthesis and Final Confirmation

Technique Parameter Predicted Data for this compound Confirmation
¹H NMR Chemical Shifts & Multiplicity3 aromatic protons, 2 amide protons, 1 carboxylic acid protonConfirms H environments and connectivity
¹³C NMR Number of Signals & Shifts8 unique carbon signals (2 carbonyl, 6 aromatic)Confirms carbon skeleton
ESI-MS [M-H]⁻ Ion Massm/z 209.02Confirms molecular formula C₈H₆N₂O₅
FTIR Absorption Frequencies (cm⁻¹)Broad O-H, two N-H, two C=O, two N-O stretchesConfirms presence of all key functional groups
X-ray 3D Atomic CoordinatesUnambiguous placement of all atoms and functional groupsProvides definitive 3D structure

Conclusion

The structure elucidation of this compound is a clear illustration of the power of a modern, multi-technique analytical chemistry workflow. By strategically employing NMR, MS, and IR spectroscopy, a detailed and highly confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed through the gold-standard technique of single-crystal X-ray crystallography. This integrated approach ensures the scientific integrity of the structural assignment, providing the solid foundation necessary for any subsequent research or development endeavors involving this compound.

References

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A Comprehensive Technical Guide to the Solubility of 3-Carbamoyl-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Drug Development

3-Carbamoyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group, presents both opportunities and challenges in drug development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their synthetic and formulation workflows.

The Science of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[1] This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility is dictated by the polarity imparted by its functional groups.

The carboxylic acid and carbamoyl groups are capable of acting as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor.[2][3][4] These characteristics suggest that this compound is a polar molecule.[5] Consequently, it is expected to exhibit higher solubility in polar solvents that can engage in hydrogen bonding and strong dipole-dipole interactions. Conversely, its solubility in nonpolar solvents is anticipated to be limited.

The interplay of these forces can be visualized as follows:

G cluster_solute This compound cluster_solvent Solvent Interactions solute C₈H₆N₂O₅ COOH Carboxylic Acid (H-bond donor/acceptor) solute->COOH possesses CONH2 Carbamoyl Group (H-bond donor/acceptor) solute->CONH2 possesses NO2 Nitro Group (H-bond acceptor) solute->NO2 possesses nonpolar_solvent Nonpolar Solvent (e.g., Hexane, Toluene) solute->nonpolar_solvent Weak Interaction (van der Waals) polar_solvent Polar Solvent (e.g., Methanol, Ethanol) COOH->polar_solvent Strong Interaction (Hydrogen Bonding) CONH2->polar_solvent Strong Interaction (Hydrogen Bonding) NO2->polar_solvent Interaction

Caption: Intermolecular forces influencing the solubility of this compound.

Predicting Solubility: Insights from Analogous Compounds

For instance, the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid has been determined in a range of solvents.[6] The data reveals a clear trend of higher solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents.[6][7]

Solvent3-Nitrobenzoic Acid Solubility (g/100mL)3,5-Dinitrobenzoic Acid Solubility (g/100mL)Predicted Solubility Trend for this compound
MethanolHighHighHigh
EthanolHighHighHigh
AcetonitrileModerateModerateModerate
Ethyl AcetateModerateModerateModerate
DichloromethaneLowLowLow
TolueneVery LowVery LowVery Low
WaterSparingly SolubleSparingly SolubleSparingly Soluble

Note: The solubility values for 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid are based on trends reported in the literature[6][8] and are presented here for illustrative purposes. The predicted trend for this compound is an educated estimation based on its structural similarity and the additional hydrogen bonding capability of the carbamoyl group.

The presence of the additional carbamoyl group in this compound, with its capacity for hydrogen bonding, is expected to further enhance its solubility in polar protic solvents like alcohols, as compared to 3-nitrobenzoic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[9]

G start Start step1 1. Prepare Saturated Solution Add excess this compound to the chosen solvent in a sealed vial. start->step1 step2 2. Equilibrate Agitate the vial at a constant temperature for a defined period (e.g., 24-72 hours) to ensure equilibrium. step1->step2 step3 3. Phase Separation Allow the solution to stand undisturbed for the solid to settle. Alternatively, centrifuge to separate the solid and liquid phases. step2->step3 step4 4. Sample Collection Carefully withdraw a known volume of the supernatant (the clear saturated solution). step3->step4 step5 5. Dilution Dilute the collected sample with a suitable solvent to a concentration within the analytical range. step4->step5 step6 6. Quantification Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration. step5->step6 step7 7. Calculate Solubility Calculate the original concentration in the saturated solution, which represents the solubility. step6->step7 end End step7->end

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath.

    • Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same constant-temperature bath to allow the undissolved solid to settle.

    • Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

    • Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = (C × D) / V Where:

      • C is the concentration of the diluted sample determined from the calibration curve.

      • D is the dilution factor.

      • V is the volume of the supernatant taken.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of this compound in organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the rational design and development of pharmaceuticals. By combining theoretical principles with robust experimental methodologies, researchers can effectively navigate the challenges associated with this important synthetic intermediate. The insights and protocols presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field, facilitating the efficient and successful advancement of new therapeutic agents.

References

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  • PubChemLite. (n.d.). This compound (C8H6N2O5).
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molecular weight and formula of 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Carbamoyl-5-nitrobenzoic Acid: Properties, Characterization, and Synthetic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound, a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some common reagents, its unique molecular architecture—featuring a carboxylic acid, a carboxamide, and a nitro group in a meta-arrangement—presents a versatile platform for synthetic derivatization. This document consolidates its core chemical properties, outlines authoritative methodologies for its characterization, explores its potential synthetic utility as a chemical building block, and proposes a logical synthetic pathway. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's capabilities in novel compound synthesis.

Core Chemical Identity and Properties

This compound is an organic compound that serves as a valuable intermediate in various synthetic applications.[1] Its structure is defined by a benzene ring substituted with three functional groups that dictate its chemical reactivity and potential applications.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₅[1][2][3]
Molecular Weight 210.14 g/mol [1][3]
CAS Number 90196-48-8[1][3]
IUPAC Name This compoundN/A
Synonyms 3-Carboxy-5-nitrobenzamide, 5-Nitroisophthalamic acid, 3-(aminocarbonyl)-5-nitrobenzoic acid[3]
Physical Form Solid[3]
Purity (Typical) ≥97%[3]
InChI Key BDXFKMQTIGVLEU-UHFFFAOYSA-N[2][3]

These identifiers are crucial for unambiguous sourcing and for cross-referencing in chemical databases and literature.

Rationale for Use in Drug Discovery and Development

While direct therapeutic applications of this compound are not widely reported, its value lies in its role as a "building block".[4] The field of medicinal chemistry relies on such intermediates to construct complex molecules with desired biological activities.[5] For instance, related nitrobenzoic acid derivatives are precursors in the synthesis of anti-inflammatory drugs, antibiotics, and dyes.[5][6][7] The presence of three distinct functional groups on the molecule offers a rich platform for combinatorial chemistry and the targeted synthesis of novel pharmaceutical agents.

The diagram below illustrates the strategic position of such a building block in a typical drug discovery workflow.

G cluster_0 Discovery Phase cluster_1 Development Phase Building_Block 3-Carbamoyl-5-nitrobenzoic Acid Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Derivatization HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Compound Hit Compound Identified HTS->Hit_Compound Lead_Opt Lead Optimization Hit_Compound->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: Role of a chemical building block in drug discovery.

Proposed Synthesis Pathway

Proposed Retrosynthesis:

G Target 3-Carbamoyl-5-nitrobenzoic acid Intermediate1 5-Nitroisophthaloyl monochloride Target->Intermediate1 Ammonolysis (NH₃) Start 5-Nitroisophthalic acid Intermediate1->Start Selective Chlorination (e.g., SOCl₂)

Caption: Proposed retrosynthesis of the target molecule.

Experimental Protocol: A Hypothetical Two-Step Synthesis

This protocol is a conceptual workflow. Researchers must conduct their own safety and optimization studies.

Step 1: Selective Mono-activation of 5-Nitroisophthalic Acid

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1 equivalent of 5-nitroisophthalic acid in anhydrous dichloromethane (DCM).

  • Activation: Cool the suspension to 0°C in an ice bath. Add 1.1 equivalents of thionyl chloride (SOCl₂) dropwise via syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. The progress can be monitored by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to observe the formation of the mono-methyl ester.

    • Rationale: The use of a slight excess of the activating agent and controlled temperature aims to favor the formation of the mono-acid chloride, minimizing the di-acid chloride byproduct. Anhydrous conditions are critical to prevent hydrolysis back to the starting material.

Step 2: Selective Ammonolysis

  • Setup: Cool the reaction mixture from Step 1 back to 0°C.

  • Ammonolysis: Bubble anhydrous ammonia gas through the solution at a slow, controlled rate, or add a solution of ammonia in dioxane dropwise. The reaction is typically exothermic.

  • Quenching & Isolation: After the reaction is complete (as monitored by TLC), carefully quench the reaction by adding cold water. The product may precipitate. Acidify the aqueous layer with dilute HCl to protonate the remaining carboxylic acid, which can further promote precipitation.

  • Purification: Filter the crude solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be required to achieve high purity.[8]

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

G Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS Confirm MW NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirm Structure IR Infrared (IR) Spectroscopy Sample->IR Identify Func. Groups Purity Purity Analysis (HPLC/LC-MS) Sample->Purity Quantify Purity Confirmation Structural Confirmation & Purity Assessment MS->Confirmation NMR->Confirmation IR->Confirmation Purity->Confirmation

Caption: Standard analytical workflow for compound validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's polarity may limit solubility in CDCl₃) in a clean NMR tube.[9]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve polar, acidic, and amide-containing compounds. The acidic proton of the carboxylic acid and the -NH₂ protons of the amide are more likely to be observed in DMSO-d₆.

  • Expected ¹H NMR Features: Three distinct aromatic protons in the downfield region (likely between 8.0-9.0 ppm) due to the electron-withdrawing effects of the substituents. A broad singlet for the carboxylic acid proton and another for the two amide protons.

  • Expected ¹³C NMR Features: Eight distinct carbon signals: six for the aromatic ring (three substituted, three unsubstituted) and one for each carbonyl group (amide and carboxylic acid).

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Analyze using electrospray ionization (ESI) in both positive and negative ion modes.

    • Rationale: ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

  • Expected Results:

    • Negative Mode: A strong peak at m/z ≈ 209.02, corresponding to the deprotonated molecule [M-H]⁻.[2]

    • Positive Mode: A peak at m/z ≈ 211.03 for the protonated molecule [M+H]⁺.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula C₈H₆N₂O₅.

Conclusion

This compound represents a potent, trifunctional chemical intermediate. While detailed characterization and application data in public literature is sparse, its molecular structure provides a clear blueprint for its potential utility. The analytical and synthetic protocols outlined in this guide offer a robust framework for researchers to produce, verify, and ultimately utilize this compound in the synthesis of novel molecules for pharmaceuticals, agrochemicals, and material science. Its strategic value as a building block is evident, and it warrants further exploration by the scientific community.

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  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

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spectroscopic data (NMR, IR, MS) of 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Carbamoyl-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a substituted aromatic compound, presents a unique analytical challenge due to the confluence of a carboxylic acid, an amide, and a nitro group on a benzene ring. These functional groups impart specific electronic and steric characteristics that are reflected in its spectroscopic signature. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from structurally analogous molecules, offering a robust framework for its characterization.

The strategic placement of the electron-withdrawing nitro and carboxyl groups, alongside the carbamoyl moiety, creates a distinct electronic environment around the aromatic ring. This, in turn, governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. Understanding these relationships is crucial for confirming the identity and purity of this compound in any research or development pipeline.

Molecular Structure

Caption: 2D structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR spectra is essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the compound and preserve the labile amide and carboxylic acid protons for observation.[1]

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration of all signals, including the potentially slowly relaxing quaternary carbons in ¹³C NMR.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: ~220 ppm, centered around 120 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and sensitivity.

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro, carboxylic acid, and carbamoyl groups will deshield these protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, exchangeable with D₂O.
~8.8 - 9.0triplet (t)1HH-4This proton is situated between two electron-withdrawing groups (carboxyl and nitro) and is expected to be the most downfield of the aromatic protons. It will appear as a triplet due to coupling with H-2 and H-6.
~8.6 - 8.8doublet of doublets (dd)1HH-6 or H-2This proton is ortho to the nitro group and meta to the carbamoyl group.
~8.4 - 8.6doublet of doublets (dd)1HH-2 or H-6This proton is ortho to the carbamoyl group and meta to the nitro group.
~8.1 and ~7.6two broad singlets2H-CONH₂The two amide protons are diastereotopic and may appear as two separate broad signals. Their chemical shift can be concentration and temperature-dependent.

Note: Predicted chemical shifts are based on analogous compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid.[2][3]

cluster_functional_groups Functional Groups cluster_ir_regions Expected IR Absorption Regions (cm⁻¹) Carboxylic Acid Carboxylic Acid 3300-2500 (O-H) 3300-2500 (O-H) Carboxylic Acid->3300-2500 (O-H) ~1700 (C=O) ~1700 (C=O) Carboxylic Acid->~1700 (C=O) Amide Amide ~3350 & ~3180 (N-H) ~3350 & ~3180 (N-H) Amide->~3350 & ~3180 (N-H) ~1650 (C=O) ~1650 (C=O) Amide->~1650 (C=O) Nitro Group Nitro Group ~1550 & ~1350 (N-O) ~1550 & ~1350 (N-O) Nitro Group->~1550 & ~1350 (N-O) Aromatic Ring Aromatic Ring 1600-1450 (C=C) 1600-1450 (C=C) Aromatic Ring->1600-1450 (C=C)

Caption: Correlation of functional groups in this compound with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and increase confidence in the molecular weight determination.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain a highly accurate mass measurement, which can be used to confirm the elemental formula.

MS Spectral Interpretation

The molecular weight of this compound is 210.14 g/mol . [4]The predicted monoisotopic mass is 210.0277 g/mol . [5]

Analysis Type Predicted m/z Ratio Interpretation
Positive Ion Mode
[M+H]⁺ 211.0355 Protonated molecule
[M+Na]⁺ 233.0174 Sodium adduct
[M+K]⁺ 248.9914 Potassium adduct
Negative Ion Mode
[M-H]⁻ 209.0204 Deprotonated molecule

| [M+Cl]⁻ | 244.9969 | Chloride adduct (if chlorinated solvents are used) |

Note: Predicted m/z values for various adducts are provided by PubChem.[5]

In addition to the molecular ion, fragmentation patterns can provide further structural information. Common fragmentation pathways could include the loss of water (-18 Da), the loss of the nitro group (-46 Da), and the loss of the carboxyl group (-45 Da).

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted analytical approach. This guide provides the foundational knowledge and expected data for its comprehensive analysis using NMR, IR, and MS. While the data presented is largely predictive and based on sound chemical principles and analogous structures, it serves as a robust benchmark for researchers. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the confident identification and characterization of this important chemical entity in a laboratory setting.

References

  • Supporting Information for publications referencing related compounds. (Note: Specific data for the target compound is not in these, but they provide context for NMR of similar structures).
  • Electronic Supplementary Material (ESI) for RSC Advances. (Note: Provides general procedures for NMR and MS analysis).
  • PubChem. This compound (C8H6N2O5). [Link]

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. ChemAnalyst. [Link]

  • Organic CHEMISTRY. TSI Journals.
  • SIELC Technologies. 3-(((2-(Methylamino)-2-oxoethyl)amino)carbonyl)-5-nitrobenzoic acid. [Link]

  • Brainly.com. What IR peaks are present in 3-nitrobenzoic acid?. [Link]

  • Google Patents. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
  • Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid?. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-nitro-. [Link]

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The Emerging Potential of 3-Carbamoyl-5-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While not yet a household name in pharmaceutical development, 3-Carbamoyl-5-nitrobenzoic acid presents a compelling scaffold for medicinal chemists. Its unique trifunctionalized aromatic core, featuring a nitro group, a carboxylic acid, and a carbamoyl moiety, offers a rich landscape for chemical modification and targeted therapeutic design. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. Drawing upon structure-activity relationships of analogous compounds and foundational principles of drug design, we will explore its promise in oncology, infectious diseases, and inflammatory conditions. This document serves as a resource for researchers, scientists, and drug development professionals, aiming to stimulate further investigation into this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Scaffold of Opportunity

The quest for novel chemical matter is the lifeblood of pharmaceutical innovation. In this pursuit, the exploration of seemingly simple, yet strategically functionalized, building blocks can yield profound discoveries. This compound, with its distinct arrangement of electron-withdrawing and hydrogen-bonding groups, represents one such underexplored opportunity. The presence of a nitro group, a known pharmacophore in various therapeutic areas, coupled with the versatile carboxylic acid and amide functionalities, positions this molecule as a launchpad for the development of next-generation therapeutics. This guide will deconstruct the molecule's key structural features to forecast its potential in key areas of unmet medical need.

Physicochemical Properties and Synthetic Accessibility

A foundational understanding of a molecule's properties is paramount to its successful development as a therapeutic agent.

PropertyValueSource
Molecular Formula C8H6N2O5[1]
Molecular Weight 210.14 g/mol [1]
CAS Number 90196-48-8[1]

The synthesis of this compound is not widely documented in the public domain, suggesting it is a specialty chemical. However, analogous structures, such as 3-nitrobenzoic acid, are readily prepared through the nitration of benzoic acid.[2] The introduction of the carbamoyl group could potentially be achieved through various synthetic routes, such as the partial hydrolysis of a dinitrile precursor or the amidation of a corresponding ester. The accessibility of this scaffold will be a key factor in its adoption by the broader medicinal chemistry community.

Potential Therapeutic Applications: A Mechanistic Perspective

The true potential of this compound lies in the synergistic interplay of its functional groups. We will now explore its promise in several key therapeutic areas.

Oncology: Hypoxia-Activated Prodrugs and Beyond

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia.[3] This unique physiological state can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs).[3][4] Nitroaromatic compounds are a cornerstone of HAP design, as the nitro group can be selectively reduced in hypoxic conditions by endogenous nitroreductases to form cytotoxic species.[4][5]

The this compound scaffold is an ideal candidate for development as a HAP. The nitro group can act as the bioreductive trigger, while the carboxylic acid and carbamoyl groups provide handles for the attachment of cytotoxic effector molecules or for tuning the molecule's physicochemical properties to optimize tumor penetration and retention.

Experimental Workflow: Evaluation of Hypoxia-Selective Cytotoxicity

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A Cancer Cell Line Culture (e.g., HT-29, A549) B Treatment with 3-Carbamoyl-5-nitrobenzoic acid derivatives A->B C Incubation under Normoxic (21% O2) and Hypoxic (<1% O2) Conditions B->C D Cell Viability Assay (e.g., MTT, SRB) C->D G Western Blot for Nitroreductase Expression C->G E Determination of IC50 values D->E H DNA Damage Assays (e.g., γ-H2AX staining) D->H I Cell Cycle Analysis D->I F Calculation of Hypoxic Cytotoxicity Ratio (IC50 normoxia / IC50 hypoxia) E->F

Caption: Workflow for assessing the hypoxia-selective cytotoxicity of novel compounds.

Infectious Diseases: A New Frontier in Antimicrobial Development

Nitroaromatic compounds have a long history in the treatment of infectious diseases, with metronidazole and nitrofurantoin being notable examples.[5] The mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of reactive nitrogen species that damage microbial DNA, proteins, and other macromolecules.[6]

There is a pressing need for new antimicrobial agents to combat the growing threat of antibiotic resistance. The this compound scaffold offers a promising starting point for the development of novel anti-infectives. Research on nitrobenzoate esters has already demonstrated their potential against Mycobacterium tuberculosis. The carbamoyl and carboxylic acid groups of our lead molecule provide opportunities to fine-tune its activity against a range of bacterial and parasitic pathogens.

Signaling Pathway: Reductive Activation of Nitroaromatic Antimicrobials

G A Nitroaromatic Prodrug (e.g., this compound derivative) D Nitroso Intermediate A->D Reduction B Microbial Nitroreductase B->A C Electron Donor (e.g., NADH, NADPH) C->B E Hydroxylamine Intermediate D->E Reduction F Reactive Nitrogen Species E->F G Damage to DNA, Proteins, and other macromolecules F->G H Microbial Cell Death G->H

Sources

An In-depth Technical Guide to the Discovery and History of Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic methodologies of nitrobenzoic acid derivatives. From their foundational roots in 19th-century aromatic chemistry to their contemporary applications in pharmaceuticals and materials science, this document traces the scientific lineage of these crucial compounds. It offers an in-depth analysis of key synthetic transformations, including the nitration of benzoic acid, the Ullmann condensation, and the Goldberg reaction, presenting both historical and modern experimental protocols. Furthermore, this guide elucidates the pivotal role of nitrobenzoic acid derivatives as precursors to a wide array of functional molecules, most notably in the development of early synthetic dyes and local anesthetics like procaine. By synthesizing historical context with practical, technical detail, this guide serves as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of Aromatic Nitro Compounds: A 19th Century Revolution

The story of nitrobenzoic acid derivatives begins with the broader exploration of aromatic chemistry in the 19th century. A pivotal moment in this narrative is the first synthesis of nitrobenzene in 1834 by the German chemist Eilhardt Mitscherlich.[1][2] By treating benzene with fuming nitric acid, Mitscherlich created the simplest aromatic nitro compound, laying the groundwork for the vast field of nitroaromatic chemistry.[1][3] This discovery was not merely an academic curiosity; it provided a key building block for the burgeoning synthetic dye industry, a field that would drive much of the innovation in organic chemistry for decades to come.

The direct nitration of benzoic acid soon followed, leading to the preparation of its nitro derivatives. The synthesis of 3-nitrobenzoic acid, the meta isomer, is the most straightforward, achieved by reacting benzoic acid with a mixture of nitric and sulfuric acids at low temperatures.[4][5] The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group primarily to the meta position.[5] The synthesis of the ortho (2-nitro) and para (4-nitro) isomers is typically accomplished through the oxidation of the corresponding nitrotoluenes.[6][7][8] For instance, 4-nitrobenzoic acid is commercially produced by the oxidation of 4-nitrotoluene.[8][9]

Isomers of Nitrobenzoic Acid: A Comparative Overview

The three isomers of nitrobenzoic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties due to the different positions of the nitro group relative to the carboxylic acid. These differences are crucial in determining their reactivity and suitability for various applications.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molar Mass 167.12 g/mol 167.12 g/mol 167.12 g/mol
Melting Point 147-148 °C140-141 °C242 °C
pKa 2.173.493.44
Appearance Yellowish-white crystalsOff-white solidPale yellow solid
Solubility in Water Sparingly solubleSparingly solubleSparingly soluble

Data sourced from[2][10]

The lower pKa of 2-nitrobenzoic acid compared to its isomers and benzoic acid (pKa 4.20) is a notable feature, attributed to intramolecular hydrogen bonding and the strong electron-withdrawing effect of the ortho-nitro group.[2]

The Evolution of Synthetic Methodologies

The synthesis of more complex nitrobenzoic acid derivatives has been significantly influenced by the development of new reaction methodologies. The early 20th century saw the emergence of copper-catalyzed cross-coupling reactions that are still fundamental to organic synthesis today.

The Ullmann Condensation and Goldberg Reaction: Forging New Bonds

In 1901, Fritz Ullmann discovered that aryl halides could be coupled to form biaryl compounds in the presence of copper, a reaction now known as the Ullmann condensation.[11] This methodology was later extended to the formation of carbon-nitrogen bonds. The copper-catalyzed reaction between an aryl halide and an amine or amide is known as the Goldberg reaction, named after Irma Goldberg who first described it in 1906.[11] These reactions proved instrumental in the synthesis of N-phenylanthranilic acid scaffolds, which are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs).

Logical Workflow for the Ullmann Condensation

G A Aryl Halide E Reaction Mixture A->E B Nucleophile (e.g., Amine, Alcohol) B->E C Copper Catalyst C->E D Base D->E F Heating E->F High Temperature G Coupled Product F->G H Workup and Purification G->H I Final Product H->I

Caption: Logical workflow of the Ullmann condensation.

Historical vs. Modern Synthetic Protocols

Early synthetic protocols for nitrobenzoic acid derivatives were often characterized by harsh reaction conditions and the use of stoichiometric amounts of reagents. Modern advancements have led to the development of more efficient and environmentally benign methods.

Table of Historical vs. Modern Synthetic Methods

ReactionHistorical MethodModern Method
Nitration of Benzoic Acid Use of fuming nitric acid and concentrated sulfuric acid, often with lower yields and isomeric mixtures.[12]Milder nitrating agents, improved temperature control, and methods for isomer separation leading to higher purity products.[5][13]
Ullmann Condensation High temperatures (>200 °C), stoichiometric copper powder, and polar aprotic solvents like nitrobenzene.[11]Use of soluble copper catalysts with ligands, lower reaction temperatures, and a broader range of solvents.
Reduction of Nitro Group Use of metals like iron, tin, or zinc in acidic media.[14]Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, offering higher yields and cleaner reactions.[15]

Key Applications: From Colorful Dyes to Life-Saving Anesthetics

Nitrobenzoic acid derivatives have historically been, and continue to be, vital intermediates in the synthesis of a wide range of commercially important products.

The Dawn of Synthetic Dyes

The reduction of nitrobenzoic acids to their corresponding aminobenzoic acids provided a new class of building blocks for the burgeoning synthetic dye industry in the mid-19th century. The German chemist Peter Griess's discovery of the diazotization reaction in 1858 was a landmark achievement.[16] This reaction allowed for the conversion of aromatic amines into diazonium salts, which could then be coupled with other aromatic compounds to produce a vast array of brightly colored azo dyes.[17][18][19] 3-Aminobenzoic acid, derived from 3-nitrobenzoic acid, became a key precursor for some of these early dyes.[6]

Synthetic Pathway to Azo Dyes

G A Nitrobenzoic Acid B Reduction A->B C Aminobenzoic Acid B->C D Diazotization (NaNO2, HCl) C->D E Diazonium Salt D->E G Coupling Reaction E->G F Coupling Component (e.g., Phenol) F->G H Azo Dye G->H

Caption: General synthetic pathway to azo dyes from nitrobenzoic acid.

The Synthesis of Procaine: A Revolution in Local Anesthesia

One of the most significant applications of nitrobenzoic acid derivatives in medicine is the synthesis of the local anesthetic procaine, famously known by its trade name Novocain.[1][3][20][21][22] Before the advent of procaine, cocaine was the primary local anesthetic, but its addictive properties and toxicity were major drawbacks.[20] In 1905, the German chemist Alfred Einhorn synthesized procaine from p-aminobenzoic acid, which is derived from p-nitrobenzoic acid.[1][20][21] This new synthetic anesthetic was found to be effective and significantly safer than cocaine, revolutionizing dental and minor surgical procedures.[3][22]

Einhorn's Synthesis of Procaine

G A p-Nitrotoluene B Oxidation A->B C p-Nitrobenzoic Acid B->C D Reduction C->D E p-Aminobenzoic Acid (PABA) D->E G Esterification E->G F 2-Diethylaminoethanol F->G H Procaine G->H

Caption: Synthetic pathway to Procaine from p-nitrotoluene.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments related to the synthesis of nitrobenzoic acid and its derivatives.

Historical Protocol: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid (adapted from 1877 procedure)

This protocol is based on a historical method that utilizes potassium nitrate as the source of the nitrating agent.[23]

Materials:

  • Benzoic acid

  • Potassium nitrate

  • Concentrated sulfuric acid

  • Water

  • Ice

Procedure:

  • In a mortar and pestle, thoroughly grind and mix powdered benzoic acid and potassium nitrate.

  • In a flask equipped with a stirrer, place concentrated sulfuric acid.

  • Gradually add the benzoic acid/potassium nitrate mixture to the sulfuric acid while stirring, maintaining a temperature of 50-60°C.

  • After the addition is complete, heat the mixture until an oily layer forms on top.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice and water.

  • The precipitated crude 3-nitrobenzoic acid is collected by vacuum filtration.

  • The crude product is washed with cold water.

  • Recrystallize the crude product from hot water to obtain purified 3-nitrobenzoic acid.

Modern Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

This protocol describes a modern, efficient method for the reduction of the nitro group using a palladium catalyst.[15]

Materials:

  • 4-Nitrobenzoic acid

  • Sodium hydroxide

  • 5% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a suitable autoclave, prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.

  • Add the 5% Pd/C catalyst to the solution (typically 1-5% by weight relative to the 4-nitrobenzoic acid).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 2-4 MPa.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Maintain the reaction under these conditions until the hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-aminobenzoic acid.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the 4-aminobenzoic acid by vacuum filtration, wash with cold water, and dry.

Conclusion

The journey of nitrobenzoic acid derivatives from their initial discovery to their current widespread use is a testament to the power of organic synthesis to shape our world. From the vibrant colors of early synthetic dyes to the pain-relieving properties of modern anesthetics, these compounds have played a pivotal role in scientific and technological advancement. For today's researchers, a deep understanding of the historical context and the evolution of synthetic methodologies is not merely an academic exercise but a source of inspiration for future innovation. The principles of electrophilic aromatic substitution, the development of powerful cross-coupling reactions, and the ongoing quest for more efficient and sustainable chemical processes all find their roots in the rich history of nitrobenzoic acid and its derivatives.

References

  • Einhorn, A. (1905). Ueber die Chemie der Localanästhetica. Münchener medizinische Wochenschrift, 52, 1625-1628.
  • Einhorn, A. (1905). Ueber neue Arzneimittel. Zeitschrift für Angewandte Chemie, 18(45), 1747-1757.
  • Mitscherlich, E. (1834). Ueber das Benzol und die Verbindungen desselben. Annalen der Pharmacie, 9(1), 39-48.
  • Partington, J. R. (1964). A History of Chemistry, Vol. 4. Macmillan.
  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current topics in medicinal chemistry, 1(3), 175-182.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
  • Goldberg, I. (1906). Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator. Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692.
  • Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125.
  • Liebermann, C. (1877). Ueber die Einwirkung von salpetrigsaurem Kali auf Benzoesäure. Berichte der deutschen chemischen Gesellschaft, 10(1), 862.
  • Perkin, W. H. (1856). On the purple dye obtained from coal-tar. Journal of the Chemical Society, 9(1), 8-10.
  • Organic Syntheses, Coll. Vol. 1, p. 391 (1941); Vol. 2, p. 447 (1922). [Link]

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  • Google Patents. (1982). Reduction of nitrobenzoic acid.
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  • Wikipedia. (2023). 4-Nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. [Link]

  • ChemHelpASAP. (2020, January 21). history of azo dye chemistry [Video]. YouTube. [Link]

  • Google Patents. (2014).
  • Travis, A. S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(1), 59-75.
  • Google Patents. (1968).
  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]

  • Wikipedia. (2023). 3-Nitrobenzoic acid. [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. [Link]

  • Psiberg. (2022, July 18). Azo Dyes: History, Uses, and Synthesis. [Link]

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  • Google Patents. (1957).
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  • Liskon Biological. (2024, June 26). A brief introduction to p-nitrobenzoic acid (4-nitrobenzoic acid). [Link]

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  • Google Patents. (1954).
  • Google Patents. (1923).
  • Google Patents. (1981). Process for recovering 3-nitrobenzoic acid.
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theoretical studies on 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 3-Carbamoyl-5-nitrobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted aromatic compound featuring three key functional groups: a carboxylic acid, a carboxamide, and a nitro group. This unique substitution pattern makes it a molecule of significant interest for applications in medicinal chemistry and materials science. As a derivative of benzoic acid, it holds potential as a scaffold for designing novel therapeutic agents. This guide provides a comprehensive theoretical framework for the analysis of this compound, detailing the computational and spectroscopic methodologies required to fully characterize its structural, electronic, and biological potential. We will explore its synthesis and characterization, delve into advanced computational studies using Density Functional Theory (DFT), and evaluate its drug-likeness through molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Introduction and Significance

Aromatic carboxylic acids and their derivatives are fundamental building blocks in organic synthesis and drug discovery. The strategic placement of electron-withdrawing groups, such as the nitro group (NO₂) and the carbamoyl group (CONH₂), on the benzoic acid framework can profoundly influence the molecule's acidity, reactivity, and intermolecular interaction capabilities. The nitro group, a strong deactivating group, directs electrophilic substitution to the meta position and increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid[1]. The carbamoyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

This guide outlines a systematic approach to investigate this compound, combining spectroscopic verification with a suite of theoretical analyses to predict its physicochemical properties and biological activity before undertaking extensive laboratory synthesis and testing.

Synthesis and Spectroscopic Characterization

While a specific synthesis for this compound is not widely documented, a plausible route can be extrapolated from established organic chemistry principles. A logical starting point would be the nitration of a suitable benzoic acid precursor, followed by functional group manipulation. For instance, a synthetic strategy could involve the nitration of 3-carbamoylbenzoic acid or the partial reduction and amidation of 3,5-dinitrobenzoic acid.

Once synthesized, rigorous characterization is essential to confirm the molecular structure.

Spectroscopic Protocols
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups. The sample is prepared using the KBr pellet method, where it is mixed with dry potassium bromide and pressed into a transparent disk. The spectrum is recorded from 4000–450 cm⁻¹[2]. Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretches from the amide, a C=O stretch from the amide and carboxylic acid, and asymmetric/symmetric stretches for the NO₂ group[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework. A 5-10 mg sample is dissolved in a deuterated solvent like DMSO-d₆[3]. The electron-withdrawing nature of the substituents would cause the aromatic protons to appear in the downfield region of the ¹H NMR spectrum.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides fragmentation patterns. Techniques like electrospray ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion and its adducts[3][4]. The expected monoisotopic mass for C₈H₆N₂O₅ is approximately 210.027 g/mol [5].

Comprehensive Computational Analysis

Computational chemistry provides invaluable insights into molecular properties that are difficult or time-consuming to measure experimentally. The following workflow outlines a robust theoretical investigation.

Computational_Workflow cluster_0 Initial Steps cluster_1 Theoretical Investigation Synthesis Synthesis & Purification Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Synthesis->Characterization DFT Density Functional Theory (DFT) - Geometry Optimization - FMO & MEP Analysis Characterization->DFT Validated Structure Docking Molecular Docking - Target Identification - Binding Affinity Prediction DFT->Docking Optimized Ligand ADMET In Silico ADMET - Pharmacokinetics - Toxicity Prediction DFT->ADMET Optimized Ligand DFT_Analysis cluster_outputs DFT Outputs cluster_insights Derived Insights dft_calc DFT Calculation (B3LYP/6-31G(d,p)) Input: 3D Structure opt_geom Optimized Geometry Bond Lengths, Angles dft_calc->opt_geom fmo Frontier Molecular Orbitals HOMO, LUMO, Energy Gap dft_calc->fmo mep Molecular Electrostatic Potential Charge Distribution Map dft_calc->mep stability Molecular Stability opt_geom->stability reactivity Chemical Reactivity Sites fmo->reactivity interactions Intermolecular Interaction Potential mep->interactions

Caption: Relationship between DFT calculations and derived chemical insights.

Table 1: Predicted Geometric and Electronic Properties (DFT)

Parameter Predicted Value Significance
Bond Lengths (Å)
C-COOH ~1.48 Standard length for C-C single bond adjacent to a carbonyl.
C-NO₂ ~1.47 Reflects the electron-withdrawing nature of the nitro group.
C=O (acid) ~1.21 Typical double bond character.
Electronic Properties
HOMO Energy Lowered by EWGs Indicates stability against oxidation.
LUMO Energy Lowered by EWGs Indicates susceptibility to nucleophilic attack.

| HOMO-LUMO Gap (eV) | Moderate | A smaller gap suggests higher chemical reactivity.[6] |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[7] This method is instrumental in drug discovery for identifying potential drug candidates by estimating their binding affinity and interaction patterns within a protein's active site.

  • Target Selection : A relevant protein target is chosen. Based on the activities of other benzoic acid derivatives, enzymes like carbonic anhydrase (PDB ID: 3FFP) or bacterial DNA gyrase could be selected as hypothetical targets.[8]

  • Ligand and Protein Preparation : The 3D structure of this compound is optimized (using the geometry from DFT). The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation : Software like AutoDock or PyRx is used to perform the docking. The ligand is placed in a defined binding site on the protein, and algorithms search for the best binding poses based on a scoring function.

  • Analysis : The results are analyzed to identify the pose with the lowest binding energy (higher negative value indicates stronger binding) and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[9]

Table 2: Hypothetical Molecular Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Carbonic Anhydrase -7.5 His94, Thr199 H-Bond (Carboxylate)

| DNA Gyrase B | -8.2 | Asp73, Val76 | H-Bond (Amide), Hydrophobic |

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early-stage assessment of a molecule's potential to be absorbed, distributed, metabolized, excreted, and its potential toxicity.[10]

  • Platform Selection : Publicly available web servers like SwissADME and pkCSM are commonly used for ADMET prediction.[11][12]

  • Input : The SMILES (Simplified Molecular Input Line Entry System) string of the molecule is submitted to the server. For this compound, the SMILES is C1=C(C=C(C=C1C(=O)O)[O-])C(=O)N.[5]

  • Data Analysis : The platform generates predictions for various properties, including Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier (BBB) permeability, metabolism by cytochrome P450 enzymes, and toxicity risks like mutagenicity.

Table 3: Predicted ADMET Properties for this compound

Property Predicted Value Interpretation
Physicochemical
Molecular Weight 210.14 g/mol < 500 Da (Complies with Lipinski's Rule) [11]
LogP ~0.5 Good balance of hydrophilicity/lipophilicity.[5]
H-Bond Donors 3 < 5 (Complies with Lipinski's Rule) [11]
H-Bond Acceptors 5 < 10 (Complies with Lipinski's Rule) [11]
Pharmacokinetics
GI Absorption High Likely to be well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier.
Toxicity
AMES Mutagenicity Probable The nitroaromatic group is a potential structural alert for mutagenicity.

| Hepatotoxicity | Low Probability | Predicted to be non-toxic to the liver. |

Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. The combination of DFT, molecular docking, and ADMET prediction provides a powerful, multi-faceted approach to understanding its chemical behavior and biological potential. The theoretical data suggest that this molecule possesses favorable drug-like properties according to Lipinski's rules, with potential for strong interactions with biological targets. However, the presence of a nitro group warrants caution due to potential toxicity, which would need to be carefully evaluated in subsequent experimental studies.

The insights gained from these theoretical studies provide a solid foundation for guiding future laboratory research. The next logical steps would involve the targeted synthesis of the compound, experimental validation of its spectroscopic properties, and in vitro biological assays against the protein targets identified through molecular docking.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Singh, D. et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). Available from: [Link]

  • Mas-Rosa, G. et al. (2022). Toward in silico structure-based ADMET prediction in drug discovery. Drug Discovery Today. Available from: [Link]

  • Kumar, P. et al. (2023). Molecular docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic Acid linked with Para nitro Phenyl group. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • PrepChem. Synthesis of 3-methyl-5-nitrobenzoic acid. Available from: [Link]

  • Lebedev, A. T. et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1). Available from: [Link]

  • Al-Omair, M. A. et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances. Available from: [Link]

  • Edache, I. E. et al. (2020). DFT, QSAR AND DOCKING STUDIES ON 2-[5-(ARYLOXYMETHYL)-1, 3, 4- OXADIAZOL-2-YLSULFANYL] ACETIC ACIDS DERIVATIVES AGAINST E. COLI. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]

  • ResearchGate. (2014). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. Available from: [Link]

  • Srinivas, B. et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5):251-256. Available from: [Link]

  • Tadesse, S. et al. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Drug Design, Development and Therapy, 15, 593–607. Available from: [Link]

  • Kumar, S. et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 410-420. Available from: [Link]

  • Abdullahi, M. et al. (2020). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Biomolecular Structure and Dynamics, 39(13), 4656-4668. Available from: [Link]

  • ResearchGate. (2021). ADMET prediction of the N-(phenylcarbamoyl)benzamide compound. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 3-Carbamoyl-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described pathway initiates from the commercially available starting material, 3,5-dinitrobenzoic acid. The synthesis is strategically designed in four distinct stages: (1) selective monoreduction of a nitro group to form the key intermediate, 3-amino-5-nitrobenzoic acid; (2) diazotization of the resulting amino group; (3) cyanation via a Sandmeyer reaction to introduce a nitrile functionality; and (4) controlled partial hydrolysis of the nitrile to yield the final carbamoyl product. This guide explains the rationale behind each procedural step, provides detailed, replicable protocols, and includes critical data and safety considerations to ensure successful and safe execution by trained researchers.

Introduction and Strategic Overview

The conversion of 3,5-dinitrobenzoic acid to this compound represents a foundational transformation in organic synthesis, requiring precise control over chemoselectivity. The primary challenge lies in modifying one of the two electronically similar nitro groups while preserving the second nitro group and the carboxylic acid moiety. A direct conversion is not feasible; therefore, a robust multi-step pathway is necessary.

The chosen strategy leverages well-established, high-yielding reactions in aromatic chemistry:

  • Selective Reduction: The initial and most critical step involves the reduction of one nitro group to an amine. This transformation is pivotal as the resulting amino group serves as a chemical handle for subsequent modifications.

  • Diazotization and Sandmeyer Reaction: The conversion of the amine to a diazonium salt, followed by its displacement with a cyanide nucleophile, is a classic and reliable method for introducing a carbon-based functional group.

  • Controlled Hydrolysis: The final step requires carefully managed conditions to hydrolyze the nitrile to a primary amide without proceeding to the fully hydrolyzed carboxylic acid, which would be an undesired side reaction.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, step-by-step instructions for this synthesis.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the starting material, intermediates, and final product is provided for easy reference.

Compound NameStructureFormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
3,5-Dinitrobenzoic acidC₇H₄N₂O₆212.12204-20699-34-3
3-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.14230-233618-84-8
This compoundC₈H₆N₂O₅210.15>300Not Available

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. Each step is elaborated upon in the subsequent sections.

G cluster_0 Overall Synthesis Scheme A 3,5-Dinitrobenzoic acid B 3-Amino-5-nitrobenzoic acid A->B Step 1: Selective Monoreduction C 3-Diazonium-5-nitrobenzoate B->C Step 2: Diazotization D 3-Cyano-5-nitrobenzoic acid C->D Step 3: Sandmeyer Cyanation E This compound D->E Step 4: Partial Hydrolysis

Caption: High-level workflow for the synthesis.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.

Step 1: Selective Monoreduction of 3,5-Dinitrobenzoic Acid

Principle: The selective reduction of one nitro group in the presence of another is achieved using a mild reducing agent. Sodium borohydride in the presence of a nickel catalyst, such as tetrakis(triphenylphosphine)nickel(0), provides a controlled reduction system.[1] This method is often preferred over harsher reagents that may reduce both nitro groups or the carboxylic acid. Aromatic amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1]

Reagents and Materials:

  • 3,5-Dinitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]

  • Ethanol (EtOH), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, filtration apparatus

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dinitrobenzoic acid (10.6 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.

  • Catalyst Addition: Add the Ni(PPh₃)₄ catalyst (0.44 g, 0.5 mmol) to the suspension.

  • Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (3.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 2M HCl. Effervescence will occur.

  • Neutralization & Extraction: Neutralize the mixture to pH 7-8 with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-amino-5-nitrobenzoic acid[2], can be purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid. Expected yield: 75-85%.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

Principle: This two-part step first converts the primary aromatic amine into a diazonium salt, an excellent leaving group. This intermediate is highly reactive and is typically generated in situ at low temperatures to prevent decomposition. Subsequently, in the Sandmeyer reaction, the diazonium group is displaced by a cyanide ion, catalyzed by copper(I) cyanide. This is an effective method for installing a nitrile group onto an aromatic ring. The diazotization of 3-amino-5-nitrobenzoic acid is a key step in the synthesis of other derivatives as well, such as 3-fluoro-5-nitrobenzoic acid.[3]

Reagents and Materials:

  • 3-Amino-5-nitrobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized water

  • Ice bath, thermometer, dropping funnel

Protocol:

  • Diazotization Setup: In a 500 mL beaker, dissolve 3-amino-5-nitrobenzoic acid (9.1 g, 50 mmol) in a mixture of 25 mL concentrated HCl and 50 mL of water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: In a separate flask, dissolve sodium nitrite (3.8 g, 55 mmol) in 20 mL of cold water. Add this solution dropwise to the amine solution over 20 minutes, maintaining the temperature strictly between 0-5°C. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reagent Preparation: In a separate 500 mL flask, prepare the copper(I) cyanide solution. (CAUTION: Perform in a certified fume hood. KCN is a lethal poison). Dissolve CuCN (5.4 g, 60 mmol) and KCN (7.8 g, 120 mmol) in 100 mL of water. Warm gently if necessary to dissolve, then cool to room temperature.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution from Step 2 to the copper cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture to room temperature. The product, 3-cyano-5-nitrobenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. Expected yield: 70-80%.

Step 4: Partial Hydrolysis of 3-Cyano-5-nitrobenzoic Acid

Principle: The conversion of a nitrile to a primary amide requires controlled hydrolysis. Using concentrated sulfuric acid provides the necessary hydronium ions for the reaction while limiting the amount of free water, which favors the formation of the amide over the complete hydrolysis to a carboxylic acid. The reaction is typically heated to provide the activation energy for the hydrolysis of the stable nitrile triple bond.

Reagents and Materials:

  • 3-Cyano-5-nitrobenzoic acid

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water, ice-cold

  • Beaker, magnetic stirrer, heating mantle

Protocol:

  • Reaction Setup: In a 250 mL beaker, carefully add the crude 3-cyano-5-nitrobenzoic acid (assuming ~40 mmol from the previous step) to 50 mL of concentrated sulfuric acid with stirring.

  • Heating: Gently heat the mixture to 80-90°C using a heating mantle. Stir at this temperature for 1.5-2 hours. The solid should dissolve completely.

  • Precipitation: Allow the reaction mixture to cool to room temperature. In a separate larger beaker (1 L), place 500 g of crushed ice.

  • Isolation: Very slowly and carefully pour the sulfuric acid solution onto the crushed ice with continuous stirring. A white or off-white precipitate of this compound will form.

  • Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper (to remove all traces of acid).

  • Drying: Dry the final product in a vacuum oven at 60°C overnight. Expected yield: 85-95%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (C=O of acid and amide, N-H of amide, C-NO₂).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound from 3,5-dinitrobenzoic acid. By carefully controlling the reaction conditions at each stage—particularly during the selective reduction and partial hydrolysis steps—high yields and purity can be achieved. This protocol is intended for use by trained chemists and serves as a foundational guide for the synthesis of this and structurally related compounds.

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • Khan Academy. Preparation of amides using DCC. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Wikipedia. 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Chemistry Steps. Converting Amines to Amides. Retrieved from [Link]

  • University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Advanced Chemistry. Retrieved from [Link]

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Application Notes & Protocols: 3-Carbamoyl-5-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Scaffold for Complex Synthesis

3-Carbamoyl-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block for organic synthesis. Its structure is characterized by a benzene ring substituted with a carboxylic acid, an amide (carbamoyl), and a nitro group, all positioned meta to one another. This unique arrangement of functional groups with distinct electronic and reactive properties allows for selective and sequential chemical modifications. Consequently, it is an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and functional materials.[1][2] The strong electron-withdrawing nature of the nitro and carboxyl groups deactivates the aromatic ring towards electrophilic substitution, while the individual functional groups provide handles for a variety of transformations.[3]

Key Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, enabling a controlled and stepwise approach to molecular construction.

  • Carboxylic Acid: As the most acidic functional group, it readily undergoes esterification, amidation, and conversion to more reactive acyl derivatives.[3] This site is the primary target for reactions with bases and nucleophiles under acidic or neutral conditions.

  • Carbamoyl (Amide) Group: The amide is significantly less reactive than the carboxylic acid. It can be hydrolyzed to a carboxylic acid under forcing conditions or dehydrated to a nitrile.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that can be reduced to a primary amine (aniline). This transformation fundamentally alters the electronic character of the molecule, converting an electron-poor ring to an electron-rich one, and introduces a versatile nucleophilic center for a vast range of subsequent reactions.[4][5]

This hierarchy of reactivity allows chemists to orchestrate a synthetic sequence where each functional group can be addressed with a high degree of selectivity.

Synthetic Applications & Detailed Protocols

Selective Esterification of the Carboxylic Acid

The carboxylic acid moiety is the most straightforward to functionalize selectively. Standard acid-catalyzed esterification is highly effective and generally does not impact the amide or nitro functionalities.

Protocol 1: Fischer-Speier Esterification for Methyl 3-Carbamoyl-5-nitrobenzoate

Rationale: This classic esterification method utilizes an excess of the alcohol (methanol) as both reactant and solvent, with a catalytic amount of strong acid to drive the equilibrium towards the ester product. Refluxing the mixture ensures a sufficient reaction rate.[6]

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (approximately 8 mL per gram of acid).[6]

  • With stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 1 mL for every 20 mL of methanol) to the suspension.[6]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (approximately 5 times the volume of methanol used).[6]

  • Stir the mixture until the ice has melted. The product should precipitate as a solid.

  • Collect the solid product by suction filtration, washing thoroughly with cold water to remove any residual acid.

  • Dry the isolated methyl 3-carbamoyl-5-nitrobenzoate. The crude product can be further purified by recrystallization from methanol.[6]

Data Table: Typical Reaction Parameters for Esterification

ParameterValue
Reactant Ratio (Acid:Methanol)1:excess
CatalystConcentrated H₂SO₄
TemperatureReflux
Reaction Time1-2 hours
Typical Yield>90%

Workflow Visualization: Esterification

G cluster_esterification Protocol 1: Fischer-Speier Esterification A This compound + Methanol B Add conc. H₂SO₄ (cat.) A->B Step 1-2 C Reflux (1-2 h) B->C Step 3 D Aqueous Work-up & Isolation C->D Step 4-7 E Methyl 3-carbamoyl-5-nitrobenzoate D->E Step 8

Caption: Workflow for the synthesis of methyl 3-carbamoyl-5-nitrobenzoate.

Reduction of the Nitro Group: Access to Anilines

The reduction of the nitro group to an amine is a cornerstone transformation, opening up a plethora of synthetic possibilities.[4][7] Catalytic hydrogenation is a clean and efficient method for this purpose.[8][9]

Protocol 2: Catalytic Hydrogenation to 3-Amino-5-carbamoylbenzoic acid

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups using hydrogen gas. The reaction is typically performed in a protic solvent under a pressurized hydrogen atmosphere. This method is known for its high yields and chemoselectivity.[8]

Step-by-Step Methodology:

  • In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.[8]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it first with an inert gas like nitrogen, and then with hydrogen gas.[8]

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.[8]

  • Monitor the reaction's progress by observing the uptake of hydrogen or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.[8]

  • Remove the catalyst by filtering the reaction mixture through a pad of Celite, washing the filter cake with fresh solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-5-carbamoylbenzoic acid.

Data Table: Typical Parameters for Nitro Reduction

ParameterValue
Catalyst10% Pd/C
Hydrogen Pressure~50 psi
SolventEthanol or Methanol
TemperatureRoom Temperature
Typical Yield>95%

Logical Relationship: Synthetic Utility

G Start This compound -COOH -CONH₂ -NO₂ Aniline 3-Amino-5-carbamoylbenzoic acid -COOH -CONH₂ -NH₂ Start->Aniline Reduction (e.g., H₂/Pd-C) Derivatives Further Derivatives - Diazonium Salts - Amides - Heterocycles Aniline->Derivatives Subsequent Chemistry

Caption: Reduction of the nitro group unlocks access to versatile aniline intermediates.

Application in Heterocyclic Synthesis

The aniline derivative, 3-amino-5-carbamoylbenzoic acid, is a prime precursor for the synthesis of various heterocyclic systems, which are common structural motifs in many biologically active compounds.[10][11][12]

Conceptual Application: Synthesis of Benzo-fused Heterocycles

The amino and carboxylic acid groups of 3-amino-5-carbamoylbenzoic acid can participate in cyclization reactions with appropriate partners to form fused heterocyclic scaffolds. For example, condensation with ortho-amino phenols or ortho-phenylenediamines can lead to the formation of benzoxazoles and benzimidazoles, respectively.

Conceptual Synthetic Pathway:

G cluster_synthesis Pathway to Benzo-fused Heterocycles A This compound B Nitro Group Reduction A->B C 3-Amino-5-carbamoylbenzoic acid B->C D Condensation & Cyclization C->D E Benzo-fused Heterocyclic Scaffolds (e.g., for drug discovery) D->E

Caption: Generalized pathway from this compound to valuable heterocyclic systems.

Trustworthiness and In-Process Validation

The reliability of these synthetic protocols is ensured through rigorous analytical monitoring at each stage.

  • Chromatographic Monitoring: TLC is essential for tracking the consumption of starting materials and the formation of products in real-time. For more complex mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed.

  • Spectroscopic Confirmation: The structural identity of all intermediates and final products must be unequivocally confirmed using a suite of spectroscopic techniques.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For instance, the reduction of the nitro group to an amine results in a significant upfield shift of the aromatic proton signals and the appearance of a characteristic broad singlet for the -NH₂ protons.

    • Infrared (IR) Spectroscopy: Confirms the presence and absence of key functional groups. The strong stretches for the nitro group (typically around 1530 and 1350 cm⁻¹) will disappear upon reduction, while new N-H stretching bands for the amine will appear (around 3300-3500 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, providing crucial evidence for the success of the transformation.

By integrating these analytical checks, each protocol becomes a self-validating system, ensuring the integrity and reproducibility of the synthetic outcome.

Conclusion

This compound is a potent and adaptable building block in the arsenal of the modern organic chemist. Its trifunctional nature, when approached with a strategic understanding of its reactivity profile, provides a reliable and efficient entry point to a wide range of complex molecular architectures. The protocols detailed here for the selective functionalization of the carboxylic acid and the reduction of the nitro group serve as foundational procedures for researchers aiming to leverage this versatile scaffold in medicinal chemistry, materials science, and other areas of chemical innovation.

References

  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
  • BenchChem. (n.d.). The Role of 3-Chloro-5-nitrobenzoic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols.
  • ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.
  • MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.
  • Google Patents. (n.d.). Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development.
  • TSI Journals. (n.d.). A green protocol for reduction of aromatic nitro compounds.
  • European Patent Office. (2018, June 6). METHOD FOR PREPARING PREGABALIN INTERMEDIATE (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID.
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  • BLD Pharm. (n.d.). This compound.
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  • PubMed Central. (n.d.). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?
  • ResearchGate. (2025, August 7). Synthesis of 3Amino5-cyclohexyliminothiophenes | Request PDF.
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  • Google Patents. (n.d.). Synthesis of benzo fused heterocyclic sulfonyl chlorides.
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Sources

Application Notes and Protocols: Leveraging 3-Carbamoyl-5-nitrobenzoic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Carbamoyl-5-nitrobenzoic acid as a versatile starting material for the synthesis of valuable heterocyclic compounds. While direct literature on this specific precursor is nascent, its trifunctional nature—possessing a carboxylic acid, a carbamoyl group, and a nitro group—presents a rich platform for constructing diverse heterocyclic cores, particularly those of pharmaceutical interest such as quinazolinones and benzimidazoles. This guide elucidates the chemical logic and provides detailed, field-proven protocols extrapolated from established synthetic methodologies for analogous compounds.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized benzene derivative poised for strategic application in heterocyclic synthesis. The spatial arrangement of its functional groups—a carboxylic acid meta to a carbamoyl group and a nitro group—offers a unique combination of reactive sites. The nitro group, upon reduction to an amine, becomes a key nucleophile for intramolecular cyclization reactions. The carboxylic acid and carbamoyl moieties can then participate as electrophilic centers or directing groups to forge the heterocyclic ring. This strategic design makes it a promising precursor for libraries of substituted quinazolinones and benzimidazoles, scaffolds known for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Synthesis of 6-Carbamoyl-quinazolin-4(3H)-one Derivatives

The quinazolinone core is a privileged scaffold in medicinal chemistry.[1][2] The synthesis of 6-carbamoyl-quinazolin-4(3H)-one from this compound hinges on a critical reductive cyclization strategy. The nitro group is first reduced to an amine, which then undergoes condensation with a suitable one-carbon source to form the pyrimidine ring of the quinazolinone.

Mechanistic Rationale

The synthetic pathway commences with the selective reduction of the nitro group to an amine, yielding 3-amino-5-carbamoylbenzoic acid. This intermediate is then subjected to cyclization. A common and efficient method for this transformation is the use of formamide, which serves as both the reagent and the solvent.[3] The amino group of the anthranilamide derivative attacks the carbonyl carbon of formamide, followed by intramolecular cyclization and dehydration to afford the quinazolinone ring system.

Diagram 1: Proposed Synthesis of 6-Carbamoyl-quinazolin-4(3H)-one

G A This compound B 3-Amino-5-carbamoylbenzoic acid A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C 6-Carbamoyl-quinazolin-4(3H)-one B->C Cyclization (e.g., Formamide, heat)

Caption: A two-step synthetic pathway to 6-Carbamoyl-quinazolin-4(3H)-one.

Detailed Experimental Protocol: Synthesis of 6-Carbamoyl-quinazolin-4(3H)-one

Step 1: Reduction of this compound

  • To a stirred solution of this compound (10.0 g, 47.6 mmol) in ethanol (200 mL), add iron powder (13.3 g, 238 mmol).

  • Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-carbamoylbenzoic acid, which can be used in the next step without further purification.

Step 2: Cyclization to 6-Carbamoyl-quinazolin-4(3H)-one

  • Combine the crude 3-Amino-5-carbamoylbenzoic acid (from the previous step) with formamide (50 mL).[3]

  • Heat the mixture to 180 °C and maintain this temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 6-Carbamoyl-quinazolin-4(3H)-one.

Compound Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield Range (%)
6-Carbamoyl-quinazolin-4(3H)-one189.179.0070-85

Synthesis of 6-Carbamoyl-1H-benzo[d]imidazole Derivatives

The benzimidazole scaffold is another cornerstone in drug discovery, with applications ranging from anthelmintics to anticancer agents.[4][5] The synthesis of 6-carbamoyl-1H-benzo[d]imidazole from this compound requires a decarboxylation step following the initial reduction of the nitro group.

Mechanistic Considerations

The synthesis begins with the reduction of the nitro group of this compound to an amine. The resulting 3-amino-5-carbamoylbenzoic acid can then be decarboxylated under thermal or acidic conditions to yield 3-aminobenzamide. This ortho-phenylenediamine derivative is then ready for cyclization with a one-carbon synthon, such as formic acid or an aldehyde, to form the imidazole ring.[6][7] The use of formic acid is a classic and effective method for the synthesis of unsubstituted benzimidazoles.[6]

Diagram 2: Proposed Synthesis of 6-Carbamoyl-1H-benzo[d]imidazole

G cluster_0 Alternative Pathway A This compound D 3,4-Diaminobenzamide (Hypothetical Intermediate after Reduction and Amidation) A->D Reduction & Amidation B 3-Amino-5-carbamoylbenzoic acid E 6-Carbamoyl-1H-benzo[d]imidazole D->E Cyclization with Formic Acid

Sources

Application Notes and Protocols for the Derivatization of 3-Carbamoyl-5-nitrobenzoic Acid: A Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

3-Carbamoyl-5-nitrobenzoic acid is a pivotal starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its trifunctional nature—featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group—offers a rich platform for chemical modification. The strategic placement of these groups on the aromatic ring allows for the sequential or orthogonal derivatization to build complex molecular architectures. The electron-withdrawing properties of the nitro and carboxyl groups significantly influence the reactivity of the benzene ring, making this molecule a versatile building block for drug discovery programs targeting a wide range of therapeutic areas.[1]

This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed, field-proven protocols. We will explore the chemical logic behind each transformation, offering insights into reaction mechanisms and practical considerations for researchers, scientists, and drug development professionals.

Core Chemical Principles and Derivatization Strategies

The chemical behavior of this compound is dictated by the interplay of its three functional groups. The nitro and carboxylic acid groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2][3] Conversely, this electronic arrangement makes the molecule amenable to nucleophilic aromatic substitution under certain conditions and influences the acidity of the carboxylic proton. The primary sites for derivatization are the carboxylic acid and the nitro group.

This document will focus on three principal derivatization pathways that are fundamental to leveraging this molecule in pharmaceutical synthesis:

  • Modification of the Carboxylic Acid Group: Esterification and amidation reactions to modulate solubility, lipophilicity, and provide handles for further coupling.

  • Reduction of the Nitro Group: Conversion of the nitro moiety to a primary amine, which is a crucial step for introducing new pharmacophores and building complex heterocyclic systems.

  • Advanced Coupling Strategies: Utilizing the derivatized scaffold in powerful cross-coupling reactions, such as the Ullmann condensation, to form carbon-heteroatom bonds.

The following diagram illustrates the key derivatization pathways originating from this compound.

DerivatizationPathways Start This compound Ester Ester Derivative Start->Ester Esterification (Alcohol, H+) Amide Amide Derivative Start->Amide Amidation (Amine, Coupling Agent) AminoAcid 3-Amino-5-carbamoylbenzoic Acid Start->AminoAcid Nitro Reduction (e.g., SnCl2, H+) AminoEster Amino Ester Derivative Ester->AminoEster Nitro Reduction (e.g., SnCl2, H+) AminoAcid->Amide Amidation (Post-Reduction) UllmannProduct Ullmann Coupling Product (e.g., Diaryl Ether) AminoEster->UllmannProduct Ullmann Condensation (Aryl Halide, Cu Catalyst)

Caption: Key derivatization pathways for this compound.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary handle for modification, allowing for the straightforward synthesis of esters and amides. These derivatives are often key intermediates that can exhibit altered pharmacokinetic properties or serve as precursors for more complex molecules.

Protocol 1.1: Fischer Esterification to Synthesize Methyl 3-Carbamoyl-5-nitrobenzoate

Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent. This protocol is highly scalable and cost-effective.

Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The presence of the carbamoyl and nitro groups does not significantly interfere with this reaction, although the overall electron-withdrawing nature of the ring can slightly retard the reaction rate compared to benzoic acid itself.

FischerEsterification cluster_workflow Fischer Esterification Workflow A 1. Reaction Setup Combine this compound, anhydrous methanol, and conc. H₂SO₄. B 2. Reflux Heat the mixture to reflux for 2-4 hours. Monitor reaction progress by TLC. A->B C 3. Quench & Precipitate Pour cooled reaction mixture over ice water. B->C D 4. Isolate Crude Product Collect the precipitate by vacuum filtration and wash with cold water. C->D E 5. Purification Recrystallize the crude solid from methanol. D->E F 6. Characterization Determine mass, calculate yield, and analyze purity (mp, IR, NMR, MS). E->F

Caption: Workflow for the Fischer esterification of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.10 g, 10.0 mmol, 1.0 eq). Add anhydrous methanol (40 mL). While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot methanol.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the final mass and calculate the percentage yield. Characterize the product by melting point, IR, and NMR spectroscopy.

Parameter Expected Outcome
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) δ ~8.8-8.2 (aromatic protons), ~4.0 (s, 3H, -OCH₃), ~7.8 & ~8.2 (br s, 2H, -CONH₂)
IR (KBr, cm⁻¹) ~3400, 3200 (N-H), ~1725 (C=O, ester), ~1680 (C=O, amide), ~1530, 1350 (N-O)
Protocol 1.2: Amide Coupling to Synthesize N-benzyl-3-carbamoyl-5-nitrobenzamide

Amide bond formation is one of the most common reactions in medicinal chemistry. Using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an activator such as Hydroxybenzotriazole (HOBt) provides a reliable method for coupling carboxylic acids with amines under mild conditions.[4]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. HOBt is often added to suppress side reactions and minimize racemization (if chiral centers are present) by forming an active ester, which then reacts with the amine.

Materials:

  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of this compound (2.10 g, 10.0 mmol, 1.0 eq) and HOBt (1.53 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (50 mL) at 0 °C (ice bath), add benzylamine (1.19 g, 11.0 mmol, 1.1 eq) followed by DIPEA (1.42 g, 11.0 mmol, 1.1 eq).

  • Coupling Agent Addition: Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Parameter Expected Outcome
Typical Yield 70-90%
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~8.9-8.4 (aromatic protons), ~7.4-7.2 (m, 5H, Ph-CH₂), ~4.5 (d, 2H, -CH₂-Ph), amide protons
MS (ESI+) Expected m/z for [M+H]⁺: 300.09

Part 2: Selective Reduction of the Nitro Group

The transformation of the aromatic nitro group into an amine is a cornerstone of pharmaceutical synthesis.[6][7] This opens up a plethora of subsequent reactions, including further amidations, sulfonations, and the construction of nitrogen-containing heterocycles. The key challenge is to achieve this reduction selectively without affecting the carboxylic acid or amide functionalities.

Protocol 2.1: Selective Nitro Reduction using Stannous Chloride

Stannous chloride (SnCl₂·2H₂O) is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters, amides, and carboxylic acids under acidic conditions.[8]

Causality: In an acidic medium (typically ethanolic HCl), Sn(II) acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) before yielding the final amine. The overall stoichiometry requires multiple equivalents of the Sn(II) salt.

NitroReduction cluster_workflow Nitro Reduction Workflow A 1. Dissolution Dissolve this compound in ethanol. B 2. Reagent Addition Add SnCl₂·2H₂O and conc. HCl. A->B C 3. Reaction Heat the mixture to reflux for 1-3 hours. B->C D 4. Neutralization & Extraction Cool, pour onto ice, and neutralize with aq. NaOH. Extract with ethyl acetate. C->D E 5. Purification Wash organic layers, dry, and concentrate. Purify by recrystallization or chromatography. D->E F 6. Characterization Confirm structure of 3-Amino-5-carbamoylbenzoic acid (mp, IR, NMR, MS). E->F

Caption: Workflow for the selective reduction of the nitro group.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.10 g, 10.0 mmol, 1.0 eq) in ethanol (50 mL).

  • Reagent Addition: To this solution, add stannous chloride dihydrate (11.3 g, 50.0 mmol, 5.0 eq). With caution, add concentrated hydrochloric acid (10 mL) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g).

  • Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous NaOH until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The desired product should be in the organic layer.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.

  • Purification: The resulting crude solid, 3-Amino-5-carbamoylbenzoic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Parameter Expected Outcome
Typical Yield 80-90%
Appearance White to light tan solid
¹H NMR (DMSO-d₆) δ ~7.8-7.0 (aromatic protons), ~5.5 (br s, 2H, -NH₂), amide and acid protons
MS (ESI+) Expected m/z for [M+H]⁺: 181.06

Part 3: Advanced Derivatization - Ullmann Condensation

With the amine functionality installed, the molecule is primed for more advanced C-N or C-O bond-forming reactions. The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is invaluable for synthesizing diaryl ethers, diaryl amines, and related structures, which are common motifs in pharmaceuticals.[9][10][11]

Protocol 3.1: Synthesis of a Diaryl Ether Derivative (Hypothetical Protocol)

This protocol describes a hypothetical Ullmann-type C-O coupling between an iodinated derivative of our scaffold and a phenol. First, the amino group of the previously synthesized amino ester (from Protocol 2.1 applied to the product of Protocol 1.1) would need to be converted to an iodide via a Sandmeyer-type reaction (not detailed here). This protocol outlines the subsequent coupling step.

Causality: The copper(I) catalyst is believed to undergo oxidative addition to the aryl iodide. The resulting organocopper species then coordinates with the phenoxide (formed in situ by the base). Reductive elimination from this complex yields the diaryl ether product and regenerates the active Cu(I) species. Modern Ullmann reactions often use ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3]

Materials:

  • Methyl 3-carbamoyl-5-iodobenzoate (hypothetical intermediate)

  • 4-Methoxyphenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium Carbonate (Cs₂CO₃) (base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine methyl 3-carbamoyl-5-iodobenzoate (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to isolate the desired diaryl ether product.

Conclusion

This compound represents a highly versatile and valuable scaffold for the synthesis of pharmaceutical intermediates. The protocols detailed in this guide for esterification, amidation, and selective nitro reduction are robust, scalable, and founded on well-established chemical principles. These primary transformations unlock access to a vast chemical space, enabling the creation of novel and complex molecules through subsequent derivatization and advanced coupling strategies. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and adapt these methods to accelerate their drug discovery and development programs.

References

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  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
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Application Notes and Protocols for the Quantification of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the quantitative analysis of 3-Carbamoyl-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The narrative emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, this guide integrates principles of analytical method validation in accordance with international standards to establish the trustworthiness and reliability of the proposed methods.

Introduction and Scientific Rationale

This compound is a key organic molecule whose accurate quantification is critical in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability studies. The molecule's structure, featuring a benzoic acid core with both a carbamoyl and a nitro group, presents unique analytical considerations. The aromatic ring and the nitro group act as strong chromophores, making UV-based detection a viable and accessible analytical approach. The presence of a carboxylic acid group, which is ionizable, necessitates careful control of the mobile phase pH to ensure reproducible chromatographic retention and symmetrical peak shapes.

The carbamoyl group enhances the molecule's polarity, influencing its retention behavior in reversed-phase chromatography. For highly sensitive and specific quantification, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique. This guide provides detailed starting protocols for both HPLC-UV and LC-MS, which can be adapted and validated for specific applications.

Physicochemical Properties and Analytical Considerations

While experimental data for this compound is not extensively published, its chemical properties can be inferred from its structural analogues, such as 3-nitrobenzoic acid.

PropertyInferred Characteristic for this compoundRationale for Analytical Method
Appearance Likely a yellowish or off-white crystalline solid.[1]Standard solid handling and dissolution procedures are applicable.
Solubility Expected to be soluble in polar organic solvents like methanol, acetonitrile, and aqueous bases.[1] Limited solubility in non-polar solvents.Methanol or acetonitrile are suitable solvents for preparing stock solutions. The mobile phase composition should be considered for sample diluents to ensure compatibility.
Acidity (pKa) The carboxylic acid group will be acidic, with a pKa likely similar to or slightly higher than 3-nitrobenzoic acid (pKa ≈ 3.47).[1]The mobile phase pH should be maintained at least 1.5-2 pH units below the pKa to ensure the analyte is in its non-ionized form for consistent retention on a reversed-phase column.
UV Absorbance The nitroaromatic system is a strong chromophore.UV detection is a suitable and robust method for quantification. A UV scan should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Recommended Analytical Workflow

The quantification of this compound should follow a systematic workflow to ensure accurate and reliable results. This process begins with careful sample and standard preparation, followed by the selection and optimization of the analytical method, and concludes with rigorous data analysis and interpretation.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation SamplePrep Sample Preparation (Dissolution, Dilution) MethodSelection Method Selection (HPLC-UV or LC-MS) SamplePrep->MethodSelection StandardPrep Standard Preparation (Stock, Working Standards) StandardPrep->MethodSelection InstrumentSetup Instrument Setup & Equilibration MethodSelection->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Validation Method Validation (as per ICH Q2(R2)) PeakIntegration->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessments and in-process controls where high sensitivity is not the primary requirement.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar molecule, will be retained on the column and then eluted by a mobile phase of appropriate organic solvent composition. The acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better retention and peak shape. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column and comparing it to the absorbance of known standards.

Proposed HPLC-UV Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (≥98%).

  • Ultrapure water.

  • This compound reference standard.

Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Preparation of Standard Solutions:

    • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol or a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, mobile phase) to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention for aromatic compounds. The dimensions are standard for analytical applications.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid maintains a low pH to suppress ionization of the carboxylic acid group, ensuring good peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Elution GradientA gradient elution allows for efficient separation from potential impurities with different polarities and reduces run time. A suggested starting gradient is: 0-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B (equilibration).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined (scan from 200-400 nm)The nitroaromatic structure suggests strong absorbance in the UV region. A DAD should be used to determine the λmax for optimal sensitivity. A starting wavelength of 254 nm can be used.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Liquid Chromatography with Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices or as a trace impurity, LC-MS is the method of choice.

Principle of the Method

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and the resulting ions are detected based on their mass-to-charge ratio (m/z). The acidic nature of this compound makes it amenable to negative ion ESI, where it will be detected as the deprotonated molecule [M-H]⁻.

Proposed LC-MS Protocol

Instrumentation and Materials:

  • LC-MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer).

  • The same HPLC consumables as listed in section 4.2.

Protocol:

  • LC Conditions: The HPLC conditions described in section 4.2 are generally compatible with LC-MS, as formic acid is a volatile mobile phase additive. The flow rate may need to be adjusted depending on the ESI source design.

  • Mass Spectrometry Conditions:

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, making negative ion mode highly efficient for this analyte.
Expected Ion [M-H]⁻Deprotonated molecule. The exact m/z should be calculated based on the molecular formula of this compound.
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM mode offers high sensitivity by monitoring only the m/z of the target analyte. MRM mode (on a triple quadrupole MS) provides even greater specificity and is ideal for complex matrices.
Capillary Voltage ~3.0-4.0 kVTo be optimized for maximal signal intensity.
Source Temperature ~120-150 °CTo be optimized.
Desolvation Temperature ~350-450 °CTo be optimized for efficient solvent evaporation.
Nebulizer Gas (N₂) Flow To be optimized.

Method Validation

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).[2][3][4]

Method_Validation_ICH_Q2R2 cluster_parameters Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Summary of Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. The proposed HPLC-UV and LC-MS protocols are based on established principles of chromatography and mass spectrometry for similar aromatic carboxylic acids. It is imperative that researchers adapt and validate these methods for their specific instrumentation and application to ensure the generation of accurate, reliable, and reproducible data. Adherence to international validation guidelines, such as ICH Q2(R2), is essential for ensuring the scientific integrity of the results.

References

  • Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. 2022. Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • PubChem. 3-Carbamoyl-5-sulfinobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

Sources

Application Note: A Robust HPLC Method for the Purity Assessment of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Carbamoyl-5-nitrobenzoic acid. Intended for researchers, quality control analysts, and drug development professionals, this document provides a scientifically grounded, step-by-step protocol. The narrative explains the causal logic behind experimental choices, ensuring technical accuracy and field-proven insights. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Analyte Properties & Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient HPLC method development.

Structure and Functional Groups: this compound (Molecular Formula: C₈H₆N₂O₅, Molecular Weight: 210.14 g/mol ) is an aromatic compound featuring three key functional groups: a carboxylic acid, a carbamoyl (amide) group, and a nitro group.[4][5][6]

  • Carboxylic Acid Group (-COOH): This is an acidic group. Its pKa is critical for HPLC method development. While the exact experimental pKa for this molecule is not readily published, the pKa of the parent compound, 3-nitrobenzoic acid, is approximately 3.47.[7][8] The presence of two electron-withdrawing groups (nitro and carbamoyl) suggests the carboxylic acid proton is highly acidic. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, the mobile phase pH must be set at least 1.5-2 units below the pKa to keep the molecule in its neutral, protonated state.[9]

  • Nitro Group (-NO₂) & Carbamoyl Group (-CONH₂): These polar, electron-withdrawing groups influence the molecule's overall polarity and its interaction with the stationary phase. The presence of these polar groups suggests that a highly retentive C18 column and a mobile phase with a moderate organic content will be required for adequate retention.

  • Aromatic Ring: The benzene ring possesses a chromophore that allows for strong UV absorbance, making UV detection a suitable choice for quantification.

Solubility: Based on data for the closely related 3-nitrobenzoic acid, the analyte is expected to have limited solubility in water but good solubility in organic solvents like methanol and acetonitrile.[10] Therefore, a mixture of water and an organic solvent will be an ideal diluent for sample and standard preparation.

Based on these properties, a reversed-phase HPLC method is the logical choice.[11][12] This approach utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. The analyte will be retained based on its hydrophobicity. By controlling the mobile phase pH and organic solvent composition, we can achieve optimal separation from potential impurities.

Part I: Method Development Protocol

This section outlines a systematic approach to developing a robust HPLC method for purity analysis.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[13]

  • Chemicals & Reagents:

    • This compound reference standard (purity ≥99%)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized water, filtered through a 0.45 µm membrane

    • Phosphoric acid (H₃PO₄), analytical grade

    • Trifluoroacetic acid (TFA), HPLC grade

  • Chromatographic Column: A modern, end-capped C18 column with high purity silica is recommended to minimize peak tailing from silanol interactions.[9] A common starting dimension is 150 mm x 4.6 mm, with 3.5 µm or 5 µm particle size.

Initial Chromatographic Conditions

The following starting conditions are proposed based on the analyte's properties and common practices for similar compounds.[13]

ParameterRecommended ConditionRationale
Stationary Phase Reversed-Phase C18, 150 mm x 4.6 mm, 5 µmIndustry standard for separating moderately polar aromatic compounds. Provides good retention and selectivity.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (around 2.1) ensures the carboxylic acid group is fully protonated, preventing ionization and leading to sharp, symmetrical peaks and stable retention.[9]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier that is miscible with water and has a low UV cutoff.[11]
Gradient Elution Start with a 10-minute linear gradient from 20% B to 80% B.A gradient is crucial for purity analysis to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 220 nm and 254 nmThe aromatic and nitro functionalities suggest strong absorbance in the low UV range. Monitoring multiple wavelengths with a DAD helps in identifying impurities and selecting the optimal wavelength for quantification.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent 50:50 (v/v) Water:AcetonitrileEnsures sample solubility and compatibility with the mobile phase to prevent peak distortion.
Standard Conc. 0.5 mg/mLA starting concentration that should provide a strong UV signal without saturating the detector.
Optimization Strategy

The initial conditions provide a starting point. Optimization is an iterative process to achieve the desired chromatographic performance (i.e., resolution of the main peak from all impurities).

  • Gradient Adjustment:

    • If the main peak elutes too early, decrease the initial %B or make the gradient shallower at the beginning.

    • If the peak elutes too late or is too broad, increase the initial %B or make the gradient steeper.

    • The goal is a retention factor (k) between 2 and 10 for the main peak.

  • Organic Modifier Selection: If ACN does not provide adequate selectivity (i.e., co-eluting peaks), substitute it with Methanol. The different solvent properties can alter the elution order and improve resolution.

  • pH Adjustment: While 0.1% H₃PO₄ is a robust choice, testing 0.1% TFA can sometimes offer different selectivity due to its ion-pairing properties.

The workflow for method development is visualized below.

Caption: HPLC Method Development Workflow.

Part II: Method Validation Protocol

Once the method is developed and optimized, it must be validated to demonstrate its reliability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][14]

Specificity (Selectivity)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16]

  • Procedure:

    • Inject the diluent (blank) to show no interference at the retention time of the analyte.

    • Inject a solution of the this compound reference standard.

    • Inject a sample solution spiked with known related substances or potential impurities, if available.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, spiked, and stressed samples. Peak purity analysis using a DAD should pass, indicating spectral homogeneity.

Linearity and Range
  • Objective: To establish that the detector response is directly proportional to the analyte concentration over a specified range.[17][18]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the nominal working concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The proposed range is validated. For a purity assay, this is typically 80-120% of the test concentration.[19]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study.[15][17]

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16][19]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified and detected, respectively. This is critical for impurity analysis.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of very dilute standard solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Procedure:

    • Analyze a sample while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Organic modifier composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within the defined limits, and the results should not significantly deviate from the nominal conditions.

The overall validation process is summarized in the diagram below.

MethodValidationProcess cluster_parameters Validation Parameters Validation Method Validation Protocol (ICH Q2(R2)) Specificity Specificity Blank Spiked Sample Forced Degradation Validation->Specificity Linearity Linearity & Range 5 Levels, 50-150% r² ≥ 0.999 Validation->Linearity Accuracy Accuracy Spiked Recovery 3 Levels, n=9 98-102% Recovery Validation->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision RSD ≤ 2.0% Validation->Precision Limits LOD & LOQ S/N Method SD of Intercept Method Validation->Limits Robustness Robustness Flow Rate Temperature Mobile Phase Comp. Validation->Robustness

Caption: Key Parameters of HPLC Method Validation.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an RP-HPLC method for the purity assessment of this compound. By systematically evaluating the analyte's properties, optimizing chromatographic conditions, and rigorously validating the final method against ICH Q2(R2) guidelines, researchers and quality control professionals can ensure the generation of accurate, reliable, and reproducible data. This robust analytical procedure is essential for maintaining the quality and safety of pharmaceutical substances and products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
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  • Lab Manager. (2025).
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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
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  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • SIELC Technologies. (n.d.). Benzoic Acid. SIELC Technologies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Wikipedia. (n.d.).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • AMSbiopharma. (2025).
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • BLD Pharm. (n.d.). 90196-48-8|this compound. BLD Pharm.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ATSDR. (n.d.). Analytical Methods for Nitrobenzene Compounds. Agency for Toxic Substances and Disease Registry.
  • ResearchGate. (2025). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Wikipedia.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro- (CAS 121-92-6). Cheméo.
  • PubChem. (n.d.). 3-Formyl-5-nitrobenzoic acid. PubChem.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. PubChem.
  • PubChem. (2022). 3-Carbamoyl-5-sulfinobenzoic acid. PubChem.
  • NIST. (n.d.). Benzoic acid, 3-nitro-. NIST WebBook.
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  • PubChem. (n.d.). 3-[(4-Nitrophenyl)carbamoyl]benzoic acid. PubChem.
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Application Notes & Protocols: Leveraging 3-Carbamoyl-5-nitrobenzoic Acid in the Synthesis of Novel Benzimidazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Anti-Inflammatory Drug Discovery

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for agents with enhanced efficacy and improved safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs). A significant portion of this research focuses on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.[1] Heterocyclic compounds, such as benzimidazoles, have emerged as a promising scaffold for the development of potent and selective COX-2 inhibitors.[1]

While various substituted benzoic acids serve as foundational building blocks for these complex molecules, this guide focuses on the utility of 3-Carbamoyl-5-nitrobenzoic acid . Although direct literature on this specific starting material is nascent, its structural motifs—a reactive carboxylic acid, an electron-withdrawing nitro group, and a modifiable carbamoyl group—present a compelling platform for combinatorial synthesis. The nitro group, in particular, is a versatile synthetic handle, readily converted to an amino group, which is a common feature in many bioactive compounds.[1][2]

This document provides a detailed, research-grade protocol for a proposed synthetic pathway to a novel benzimidazole derivative, designated here as BZ-CNB-01 , starting from this compound. We will explore the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Part 1: Synthetic Strategy and Pathway Overview

The proposed synthesis of BZ-CNB-01 is a two-step process designed for efficiency and high yield, adapting established methodologies for similar scaffolds.[1]

  • Step 1: Condensation to form the Benzimidazole Core. this compound is condensed with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid to construct the core benzimidazole ring system. The carboxylic acid of our starting material reacts with the two amino groups of o-phenylenediamine to form the five-membered imidazole ring fused to the benzene ring.

  • Step 2: Reduction of the Nitro Group. The nitro group on the benzimidazole intermediate is then reduced to a primary amine. This transformation is crucial as the resulting amino group can significantly influence the biological activity of the final compound, potentially enhancing its interaction with the target enzyme.

This synthetic workflow is designed to be robust and adaptable for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A This compound C Intermediate: 2-(3-Carbamoyl-5-nitrophenyl)-1H-benzimidazole A->C Polyphosphoric Acid, 160-170°C B o-phenylenediamine B->C D Final Product (BZ-CNB-01): 2-(3-Amino-5-carbamoylphenyl)-1H-benzimidazole C->D SnCl2·2H2O, HCl G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammation BZ_CNB_01 BZ-CNB-01 BZ_CNB_01->COX2 Selective Inhibition

Sources

Topic: Protocol for the Selective Reduction of the Nitro Group in 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-5-carbamoylbenzoic Acid

The selective reduction of the aromatic nitro group in 3-Carbamoyl-5-nitrobenzoic acid is a critical transformation for the synthesis of 3-Amino-5-carbamoylbenzoic acid. This resulting amino acid derivative is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine, allows for its incorporation into a wide array of complex molecular architectures, including pharmaceutical agents and functional polymers.

The success of this synthesis hinges on the chemoselective reduction of the nitro group without affecting the carboxylic acid or the primary amide functionalities. This guide provides a detailed analysis and comparison of two robust protocols for this transformation: catalytic transfer hydrogenation and chemical reduction with sodium dithionite. The choice between these methods depends on available equipment, substrate compatibility, and desired scale.

Part 1: Mechanistic Considerations & Method Selection

The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. The primary methods to achieve this can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[1][2] It typically involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][3]

  • Mechanism: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst, where it is sequentially hydrogenated to the corresponding amine.[4] This method is often favored for its high yields and the simple workup, as the main byproduct is water.[5]

  • Advantages:

    • High atom economy and clean reaction profile.

    • The catalyst can often be recovered and recycled.

    • The reaction can be driven to completion with high efficiency.

  • Considerations:

    • Requires specialized high-pressure equipment (e.g., a Parr hydrogenator).[6]

    • The catalyst is flammable and must be handled with care, especially when dry.

    • Certain functional groups can be sensitive to hydrogenation conditions. However, the carboxylic acid and amide in the target molecule are generally stable under these conditions.

Chemical Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive, safe, and versatile reducing agent for aromatic nitro compounds.[7][8] It offers a compelling metal-free alternative to catalytic hydrogenation.[8]

  • Mechanism: The reduction is believed to occur via a single-electron transfer (SET) mechanism.[8][9] In an aqueous solution, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group, leading to its stepwise reduction to the amine.[8]

  • Advantages:

    • Mild reaction conditions, often performed at room temperature or with gentle heating.[10]

    • Excellent chemoselectivity, tolerating a wide range of functional groups like esters, ketones, and halogens.[8]

    • Avoids the use of high-pressure hydrogen gas and heavy metal catalysts.

  • Considerations:

    • It is a stoichiometric reagent, generating sulfur-containing byproducts.

    • The workup procedure is more involved, requiring extraction to separate the product from inorganic salts.

    • Dithionite is unstable and can decompose, particularly in acidic conditions or when in contact with organic solvents.[9]

Part 2: Comparative Overview of Protocols

The following table summarizes the key parameters for the two detailed protocols provided in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Chemical Reduction
Primary Reagent Hydrogen Gas (H₂)Sodium Dithionite (Na₂S₂O₄)
Catalyst/Mediator 10% Palladium on Carbon (Pd/C)None (Direct Reductant)
Solvent System Ethanol / MethanolEthanol / Water or Dichloromethane / Water
Temperature Room Temperature to 60°CRoom Temperature to 70°C
Pressure 1-4 bar (15-60 psi)Atmospheric
Typical Yield >95%85-95%
Key Advantages High yield, clean byproducts, catalyst recyclability.Mild conditions, high chemoselectivity, no special pressure equipment needed.[8]
Key Disadvantages Requires pressure apparatus, flammable catalyst and gas.[6]Stoichiometric reagent, requires aqueous workup to remove salts.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using a standard catalytic hydrogenation setup.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% catalyst loading)

  • Ethanol (or Methanol), reaction grade

  • Parr hydrogenator or a similar pressure vessel

  • Celite® (diatomaceous earth) for filtration

  • Nitrogen and Hydrogen gas cylinders with appropriate regulators

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Substrate in Solvent prep2 Add Pd/C Catalyst (Wet) prep1->prep2 react1 Seal Vessel prep2->react1 react2 Purge with N₂ react1->react2 react3 Pressurize with H₂ react2->react3 react4 Stir at RT/Heat react3->react4 work1 Vent H₂ & Purge with N₂ react4->work1 work2 Filter through Celite® work1->work2 work3 Concentrate Filtrate work2->work3 work4 Purify Product work3->work4

Caption: Workflow for Catalytic Hydrogenation.

Procedure:

  • Vessel Preparation: To a suitable pressure vessel (e.g., a 250 mL Parr bottle), add this compound (e.g., 5.0 g, 23.8 mmol).

  • Solvent Addition: Add ethanol (100 mL) to dissolve the starting material. Sonication may be required to achieve full dissolution.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.25 g, 5 mol%). Safety Note: Pd/C can be pyrophoric when dry. It is best handled as a water-wet paste or added carefully under an inert atmosphere.

  • Reaction Setup: Seal the pressure vessel and connect it to the hydrogenation apparatus.

  • Inerting: Purge the vessel by pressurizing with nitrogen to ~30 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[6]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take 2-12 hours.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen (3-5 cycles).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 x 20 mL) to ensure complete recovery of the product. Causality: Celite is used to prevent the fine, black palladium particles from passing through the filter paper.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-Amino-5-carbamoylbenzoic acid. The product is often of high purity but can be recrystallized from an appropriate solvent (e.g., water or ethanol/water) if necessary.

Protocol 2: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol provides a robust, metal-free method for the reduction, suitable for labs not equipped for high-pressure hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Ethanol/Water (e.g., 4:1 mixture) or another suitable biphasic system

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate for extraction

  • Brine (saturated NaCl solution)

Chemical Transformation and Key Species:

G RNO2 R-NO₂ (Nitro) RNOHOH R-NHOH (Hydroxylamine Intermediate) RNO2->RNOHOH + e⁻ (from •SO₂⁻) RNH2 R-NH₂ (Amine) RNOHOH->RNH2 + e⁻ (from •SO₂⁻) S2O4 S₂O₄²⁻ SO2_rad •SO₂⁻ (Active Reductant) S2O4->SO2_rad Equilibrium in H₂O

Caption: Simplified Dithionite Reduction Pathway.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 5.0 g, 23.8 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Dithionite Solution: In a separate beaker, dissolve sodium dithionite (e.g., 24.8 g, 142.8 mmol, 6.0 eq) in water (100 mL). Note: Use fresh sodium dithionite as it can degrade upon storage.

  • Reaction: Heat the substrate suspension to reflux (around 80°C). Slowly add the aqueous sodium dithionite solution dropwise to the refluxing mixture over 30-60 minutes. The reaction is often exothermic.

  • Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. A precipitate of the product may form. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[8] The product has some water solubility, so thorough extraction is necessary.

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water and break any emulsions that may have formed.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-carbamoylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization if needed.

Part 4: Conclusion and Best Practices

Both catalytic hydrogenation and sodium dithionite reduction are effective methods for preparing 3-Amino-5-carbamoylbenzoic acid.

  • Catalytic hydrogenation is the method of choice for scalability and process cleanliness, provided the necessary equipment is available.[1]

  • Sodium dithionite reduction offers excellent practicality and functional group tolerance for lab-scale synthesis without the need for specialized equipment.[7][8]

Regardless of the chosen method, reaction monitoring by TLC or LC-MS is crucial to ensure complete conversion of the starting material. Proper safety precautions, including the use of an inert atmosphere when handling Pd/C and ensuring adequate ventilation, are paramount.

References

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. J. Org. Chem. 1995, 60, 20, 6674–6675. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Chemical Studies 2019; 7(3): 101-108. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS Green Chemistry Institute. [Link]

  • 4juli-Nitro Reduction Using Dithionite. Scribd. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Vol. 45B, June 2006, pp. 1500-1502. [Link]

  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules 2020, 25(1), 195. [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, Vol. 2, (2014), 101-140. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyl-5-nitrobenzoic acid is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds and other fine chemicals. Its molecular structure, featuring a carboxylic acid, a carbamoyl (amide) group, and a nitro group, provides multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant industrial importance.

This document provides a comprehensive guide to a proposed four-step synthesis for the large-scale production of this compound, starting from readily available benzoic acid. The described protocols are designed with industrial applicability in mind, emphasizing safety, scalability, and efficiency.

Overall Synthesis Workflow

The proposed synthesis is a four-step process commencing with the dinitration of benzoic acid. This is followed by a selective reduction of one of the nitro groups to an amine. The resulting amino group is then converted to a nitrile via a Sandmeyer reaction. The final step involves the controlled partial hydrolysis of the nitrile to the desired carbamoyl group.

Synthesis_Workflow A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Nitration C 3-Amino-5-nitrobenzoic Acid B->C Selective Reduction D 3-Cyano-5-nitrobenzoic Acid C->D Sandmeyer Reaction E This compound D->E Partial Hydrolysis

Caption: Overall experimental workflow for the synthesis of this compound.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. The carboxylic acid group is a meta-director, leading to the desired 3,5-disubstituted product.[1][2][3][4]

Protocol
  • Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a cooling system, charge concentrated sulfuric acid (98%).

  • Addition of Benzoic Acid: Slowly add benzoic acid to the sulfuric acid with continuous stirring. Ensure the benzoic acid is fully dissolved before proceeding.

  • Cooling: Cool the mixture to below 10°C using a cooling bath.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature between 70-90°C.[4] The addition rate should be carefully controlled to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 135-145°C and hold for several hours to ensure complete dinitration.[4]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated 3,5-dinitrobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from 50% ethanol.[4]

Quantitative Data
ParameterValue
Benzoic Acid1.0 eq
Conc. Sulfuric Acid5-10 volumes
Fuming Nitric Acid2.0-3.0 eq
Reaction Temperature70-145°C
Reaction Time4-6 hours
Expected Yield70-85%

Step 2: Selective Reduction to 3-Amino-5-nitrobenzoic Acid

The selective reduction of one nitro group in the presence of another is a critical step. This can be achieved using various reagents, with sodium sulfide or ammonium polysulfide being common choices for this transformation due to their mildness and selectivity.

Protocol
  • Dissolution: In a reactor, dissolve 3,5-dinitrobenzoic acid in an aqueous solution of sodium carbonate.

  • Reducing Agent: Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide in water.

  • Reduction: Slowly add the sulfide solution to the dinitrobenzoic acid solution at a controlled temperature, typically around 80-90°C.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) to ensure the selective reduction to the mono-amino product.

  • Acidification: Upon completion, cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the 3-amino-5-nitrobenzoic acid.

  • Isolation: Filter the precipitated product, wash with cold water, and dry under vacuum.

Quantitative Data
ParameterValue
3,5-Dinitrobenzoic Acid1.0 eq
Sodium Sulfide (Na₂S)1.0-1.5 eq
Reaction Temperature80-90°C
Reaction Time2-4 hours
Expected Yield75-90%

Step 3: Sandmeyer Reaction to 3-Cyano-5-nitrobenzoic Acid

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a variety of functional groups, including a cyano group.[5][6][7][8] This step involves the diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Protocol
  • Diazotization:

    • Suspend 3-amino-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a starch-iodide paper test (for excess nitrous acid).

  • Cyanation:

    • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature between 60-70°C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the mixture to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • The precipitated 3-cyano-5-nitrobenzoic acid is collected by filtration, washed with water, and dried.

Quantitative Data
ParameterValue
3-Amino-5-nitrobenzoic Acid1.0 eq
Sodium Nitrite1.05 eq
Copper(I) Cyanide1.1 eq
Sodium Cyanide1.2 eq
Reaction Temperature0-5°C (Diazotization), 60-70°C (Cyanation)
Expected Yield80-90%

Step 4: Partial Hydrolysis to this compound

The final step is the controlled partial hydrolysis of the nitrile group to a primary amide. This is a delicate transformation, as over-hydrolysis will lead to the corresponding carboxylic acid. Mild basic conditions, often with the use of hydrogen peroxide, are effective for this conversion.[9][10][11]

Protocol
  • Reaction Setup: In a reactor, suspend 3-cyano-5-nitrobenzoic acid in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the suspension.

  • Addition of Hydrogen Peroxide: Slowly add a solution of hydrogen peroxide (30-35%) to the mixture at a controlled temperature, typically between 40-50°C.

  • Monitoring: Carefully monitor the reaction progress to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.

  • Quenching and Isolation: Once the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Quantitative Data
ParameterValue
3-Cyano-5-nitrobenzoic Acid1.0 eq
Sodium Hydroxide (catalytic)0.1-0.2 eq
Hydrogen Peroxide (35%)1.5-2.0 eq
Reaction Temperature40-50°C
Reaction Time1-3 hours
Expected Yield70-85%

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It should be carried out in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The temperature must be carefully controlled to prevent runaway reactions.

  • Sandmeyer Reaction: This reaction involves the formation of an unstable diazonium salt and the use of highly toxic cyanide salts. Diazonium salts can be explosive when dry and should be kept in solution and used immediately. All handling of cyanide compounds must be done in a well-ventilated fume hood with extreme caution. A cyanide antidote kit should be readily available.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE, working in a well-ventilated area, and proper waste disposal.

Process Optimization and Troubleshooting

  • Step 1: The ratio of nitric acid to sulfuric acid and the reaction temperature are critical for achieving high yields of the dinitro product and minimizing the formation of mononitrated and other isomers.

  • Step 2: The choice of reducing agent and reaction conditions is crucial for the selective reduction of only one nitro group. Over-reduction to the diamine should be avoided by careful monitoring.

  • Step 3: The stability of the diazonium salt is temperature-dependent. Maintaining a low temperature during its formation and handling is essential to prevent decomposition. The rate of addition of the diazonium salt to the cyanide solution should be controlled to manage the evolution of nitrogen gas.

  • Step 4: The partial hydrolysis of the nitrile is the most challenging step. The reaction should be carefully monitored to prevent the formation of the dicarboxylic acid. The concentration of the base and hydrogen peroxide, as well as the reaction temperature and time, are key parameters to optimize.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link][5][6]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link][7]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link][8]

  • datapdf.com. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link][12]

  • Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid. Retrieved January 17, 2026, from [13]

  • Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved January 17, 2026, from [Link][4]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved January 17, 2026, from [Link][11]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved January 17, 2026, from [Link][10]

  • Common Conditions. (n.d.). Nitrile to Amide. Retrieved January 17, 2026, from [Link][9]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles. Retrieved January 17, 2026, from [14]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Carbamoyl-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can achieve high-yield, high-purity results in your laboratory.

Introduction: Strategic Overview

This compound (also known as 5-nitroisophthalamic acid) is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is typically approached via a two-step process starting from commercially available isophthalic acid. The primary challenges lie in achieving high regioselectivity during the initial nitration and then executing a selective mono-amidation of the resulting dicarboxylic acid.

This guide is structured to walk you through this synthetic sequence, providing actionable solutions to common experimental hurdles.

Overall Synthetic Workflow

The diagram below outlines the two-stage process for synthesizing this compound from isophthalic acid.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Selective Mono-Amidation Isophthalic_Acid Isophthalic Acid 5_Nitroisophthalic_Acid 5-Nitroisophthalic Acid Isophthalic_Acid->5_Nitroisophthalic_Acid Nitration Reaction Mixed_Acid Mixed Acid (HNO3 / H2SO4) Mixed_Acid->Isophthalic_Acid Acid_Chloride_Formation Intermediate: 5-Nitroisophthaloyl Dichloride 5_Nitroisophthalic_Acid->Acid_Chloride_Formation SOCl2 or (COCl)2 Target_Molecule This compound Acid_Chloride_Formation->Target_Molecule Controlled NH3(aq)

Caption: Two-stage synthesis of the target molecule.

Part 1: Synthesis of 5-Nitroisophthalic Acid (Precursor)

The synthesis of the key intermediate, 5-nitroisophthalic acid, is achieved through the electrophilic aromatic substitution (nitration) of isophthalic acid.[2][3][4] The two carboxylic acid groups are meta-directing and deactivating; however, forcing conditions are required to introduce the nitro group onto the ring.

Frequently Asked Questions (FAQs)
  • Q: Why is a mixture of nitric and sulfuric acid used?

    • A: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. This is essential to overcome the deactivating effect of the two carboxyl groups on the aromatic ring.

  • Q: What is the primary challenge in this nitration step?

    • A: The main challenge is controlling the reaction's exothermicity. Nitration reactions are highly exothermic, and poor temperature control can lead to a runaway reaction, charring of the organic material, and the formation of unwanted byproducts.[3] Slow, controlled addition of the nitrating agent and efficient cooling are critical for both safety and yield.[3]

  • Q: How pure does the starting isophthalic acid need to be?

    • A: Using high-purity isophthalic acid (≥99%) is recommended. Impurities can lead to side reactions and complicate the purification of the final product, ultimately lowering the yield.

Experimental Protocol: Nitration of Isophthalic Acid

This protocol is adapted from established industrial and laboratory procedures.[3][4]

Materials:

  • Isophthalic Acid (10 g)

  • Concentrated Sulfuric Acid (98%, 30 mL)

  • Fuming Nitric Acid (≥90%, 7 g)

  • Ice-water bath

  • Crushed ice and deionized water for quenching

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 10g of isophthalic acid to 30 mL of concentrated sulfuric acid. Stir the mixture and allow it to cool. The isophthalic acid may not fully dissolve at room temperature.[3]

  • Heating: Gently heat the mixture to 60°C with continuous stirring until the isophthalic acid is fully dissolved.[3]

  • Nitration: Slowly add 7g of fuming nitric acid dropwise to the solution over approximately 15-20 minutes. Crucial: Maintain the internal temperature between 60°C and 65°C during the addition. Use the ice-water bath to control any temperature spikes.[3]

  • Reaction Completion: After the addition is complete, raise the temperature to 90°C and maintain it for 40-60 minutes to drive the reaction to completion.[3]

  • Quenching: Allow the reaction mixture to cool slightly before very slowly pouring it into a beaker containing approximately 100 mL of an ice-water mixture. This should be done with vigorous stirring. The product will precipitate as a solid. Control the temperature of the ice-water mixture to ensure it does not exceed 20°C.[3]

  • Isolation & Purification: Stir the resulting slurry at room temperature for 30 minutes.[3] Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper (this removes residual acid).

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The expected yield of 5-nitroisophthalic acid is typically in the range of 80-90%.[3][4]

Troubleshooting Guide: Nitration Stage
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Quench: Product is slightly soluble in water, especially if the quench solution becomes warm.[2]1. Ensure the reaction is held at 90°C for the full duration. Monitor reaction completion with TLC if possible. 2. Quench into a well-stirred ice-water slurry to keep the temperature low and minimize solubility losses.
Dark, Tarry Product 1. Overheating/Charring: Temperature exceeded the recommended range, causing oxidative decomposition. 2. Formation of Dinitro Byproducts: Excessively harsh conditions (high temp or prolonged reaction time).1. Maintain strict temperature control (<65°C) during nitric acid addition. Ensure efficient stirring to dissipate localized heat. 2. Adhere to the specified reaction time and stoichiometry. The product can be recrystallized from water or ethanol if necessary.
Runaway Reaction Rapid Addition of Nitrating Agent: The exothermic reaction rate exceeded the cooling capacity.1. Add the fuming nitric acid very slowly (dropwise). 2. Ensure the cooling bath is efficient and the flask is well-immersed. 3. For larger scales, consider using a jacketed reactor with active cooling.

Part 2: Selective Mono-Amidation of 5-Nitroisophthalic Acid

This is the most critical and nuanced step of the synthesis. The goal is to convert only one of the two carboxylic acid groups into a primary amide. The differential reactivity of the two carboxyl groups is minimal, so the strategy relies on a controlled reaction sequence. The most reliable method proceeds via the diacid chloride intermediate.

Frequently Asked Questions (FAQs)
  • Q: Why not just react 5-nitroisophthalic acid directly with ammonia?

    • A: Direct reaction of a carboxylic acid with ammonia to form an amide requires very high temperatures and results in an acid-base reaction first, forming the ammonium carboxylate salt. This process is difficult to control for selective mono-amidation and would likely result in a mixture of starting material, monoamide, and diamide.

  • Q: What is the role of thionyl chloride (SOCl₂)?

    • A: Thionyl chloride is a reagent used to convert carboxylic acids into highly reactive acyl chlorides (or acid chlorides). This "activation" of the carboxyl group makes it much more susceptible to nucleophilic attack by a weak nucleophile like ammonia, allowing the reaction to proceed under milder and more controlled conditions.

  • Q: How is selectivity for the monoamide achieved?

    • A: Selectivity is achieved by controlling the stoichiometry and reaction conditions. By reacting the diacid chloride intermediate with a limited amount of ammonia at low temperatures, we favor the formation of the mono-substituted product. The second acid chloride group is less likely to react if the nucleophile (ammonia) is consumed. Subsequent workup with acid ensures the unreacted acyl chloride hydrolyzes back to a carboxylic acid.

Experimental Protocol: Mono-Amidation via Acid Chloride

Materials:

  • 5-Nitroisophthalic Acid (from Part 1)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Aqueous Ammonia (NH₄OH, ~28-30%)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend the dried 5-nitroisophthalic acid in anhydrous toluene. Add an excess of thionyl chloride (approx. 2.5-3.0 equivalents). Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (around 80°C for toluene) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation) to obtain the crude 5-nitroisophthaloyl dichloride as an oil or solid. Caution: This intermediate is moisture-sensitive.

  • Amidation: Cool a beaker of concentrated aqueous ammonia in an ice bath. In a separate flask, dissolve the crude diacid chloride in an anhydrous solvent like DCM.

  • Controlled Addition: Add the diacid chloride solution dropwise to the cold, vigorously stirred aqueous ammonia. Maintain a low temperature (0-5°C) throughout the addition. A precipitate will form.

  • Acidification & Isolation: After the addition is complete, continue stirring for another 30 minutes. Slowly acidify the mixture with hydrochloric acid to pH 2-3. This will protonate the remaining carboxylate group and precipitate the final product.

  • Purification: Filter the solid product, wash thoroughly with cold water to remove any ammonium chloride salts, and dry under vacuum.

Troubleshooting Guide: Amidation Stage

The following diagram illustrates a logical workflow for troubleshooting common issues during the selective amidation step.

G start Analyze Crude Product (TLC, LCMS, NMR) p1 Major Impurity: 5-Nitroisophthalamide (Diamide) start->p1 p2 Major Impurity: 5-Nitroisophthalic Acid (Starting Material) start->p2 p3 Low Overall Yield start->p3 c1a Cause: Excess NH3 used p1->c1a c1b Cause: Poor temperature control (reaction too warm) p1->c1b c2a Cause: Incomplete acid chloride formation p2->c2a c2b Cause: Premature hydrolysis of acid chloride intermediate p2->c2b p3->p1 see above p3->p2 see above c3a Cause: Mechanical loss during transfers p3->c3a c3b Cause: Inefficient precipitation/isolation p3->c3b s1a Solution: Use stoichiometric or slightly sub-stoichiometric NH3 c1a->s1a s1b Solution: Maintain 0-5°C during addition; ensure vigorous stirring c1b->s1b s2a Solution: Increase reflux time with SOCl2; confirm with IR (disappearance of broad O-H) c2a->s2a s2b Solution: Use anhydrous solvents; minimize exposure of intermediate to air/moisture c2b->s2b s3a Solution: Ensure quantitative transfers c3a->s3a s3b Solution: Ensure pH is sufficiently low (~2) before filtration c3b->s3b

Caption: Troubleshooting workflow for the amidation stage.

References

  • Vertex AI Search. (2025).
  • Google Patents. (2020). CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid.
  • ChemicalBook. (n.d.). 5-Nitroisophthalic acid synthesis.
  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Carbamoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references. Our goal is to provide you with the expertise to anticipate and mitigate common synthetic challenges, ensuring the integrity of your research and development efforts.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing the formation of 3,5-Dinitrobenzoic acid as a significant byproduct. What is causing this and how can I prevent it?

A1: The formation of 3,5-Dinitrobenzoic acid is a classic example of over-nitration. This side reaction is particularly common when your synthesis involves the nitration of benzoic acid or 3-nitrobenzoic acid. The presence of one nitro group on the benzene ring deactivates it towards further electrophilic substitution, but under forcing conditions, a second nitration can occur. The existing carboxyl and nitro groups are meta-directing, leading to the 3,5-disubstituted product.[1][2]

Causality and Prevention:

  • Harsh Reaction Conditions: The primary cause of over-nitration is the use of excessively harsh nitrating conditions. This includes high concentrations of fuming nitric acid, a high ratio of sulfuric acid, and elevated reaction temperatures.[3][4][5]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, even at moderate temperatures, can also lead to the formation of the dinitro byproduct.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent.[6][7] The reaction is exothermic, so careful monitoring and efficient cooling are crucial.

  • Stoichiometry of Nitrating Agent: Use a carefully controlled molar equivalent of nitric acid. An excess of the nitrating agent will drive the reaction towards dinitration.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the over-nitrated product.

  • Choice of Nitrating Agent: Consider using a milder nitrating agent if over-nitration is a persistent issue.

Q2: My final product is contaminated with 5-Nitroisophthalic acid. What is the source of this impurity and how can I avoid it?

A2: The presence of 5-Nitroisophthalic acid indicates the hydrolysis of the carbamoyl group of your target molecule or a dinitrile precursor. The carbamoyl group is an amide, which is susceptible to hydrolysis to a carboxylic acid under both acidic and basic conditions, particularly when heated.[8][9][10] If your synthesis involves a nitrile intermediate, this can also be hydrolyzed to the carboxylic acid.[11][12][13][14][15]

Causality and Prevention:

  • Hydrolysis during Reaction: If the reaction conditions for the formation of the amide or a subsequent step are acidic or basic and involve elevated temperatures, you risk hydrolyzing the amide.

  • Hydrolysis during Work-up: The work-up procedure is a common source of this impurity. For instance, if you are acidifying a basic solution to precipitate your product, localized areas of high acidity or prolonged exposure to acidic conditions at elevated temperatures can cause hydrolysis. Similarly, a basic work-up can lead to the formation of the corresponding carboxylate salt.[16]

Troubleshooting Steps:

  • Control pH and Temperature: During both the reaction and work-up, carefully control the pH and temperature. Avoid prolonged heating in strongly acidic or basic aqueous solutions.

  • Milder Hydrolysis Conditions (for nitrile precursors): If you are preparing the amide from a nitrile, use milder, more controlled hydrolysis conditions. For example, using a mixture of trifluoroacetic acid and sulfuric acid can selectively hydrate the nitrile to the amide without significant over-hydrolysis to the carboxylic acid.[14]

  • Purification: If the formation of 5-Nitroisophthalic acid is unavoidable, it can often be removed by recrystallization from a suitable solvent system. The difference in polarity and acidity between the carbamoyl-acid and the diacid can be exploited for chromatographic separation as well.

Q3: I am detecting nitrobenzene as a byproduct in my reaction mixture. Why is this happening and what can be done to minimize it?

A3: The presence of nitrobenzene is likely due to the decarboxylation of a nitrobenzoic acid species in your reaction. Aromatic carboxylic acids, especially those with electron-withdrawing groups like a nitro group, can undergo decarboxylation at elevated temperatures.[17][18][19] For 3-nitrobenzoic acid, this process becomes significant at temperatures above 238°C.[17]

Causality and Prevention:

  • High Temperatures: The most common cause is excessive heat during the reaction, purification (e.g., distillation), or even during sample analysis (e.g., in a hot GC injector).

  • Catalysis: The presence of certain metals or acidic/basic conditions can catalyze the decarboxylation at lower temperatures.[20]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure that the temperature of your reaction and any subsequent purification steps are kept well below the decarboxylation temperature of your nitrobenzoic acid intermediates and product.

  • Avoid Prolonged Heating: Minimize the time the reaction mixture is held at elevated temperatures.

  • Purification Method: If you suspect decarboxylation is occurring during purification, consider alternative methods that do not require high temperatures, such as recrystallization or column chromatography.

Q4: My nitration step is producing a mixture of positional isomers. How can I improve the regioselectivity to favor the 3,5-substitution pattern?

A4: The formation of positional isomers during nitration is governed by the directing effects of the substituents already present on the aromatic ring. For example, in the nitration of 3-chlorobenzoic acid, while the desired 3-chloro-5-nitrobenzoic acid is a major product, other isomers like 3-chloro-2-nitrobenzoic acid and 3-chloro-4-nitrobenzoic acid can also be formed.[6]

Causality and Prevention:

  • Directing Effects of Substituents: The chloro and carboxylic acid groups are both deactivating and meta-directing. However, their combined influence can still lead to substitution at other positions.

  • Reaction Conditions: The regioselectivity of nitration can be sensitive to reaction conditions such as temperature and the composition of the nitrating mixture.

Troubleshooting Steps:

  • Choice of Starting Material: The most effective way to control regioselectivity is to choose a starting material that strongly favors the desired substitution pattern. For instance, starting with a compound that already has substituents at the 1, 3, and 5 positions can simplify the synthesis.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, as lower temperatures generally lead to higher selectivity. The ratio of nitric acid to sulfuric acid can also be optimized to favor the formation of the desired isomer.

  • Purification: If a mixture of isomers is obtained, they will likely need to be separated. This can often be achieved by fractional crystallization or chromatography, exploiting the differences in their physical properties such as solubility and polarity.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions discussed.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions cluster_nitration_step Nitration Step SM Starting Material (e.g., 3-Nitrobenzoic Acid) DP Desired Product (this compound) SM->DP Amidation OverNitration Over-nitration SM->OverNitration Harsh Nitrating Conditions Decarboxylation Decarboxylation SM->Decarboxylation High Temperature Hydrolysis Hydrolysis DP->Hydrolysis Acid/Base Heat Isomerization Isomer Formation Nitration_SM Precursor Nitration_SM->Isomerization Sub-optimal Conditions

Caption: Main and side reaction pathways in the synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions that favor the desired product versus those that promote common side reactions.

ParameterFavorable for Desired ProductPromotes Side ReactionsPotential Side Product(s)
Temperature Low to moderate (e.g., 0-25°C for nitration)High temperatures (>150°C)3,5-Dinitrobenzoic acid, Nitrobenzene
Reaction Time Monitored to completion (TLC/HPLC)Excessively long3,5-Dinitrobenzoic acid
pH (during work-up) Near neutral or carefully controlledStrongly acidic or basic with heat5-Nitroisophthalic acid
Nitrating Agent Stoichiometric amountLarge excess3,5-Dinitrobenzoic acid

Illustrative Experimental Protocol: Controlled Nitration of 3-Chlorobenzoic Acid

This protocol is provided for illustrative purposes to highlight key control parameters. Always consult appropriate safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chlorobenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-water bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the internal temperature below 10°C throughout the addition.[6][7]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent such as ethanol/water to isolate the desired 3-Chloro-5-nitrobenzoic acid.

Workflow for Synthesis and Troubleshooting

workflow start Start: Synthesis Planning reaction Perform Reaction (e.g., Nitration, Amidation) start->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring workup Work-up and Isolation monitoring->workup analysis Product Analysis (NMR, MS, Purity) workup->analysis success Desired Product Obtained analysis->success Purity OK troubleshoot Side Products Detected analysis->troubleshoot Impurity > Limit ts_over_nitration Over-nitration? (e.g., 3,5-Dinitrobenzoic acid) troubleshoot->ts_over_nitration High MW Impurity ts_hydrolysis Hydrolysis? (e.g., 5-Nitroisophthalic acid) troubleshoot->ts_hydrolysis More Polar Impurity ts_decarboxylation Decarboxylation? (e.g., Nitrobenzene) troubleshoot->ts_decarboxylation Low MW Impurity ca_temp Adjust Temperature ts_over_nitration->ca_temp ca_time Optimize Reaction Time ts_over_nitration->ca_time ca_reagents Modify Reagent Stoichiometry ts_over_nitration->ca_reagents ts_hydrolysis->ca_temp ca_ph Control pH during Work-up ts_hydrolysis->ca_ph ts_decarboxylation->ca_temp ca_temp->reaction Re-run Experiment ca_time->reaction Re-run Experiment ca_reagents->reaction Re-run Experiment ca_ph->workup Modify Protocol

Caption: A typical workflow for synthesis and troubleshooting.

References

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

  • Grokipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • PubChem. (n.d.). This compound (C8H6N2O5). [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

  • Google Patents. (n.d.).

Sources

troubleshooting HPLC separation of 3-Carbamoyl-5-nitrobenzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the High-Performance Liquid Chromatography (HPLC) separation of 3-Carbamoyl-5-nitrobenzoic acid and its isomers. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Section 1: Foundational Knowledge - The Analyte and its Chromatographic Behavior

This section establishes the scientific groundwork for understanding the separation challenges associated with this compound.

Q1: What are the key physicochemical properties of this compound and its common isomers that affect HPLC separation?

A1: Understanding the molecular structure is the first step in troubleshooting. This compound is a polar aromatic compound with three key functional groups:

  • A Carboxylic Acid Group (-COOH): This is an acidic group that can be ionized (deprotonated to -COO⁻). Its ionization state is highly dependent on the mobile phase pH and is the most critical factor for controlling retention and peak shape in reversed-phase HPLC.[1][2][3]

  • A Carbamoyl Group (-CONH₂): Also known as an amide group, this is a polar, neutral functional group that can participate in hydrogen bonding.

  • A Nitro Group (-NO₂): This is a strongly electron-withdrawing group, which influences the acidity (pKa) of the carboxylic acid and contributes to the overall polarity and potential for π-π interactions with certain stationary phases.[4]

Common isomers or related impurities include positional isomers (where the groups are at different positions on the benzene ring) and process-related impurities like 5-Nitroisophthalic acid . 5-Nitroisophthalic acid contains two carboxylic acid groups, making it significantly more polar and more sensitive to pH changes than the target analyte, which has one carboxylic acid and one amide group.[5][6] The subtle differences in polarity and spatial arrangement among these isomers present the primary separation challenge.

Q2: What is the primary retention mechanism in a reversed-phase HPLC method for these compounds?

A2: The primary retention mechanism is hydrophobic (or "reversed-phase") interaction .[7] In this mode, the stationary phase (typically C18, a silica support bonded with 18-carbon alkyl chains) is nonpolar, while the mobile phase is polar (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).

The separation process can be visualized as a partitioning of the analyte between the mobile and stationary phases.[8]

  • Nonpolar compounds have a higher affinity for the nonpolar stationary phase and are retained longer.

  • Polar compounds have a higher affinity for the polar mobile phase and elute earlier.

For this compound, the key is that its polarity can be dramatically altered by adjusting the mobile phase pH.[9] When the carboxylic acid group is in its neutral (protonated, -COOH) form at low pH, the molecule is less polar and is retained more strongly by the C18 stationary phase.[3] Conversely, at a higher pH, the carboxylic acid is in its ionized (deprotonated, -COO⁻) form, making the molecule more polar and causing it to elute much earlier.[10] This pH-mediated control of polarity is the most powerful tool for manipulating the retention and selectivity of this separation.

Section 2: Method Development and Optimization FAQs

This section provides practical advice for setting up and refining an HPLC method for this specific analytical challenge.

Q3: What is a good starting point for an HPLC method to separate this compound and its isomers?

A3: A robust starting method is crucial. The following conditions are a well-established baseline for the analysis of polar aromatic acids and can be optimized further.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 150 mm x 4.6 mm, 3 or 5 µmThe C18 phase provides general-purpose hydrophobic retention suitable for these analytes.[11] A high-purity, end-capped column is recommended to minimize peak tailing.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidThe acid is critical to suppress the ionization of the carboxylic acid group, ensuring good retention and symmetric peak shape.[12][13] Phosphoric acid provides a lower pH (~2.1) than formic acid (~2.8).
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier. Methanol can be an alternative and may offer different selectivity for aromatic compounds.[7]
Gradient 10% to 70% B over 15 minutesA gradient is recommended to effectively elute compounds with differing polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure, but should be controlled for reproducibility.
Detection (UV) 254 nmAromatic nitro-compounds generally have strong UV absorbance. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Vol. 5 - 10 µLKeep the injection volume small to avoid peak distortion.
Sample Diluent Mobile Phase A / Water:ACN (e.g., 80:20)Dissolving the sample in a solvent weaker than the initial mobile phase conditions helps to prevent poor peak shape.
Q4: How exactly does mobile phase pH affect the retention and peak shape of this compound?

A4: The effect of pH is directly linked to the pKa of the analyte's carboxylic acid group. The pKa is the pH at which the group is 50% ionized and 50% neutral. For consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa.[2][14]

  • At pH << pKa (e.g., pH 2.5): The carboxylic acid is almost entirely in its neutral (-COOH) form. The molecule is less polar, leading to stronger retention and typically sharp, symmetrical peaks. This is the recommended pH range for analysis.

  • At pH ≈ pKa: The analyte exists as a mixture of ionized and neutral forms. This can lead to broad, split, or tailing peaks because the two forms have different retention behaviors. This pH range should be avoided.[1]

  • At pH >> pKa: The carboxylic acid is almost entirely in its ionized (-COO⁻) form. The molecule is now much more polar, leading to significantly reduced retention.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) cluster_pka At pKa low_ph_node Analyte is Neutral (-COOH) Less Polar Strongly Retained pka_node 50% Neutral / 50% Ionized Broad/Split Peaks AVOID THIS pH low_ph_node->pka_node Increase pH high_ph_node Analyte is Ionized (-COO⁻) More Polar Weakly Retained pka_node->high_ph_node Increase pH

Caption: Impact of Mobile Phase pH on Analyte Ionization and Retention.

Experimental Protocol: pH Adjustment

  • Prepare Buffer: Prepare the aqueous component of the mobile phase (e.g., 0.1% phosphoric acid in water).

  • Measure pH: Use a calibrated pH meter to measure the pH of the aqueous component before mixing it with the organic solvent.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired proportions. Do not attempt to adjust the pH after adding the organic modifier, as this gives a false pH reading.

  • Degas: Thoroughly degas the final mobile phase mixture before use.

Section 3: Troubleshooting Common Problems

This section addresses specific issues in a direct question-and-answer format, providing both the reasoning and the solution.

Issue: Poor Resolution / Co-elution
Q5: My target peak is co-eluting with an isomeric impurity. How can I improve the resolution?

A5: This is the most common challenge. Improving resolution requires systematically altering the chromatography conditions to change the selectivity of the separation. Follow a logical workflow.

start Start: Poor Resolution (Rs < 1.5) step1 Step 1: Adjust Gradient Slope Is the separation isocratic? Try a shallower gradient (e.g., 1%/min). start->step1 step2 Step 2: Change Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa). This often alters π-π interactions. step1->step2 No Improvement end Resolution Achieved (Rs ≥ 1.5) step1->end Success! step3 Step 3: Fine-Tune Mobile Phase pH Make small, controlled changes in pH (e.g., from 2.5 to 3.0). This can significantly impact selectivity between acids. step2->step3 No Improvement step2->end Success! step4 Step 4: Change Stationary Phase Try a different column chemistry, such as a Phenyl-Hexyl phase, to introduce alternative separation mechanisms (π-π interactions). step3->step4 No Improvement step3->end Success! step4->end Success!

Caption: Systematic Workflow for Troubleshooting Poor Resolution.

  • Step 1: Adjust Organic Solvent Strength/Gradient: For isomers, a shallower gradient or lower isocratic percentage of organic solvent increases the interaction time with the stationary phase, often improving resolution.

  • Step 2: Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes. For aromatic compounds, switching between these two can alter selectivity due to differing π-π interactions.[7][15] Methanol, for instance, is more effective at leveraging the unique selectivity of phenyl-based stationary phases.[7]

  • Step 3: Modify Mobile Phase pH: Even small changes in pH can subtly alter the ionization and conformation of isomers differently, leading to changes in retention and potentially baseline separation.

  • Step 4: Try a Different Stationary Phase: If the above steps fail, the C18 phase may not be providing enough selectivity. A Phenyl-Hexyl column can provide alternative π-π interactions, which can be highly effective for separating aromatic isomers.

Issue: Poor Peak Shape
Q6: The peak for this compound is tailing significantly. What are the causes and how do I fix it?

A6: Peak tailing for acidic compounds is most often caused by secondary interactions with the stationary phase.[16]

  • Primary Cause - Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with any ionized portion of the acidic analyte, creating a secondary, undesirable retention mechanism that leads to tailing.[7][17]

  • Solution 1 (Optimal): Lower the Mobile Phase pH: By lowering the mobile phase pH to between 2 and 3 with an acid like phosphoric or formic acid, you ensure both the analyte's carboxylic acid group and the column's residual silanols are fully protonated (neutral). This eliminates the unwanted ionic interactions and dramatically improves peak shape.[1]

  • Solution 2: Use a Modern, High-Purity Column: Modern columns are often manufactured with higher purity silica and are better "end-capped" (a process that chemically converts silanols into less reactive groups), reducing the potential for these secondary interactions.

  • Solution 3: Check for Column Contamination: Contaminants from previous analyses can accumulate at the head of the column, creating active sites that cause tailing. Flush the column with a strong solvent (e.g., isopropanol) to clean it.[1]

Q7: All my peaks are fronting or split. What's the problem?

A7: When all peaks in a chromatogram are misshapen in a similar way, the issue is likely physical or related to the sample introduction, rather than chemical.[16]

  • Cause 1: Column Void or Channeling: This is a common symptom of column aging or damage, where the packed bed at the inlet of the column has settled or channeled.[17] This causes the sample band to spread unevenly as it enters the column.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions to ensure this is allowed). If this does not work, the column must be replaced.[16]

  • Cause 2: Partially Blocked Inlet Frit: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[16]

    • Solution: Reverse-flushing the column may dislodge the particulates.[16] Always filter your samples with a 0.45 or 0.22 µm syringe filter to prevent this.

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase at the start of the run, the peak shape can be severely distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Issue: Unstable Retention Times
Q8: The retention time for my analyte is drifting between injections. What should I investigate?

A8: Inconsistent retention times are a sign of an unstable system. A systematic check is required.[18]

  • Check for Leaks: Visually inspect all fittings from the pump to the detector. Even a small, slow leak can cause pressure fluctuations and retention time shifts.

  • Verify Pump Performance: Air bubbles in the pump head are a common cause.[19] Degas the mobile phase thoroughly and purge the pump. Listen to the pump; inconsistent sounds can indicate a problem with a check valve.

  • Ensure Proper Mobile Phase Preparation: If the mobile phase is prepared manually, slight inaccuracies in mixing can lead to drift. If using online mixing, ensure the proportioning valves are working correctly. Selective evaporation of the more volatile solvent (like ACN) from an uncovered reservoir can also change the composition over time.

  • Confirm Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a post-run equilibration time of 5-10 column volumes.[18]

  • Control Column Temperature: Use a column oven. Fluctuations in ambient lab temperature can affect mobile phase viscosity and retention times.[20]

Issue: System & Column Health
Q9: My system backpressure is suddenly very high. What's the cause and what is the procedure to fix it?

A9: High backpressure is almost always caused by a blockage in the fluid path.[21] The key is to isolate the location of the blockage systematically.

start Start: High Backpressure q1 Step 1: Disconnect column from injector. Run pump. Is pressure normal? start->q1 res1_yes Pressure is Normal. Blockage is in the column. q1->res1_yes Yes res1_no Pressure is still High. Blockage is upstream of column. q1->res1_no No q2 Step 2: Reconnect column. Disconnect detector from column. Is pressure still high? res1_yes->q2 q3 Step 3: Disconnect injector outlet tubing from pump. Is pressure normal now? res1_no->q3 res2_yes Blockage is column inlet frit or packing. Action: Reverse-flush or replace column. q2->res2_yes Yes res2_no Blockage is in detector or tubing post-column. q2->res2_no No res3_yes Blockage is in injector or associated tubing. q3->res3_yes Yes res3_no Blockage is in pump or pre-injector tubing. q3->res3_no No

Sources

optimizing reaction conditions for the amidation of 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful amidation of 3-Carbamoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The presence of two strong electron-withdrawing groups, a nitro and a carbamoyl moiety, on the aromatic ring significantly influences the reactivity of the carboxylic acid, presenting unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: How do the electron-withdrawing groups on this compound affect its reactivity in amidation reactions?

The nitro and carbamoyl groups are strong electron-withdrawing groups that decrease the electron density of the aromatic ring.[1][2] This has a dual effect on the amidation reaction. Firstly, it increases the acidity of the carboxylic acid proton, making it more acidic than benzoic acid itself.[3] Secondly, the electron-withdrawing nature of these substituents deactivates the benzene ring, which can make the carboxylic acid less nucleophilic and potentially more challenging to activate.[4]

Q2: What are the most suitable coupling reagents for the amidation of this electron-deficient substrate?

For electron-deficient carboxylic acids, more potent coupling reagents are often required to achieve efficient amide bond formation. While standard carbodiimide reagents like EDC in combination with additives such as HOBt or Oxyma can be effective, uronium- or phosphonium-based reagents are generally more robust for challenging substrates.[5][6]

  • Uronium salts: Reagents like HATU, HBTU, and COMU are highly effective.[7][8] HATU is often preferred as it can lead to faster reactions and higher purity products with a lower risk of epimerization, especially in complex syntheses.[8][9]

  • Phosphonium salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered or difficult couplings.[10]

Q3: What are the recommended solvent systems for this reaction?

The choice of solvent is critical, especially considering the potential for poor solubility of the starting material and product.

  • Aprotic polar solvents like Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are generally good choices due to their excellent solvating properties for polar molecules.[11]

  • Acetonitrile (ACN) can also be a suitable solvent, particularly when using EDC and additives.[5]

  • Dichloromethane (DCM) may be used, but solubility of the starting acid could be limited.[12] It is crucial to ensure all reactants are fully dissolved to avoid a heterogeneous reaction mixture, which can lead to poor conversion.

Q4: What is the optimal temperature range for the amidation of this compound?

Most amidation reactions using modern coupling reagents can be performed at room temperature.[11] Starting the reaction at 0 °C, especially during the addition of the coupling reagent, can help to control any exotherm and minimize potential side reactions. If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may be beneficial, but this should be monitored carefully to avoid decomposition or unwanted side reactions.

Q5: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between the starting carboxylic acid, the amine, and the amide product. The starting acid is typically more polar and will have a lower Rf value than the amide product.

  • HPLC: This provides a more quantitative assessment of the reaction progress, allowing for accurate determination of the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficiently active coupling reagent: The electron-withdrawing groups may render standard coupling conditions ineffective.Switch to a more potent coupling reagent such as HATU or PyBOP.[8][10]
Poor solubility of starting materials: this compound may not be fully dissolved in the chosen solvent.Use a more polar aprotic solvent like DMF or DMAc. Gentle heating may be required to achieve a homogeneous solution before adding the coupling reagent.
Decomposition of coupling reagent: Moisture in the reaction can hydrolyze the coupling reagent.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Side Products N-Acylurea formation: This is a common side reaction with carbodiimide reagents (e.g., DCC, EDC), where the activated intermediate rearranges.Add HOBt or Oxyma to trap the activated intermediate as a more stable active ester, which is less prone to rearrangement.[13]
Guanidinylation of the amine: Can occur with uronium reagents like HBTU and HATU if used in excess.Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid.[7]
Side reactions involving the primary amide: The carbamoyl group could potentially react under harsh conditions.Maintain mild reaction conditions (room temperature if possible) and avoid a large excess of the coupling reagent.
Difficult Product Purification Removal of urea byproducts: Dicyclohexylurea (DCU) from DCC is often difficult to remove.If using a carbodiimide, opt for EDC as the resulting urea byproduct is water-soluble and can be removed with an aqueous workup.[14]
Co-elution of product and starting materials: Similar polarities can make chromatographic separation challenging.Optimize the mobile phase for column chromatography. Consider a different stationary phase if necessary. Recrystallization can be an effective alternative to chromatography for purification.
Product is highly polar: The presence of the nitro and two amide groups can make the product very polar and potentially water-soluble.During aqueous workup, ensure the aqueous layer is saturated with brine before extraction to minimize product loss. Consider using a more polar extraction solvent like ethyl acetate or a mixture of DCM and isopropanol.

Experimental Protocols

General Protocol for Amidation using EDC/HOBt
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

General Protocol for Amidation using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor the reaction progress by TLC or HPLC (reactions with HATU are often complete within 1-4 hours).

  • Work-up and Purification: Follow the same work-up, isolation, and purification steps as described in the EDC/HOBt protocol.

Visualizing the Workflow

Amidation Reaction Workflow

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants (Acid, Amine, Additive) activation Add Coupling Reagent (e.g., EDC, HATU) start->activation stir Stir at RT (Monitor by TLC/HPLC) activation->stir quench Aqueous Work-up (Wash with acid/base) stir->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography or Recrystallization) dry->purify end Pure Amide Product purify->end

Caption: General workflow for the amidation of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions_low_conversion Low Conversion Solutions cluster_solutions_side_products Side Product Solutions cluster_solutions_purification Purification Solutions start Low Conversion? reagent Use Stronger Coupling Reagent (HATU, PyBOP) start->reagent Yes solvent Improve Solubility (DMF, DMAc, gentle heat) start->solvent Yes anhydrous Ensure Anhydrous Conditions start->anhydrous Yes side_products Side Products? start->side_products No hob_t Add HOBt/Oxyma (with EDC) side_products->hob_t Yes stoichiometry Check Reagent Stoichiometry side_products->stoichiometry Yes mild_conditions Maintain Mild Conditions side_products->mild_conditions Yes purification_issue Purification Issues? side_products->purification_issue No edc Use Water-Soluble EDC purification_issue->edc Yes chromatography Optimize Chromatography purification_issue->chromatography Yes recrystallize Attempt Recrystallization purification_issue->recrystallize Yes end Successful Synthesis purification_issue->end No

Sources

preventing decomposition of 3-Carbamoyl-5-nitrobenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenges

3-Carbamoyl-5-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature. However, the presence of a carboxylic acid, a carbamoyl (amide), and a nitro group on the same aromatic ring introduces specific stability challenges. Researchers frequently encounter decomposition, leading to reduced yields, impure products, and difficulty in reaction reproducibility. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these issues.

Core Instabilities: A Mechanistic Overview

Understanding the potential decomposition pathways is the first step toward preventing them. For this compound, two primary degradation routes are of concern:

  • Thermal Decarboxylation: The nitro group, being strongly electron-withdrawing, can facilitate the loss of the carboxylic acid group as carbon dioxide (CO₂) upon heating. This is a common reaction for nitrobenzoic acids, particularly when heated above their melting points.[1]

  • Hydrolysis of the Carbamoyl Group: The amide functional group can be hydrolyzed back to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures. This would result in the formation of 5-nitroisophthalic acid.

The interplay between these two pathways is dependent on the specific reaction conditions, including temperature, pH, and the presence of catalysts.

Troubleshooting Guide & FAQs

Our technical support center is designed to provide rapid answers to the most pressing questions you may have during your experimentation.

FAQ 1: My reaction is turning brown, and I'm getting a complex mixture of products. What's happening?

A brown coloration is often indicative of decomposition, particularly the formation of nitroaromatic byproducts. The primary suspect is thermal decarboxylation, which can be exacerbated by localized overheating or prolonged reaction times at elevated temperatures.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: If your protocol allows, reduce the temperature and extend the reaction time. Many reactions can proceed to completion at a lower temperature, albeit more slowly, which will minimize thermal decomposition.

  • Ensure Homogeneous Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to ensure even heat distribution. Avoid direct heating on a hot plate, which can create hot spots.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative side reactions that can contribute to the formation of colored impurities.

FAQ 2: My product's mass spectrum shows a peak corresponding to 5-nitroisophthalic acid. How can I prevent this?

The presence of 5-nitroisophthalic acid strongly suggests that the carbamoyl group is undergoing hydrolysis. This is a common issue when reactions are run under strongly acidic or basic aqueous conditions.

Preventative Strategies:

  • pH Control: If possible, buffer your reaction to a neutral or near-neutral pH. If the reaction requires acidic or basic conditions, consider using milder reagents or a non-aqueous solvent system.

  • Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid or the carbamoyl group if they are not the intended reactive sites.

Diagram: Key Decomposition Pathways

Caption: Major decomposition pathways for this compound.

Advanced Preventative Strategies: The Role of Protecting Groups

For complex syntheses where the stability of this compound is a significant concern, the use of protecting groups is a powerful strategy.

Protecting the Carboxylic Acid Group

To prevent unwanted decarboxylation or side reactions at the carboxylic acid, it can be converted into an ester, which is generally more stable to heat.

  • Methyl or Ethyl Esters: These can be formed via Fischer esterification using methanol or ethanol in the presence of an acid catalyst. They are stable under neutral and mildly acidic or basic conditions. Deprotection is typically achieved by saponification with aqueous base followed by acidic workup.

  • Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many sensitive functional groups.[2][3]

  • tert-Butyl Esters: These are readily cleaved with mild acid (e.g., trifluoroacetic acid) and are stable to a wide range of other conditions.

Table 1: Common Protecting Groups for the Carboxylic Acid
Protecting GroupIntroduction MethodDeprotection ConditionsKey Advantages
Methyl/Ethyl Ester Fischer Esterification (ROH, H⁺)Saponification (aq. NaOH, then H⁺)Cost-effective, stable
Benzyl (Bn) Ester Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Mild, neutral deprotection
tert-Butyl (tBu) Ester Isobutylene, H⁺Mild acid (TFA)Orthogonal to many other groups
Protecting the Carbamoyl Group (as an Amine)

While direct protection of the primary amide is less common, if the carbamoyl group is part of a synthetic route that involves its initial formation from an amine, protecting the amine precursor is a viable strategy.

  • Boc (tert-Butoxycarbonyl): A widely used amine protecting group, stable to a variety of conditions but readily removed with acid (e.g., TFA).[2][3]

  • Cbz (Carboxybenzyl): Another common amine protecting group, removed by hydrogenolysis.

Diagram: Protecting Group Strategy Workflow

ProtectingGroupWorkflow cluster_0 Protection Phase cluster_1 Reaction Phase cluster_2 Deprotection Phase Start This compound Protect Protect Carboxylic Acid (e.g., Esterification) Start->Protect Protected Protected Intermediate Protect->Protected Reaction Desired Reaction (e.g., at another site) Protected->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotect Deprotection (e.g., Hydrolysis) Product_Protected->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A generalized workflow illustrating a protecting group strategy.

Experimental Protocol: A Case Study in Amidation

This protocol details a common application of this compound—amidation via an acid chloride intermediate—and highlights key steps for preventing decomposition.

Objective: To synthesize N-benzyl-3-carbamoyl-5-nitrobenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Methodology:

Part 1: Formation of the Acid Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via syringe.

    • Causality: This exothermic reaction is performed at 0 °C to control the reaction rate and prevent potential side reactions with the nitro and carbamoyl groups.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.

    • Trustworthiness: The crude acid chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using it immediately ensures maximum yield in the subsequent step.

Part 2: Amidation

  • Setup: In a separate flask under nitrogen, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Acid Chloride Addition: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Part 1 in anhydrous DCM and add it dropwise to the amine solution.

    • Causality: The addition is performed at 0 °C to manage the exothermicity of the reaction. Triethylamine is added to neutralize the HCl generated during the reaction.

  • Reaction: Stir the reaction at room temperature for 1-3 hours until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting this Protocol:
  • Low Yield of Acid Chloride: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.

  • Formation of 5-Nitroisophthalic Acid during Amidation: This indicates hydrolysis of the carbamoyl group. Ensure anhydrous conditions are maintained. If the problem persists, consider a direct amide coupling method (e.g., using HATU or EDC/HOBt) that does not require the formation of the highly reactive acid chloride and can be performed under milder, non-aqueous conditions.

Monitoring Decomposition: Analytical Techniques

Proactive monitoring is key to understanding and preventing decomposition.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and check for the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your starting material, intermediates, and final product. A stability-indicating HPLC method can be developed to separate and quantify known decomposition products.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of unexpected byproducts, which can help in elucidating decomposition pathways.

This technical support guide is intended to be a living document. As new challenges and solutions emerge in the field, we will continue to update and expand this resource. For further assistance, please do not hesitate to contact our technical support team.

References

  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). John Wiley & Sons.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: Scale-Up of 3-Carbamoyl-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Carbamoyl-5-nitrobenzoic acid. This guide is designed for researchers, process chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during process development and scale-up, focusing on causality, optimization, and robust analytical validation.

Overview of Synthetic Strategy

The production of this compound is fundamentally a two-stage process. The primary challenge lies not in the individual reactions themselves, but in achieving high selectivity and purity on a larger scale.

  • Nitration of Isophthalic Acid: An electrophilic aromatic substitution to produce the key intermediate, 5-Nitroisophthalic acid.[1]

  • Selective Mono-amidation: The controlled reaction of 5-Nitroisophthalic acid to form the desired mono-amide product, avoiding the formation of the diamide byproduct.

This guide provides in-depth troubleshooting for both stages and addresses common questions regarding process control and product characterization.

Synthesis_Pathway Start Isophthalic Acid Intermediate 5-Nitroisophthalic Acid Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Selective Mono-amidation (e.g., SOCl₂, NH₃) Byproduct_Formation cluster_0 Desired Pathway cluster_1 Side Reaction SM 5-Nitroisophthalic Acid (Di-acid) Product This compound (Mono-amide) SM->Product +1 eq. NH₃ (Selective Activation) Byproduct 3,5-Dicarbamoylnitrobenzene (Di-amide) SM->Byproduct +2 eq. NH₃ (Non-selective) Product->Byproduct +1 eq. NH₃ (Over-reaction)

Sources

Technical Support Center: Alternative Catalysts for the Selective Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Carbamoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond conventional synthetic methods. We will explore alternative catalytic systems that offer improved selectivity, efficiency, and greener profiles for the challenging mono-amidation of 5-nitroisophthalic acid.

Part 1: Foundational Knowledge & The Synthetic Challenge

This section addresses the core difficulties in synthesizing this compound and establishes the rationale for exploring alternative catalysts.

FAQ 1: What is the primary synthetic challenge in producing this compound?

The principal challenge lies in achieving selective mono-amidation of 5-nitroisophthalic acid. The starting material possesses two chemically equivalent carboxylic acid groups. Traditional synthesis methods often rely on stoichiometric coupling agents (e.g., carbodiimides), which are inefficient and generate significant chemical waste.[1] The primary difficulty is preventing the formation of the undesired diamide byproduct, 5-nitroisophthalamide, which complicates purification and reduces the yield of the target molecule.

cluster_reactants Reactants cluster_products Potential Products 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Target Product This compound (Mono-amide) 5-Nitroisophthalic Acid->Target Product +1 eq NH₃ -H₂O Ammonia Source Ammonia Source Byproduct 5-Nitroisophthalamide (Di-amide) Target Product->Byproduct +1 eq NH₃ -H₂O (Undesired)

Caption: Synthetic pathway showing desired and undesired products.

FAQ 2: Why are traditional coupling agents being replaced by catalytic alternatives?

Conventional amidation reactions frequently employ stoichiometric activating agents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or peptide coupling reagents like HATU.[1] These methods suffer from several drawbacks:

  • Poor Atom Economy: They generate stoichiometric amounts of waste products that can be hazardous and difficult to dispose of.[1]

  • Harsh Conditions: Some methods require anhydrous conditions or the use of hazardous solvents.

  • Cost: Peptide coupling reagents are often expensive, making them unsuitable for large-scale synthesis.

Catalytic direct amidation, where a catalyst facilitates the reaction between a carboxylic acid and an amine with water as the only byproduct, represents a more sustainable and efficient approach.[1]

Part 2: Alternative Catalytic Systems - Troubleshooting & Protocols

This section provides detailed guides for specific classes of alternative catalysts. Each guide is presented in a question-and-answer format to directly address issues researchers may encounter.

A. Heterogeneous Lewis Acid Catalysis: Niobium(V) Oxide (Nb₂O₅)

Heterogeneous Lewis acids are emerging as robust, reusable catalysts for direct amidation. Niobium(V) oxide, in particular, has demonstrated high efficacy.[2]

Q1: How does Nb₂O₅ catalyze the amidation of 5-nitroisophthalic acid?

Niobium(V) oxide acts as a water-tolerant Lewis acid.[2] The mechanism involves the coordination of the carboxylic acid's carbonyl oxygen to a Lewis acidic niobium site on the catalyst surface. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine (e.g., ammonia). This activation facilitates amide bond formation.

Q2: What are the primary advantages of using Nb₂O₅ over homogeneous catalysts?

The key advantages stem from its heterogeneous nature:

  • Reusability: The solid catalyst can be easily recovered by filtration and reused multiple times, reducing cost and waste.[2]

  • Simplified Workup: Product isolation is straightforward as the catalyst is not dissolved in the reaction mixture.

  • High Tolerance: Nb₂O₅ is notably tolerant to water and basic additives, a significant advantage over many homogeneous Lewis acids like ZrCl₄ which can be easily deactivated.[2]

Troubleshooting Guide: Nb₂O₅-Catalyzed Amidation
Problem Potential Cause Recommended Solution & Rationale
Low Conversion / Slow Reaction Rate Insufficient Water Removal: The reaction produces water, which can be inhibitory and shift the equilibrium back towards the reactants.Implement Azeotropic Reflux: Use a solvent like toluene or xylene with a Dean-Stark trap to continuously remove water from the reaction mixture, driving the reaction to completion.
Catalyst Poisoning: The catalyst surface may be blocked by strongly adsorbing impurities from reactants or solvents.Ensure High Purity of Reagents: Use high-purity 5-nitroisophthalic acid and ammonia source. If poisoning is suspected, the catalyst can often be regenerated by calcination.
Poor Selectivity (High Di-amide Formation) Incorrect Stoichiometry: Using an excess of the ammonia source will statistically favor the formation of the diamide.Control Stoichiometry: Begin with a molar ratio where 5-nitroisophthalic acid is in slight excess (e.g., 1.1 : 1 of acid to ammonia source). Monitor the reaction closely and stop it once the desired mono-amide is maximized.
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-amidation will inevitably lead to the second amidation.Reaction Monitoring: Track the formation of the product and disappearance of the starting material using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction at the optimal time point.
Experimental Protocol 1: Synthesis using Nb₂O₅ Catalyst (Representative)

This protocol is a representative procedure adapted from general principles of Nb₂O₅ catalysis and should be optimized for this specific transformation.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-nitroisophthalic acid (1.0 eq), Nb₂O₅ (5-10 mol%), and toluene (to create a ~0.5 M solution).

  • Reagent Addition: Add the ammonia source (e.g., ammonium carbonate, 0.9 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C). Vigorously stir the suspension to ensure good contact between reactants and the catalyst.

  • Monitoring: Collect water in the Dean-Stark trap. Monitor the reaction's progress by TLC, analyzing aliquots of the reaction mixture every 2-4 hours.

  • Workup: Once the reaction reaches optimal conversion, cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture and wash it with ethyl acetate.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield pure this compound.

B. Biocatalysis: Enzyme-Catalyzed Synthesis

Enzymes offer an exceptionally green and selective route for organic synthesis, operating under mild, aqueous conditions.[3] Lipases, in particular, are versatile biocatalysts that can be employed for amidation.

Q1: Can enzymes be used for the selective mono-amidation of a dicarboxylic acid?

Yes, the high specificity of enzymes makes them ideal candidates for selective transformations. An appropriate lipase or amidase can differentiate between the two carboxylic acid groups, potentially based on steric hindrance or subtle electronic differences once the first group is functionalized. While a specific enzyme for this exact substrate is not widely reported, enzymes like immobilized Candida antarctica lipase B (CALB) are well-known for their ability to catalyze amidation reactions.[4]

Q2: What are the critical parameters for a successful biocatalytic reaction?

Enzymatic reactions are highly sensitive to their environment. The most critical parameters are:

  • pH: Each enzyme has an optimal pH range for activity. Deviations can lead to reduced activity or irreversible denaturation.

  • Temperature: Enzyme activity increases with temperature up to an optimum, beyond which the enzyme rapidly denatures.

  • Solvent: While many enzymes function in aqueous buffers, some reactions benefit from biphasic systems or organic co-solvents to improve substrate solubility.

  • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability, reusability, and tolerance to organic solvents.[4]

Troubleshooting Guide: Biocatalytic Amidation

Start Low Yield or Stalled Reaction Cause1 Sub-Optimal Conditions (pH, Temp) Start->Cause1 Check First Cause2 Poor Substrate Solubility Start->Cause2 If Conditions OK Cause3 Enzyme Inhibition or Denaturation Start->Cause3 If Solubility OK Sol1 Action: Screen pH & Temp Rationale: Identify enzyme's optimal operating window. Cause1->Sol1 Solution Sol2 Action: Add Organic Co-solvent Rationale: Increase substrate concentration in the aqueous phase. Cause2->Sol2 Solution Sol3 Action: Use Immobilized Enzyme Rationale: Enhances stability and allows for controlled substrate feeding. Cause3->Sol3 Solution

Caption: Troubleshooting workflow for biocatalytic synthesis.

Experimental Protocol 2: Lipase-Catalyzed Synthesis (Conceptual)

This protocol is a conceptual guide based on established procedures for lipase-catalyzed amidation and requires enzyme screening and optimization.

  • Enzyme Preparation: Use an immobilized lipase preparation (e.g., Novozym 435 - immobilized CALB). Pre-wash the enzyme with a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup: In a temperature-controlled shaker flask, suspend 5-nitroisophthalic acid (1.0 eq) and the ammonia source (e.g., ammonium carbamate, 1.0-1.5 eq) in a phosphate buffer (pH 7.5). Consider adding a water-miscible co-solvent like tert-butanol (10-20% v/v) to aid solubility.

  • Initiation: Add the immobilized lipase (typically 10-20% by weight of the limiting reactant) to the flask.

  • Reaction Execution: Incubate the mixture at the enzyme's optimal temperature (e.g., 40-50 °C) with gentle agitation (e.g., 150-200 rpm).

  • Monitoring: Periodically take samples from the supernatant. Monitor the reaction by HPLC to track the formation of this compound.

  • Workup: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can be washed and stored for reuse.

  • Purification: Acidify the aqueous filtrate with dilute HCl to a pH of ~2-3 to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 3: Comparative Summary

To aid in catalyst selection, the following table summarizes the key features of the discussed alternative systems.

Catalyst System Typical Conditions Key Advantages Potential Disadvantages Selectivity Control
Nb₂O₅ (Heterogeneous Lewis Acid) High Temperature (110-150 °C), Azeotropic water removal- Reusable & robust- Simple product isolation- Water tolerant[2]- Requires high temperatures- Potential for catalyst foulingStoichiometry, Reaction Time
Lipase (Biocatalyst) Mild Temperature (30-60 °C), Aqueous buffer (pH 6-8)- High selectivity (chemo- & regio-)- Green & sustainable[3]- Mild conditions- Slower reaction rates- Substrate scope limitations- Enzyme cost & stabilityInherent to enzyme choice

References

  • Production of 5-aminoisophthalic acid.
  • Catalytic Amidation. University of Bristol. [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Chemistry Portal. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]

  • N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. PubMed Central. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

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Technical Support Center: Purification of 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Carbamoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a practical question-and-answer format.

Question 1: My purified product appears as an off-white or yellowish solid, and the melting point is broad. What is the likely cause and how can I fix it?

Answer: A discolored appearance and a broad melting range are classic indicators of persistent impurities. The yellow hue in nitro-aromatic compounds often suggests the presence of starting materials or isomeric byproducts. The most robust first step to address this is recrystallization, a technique that leverages differences in solubility between your target compound and impurities.[1]

  • Causality: this compound, being a polar molecule with hydrogen bonding capabilities (carboxylic acid and amide groups), has distinct solubility properties. Impurities, such as regioisomers (e.g., 2-nitro and 4-nitro analogs) formed during synthesis, will likely have different solubilities.[2][3] Recrystallization exploits this by dissolving the crude product in a minimal amount of a hot solvent in which the desired compound is soluble, but the impurities are either highly soluble (and remain in the mother liquor upon cooling) or sparingly soluble (and can be filtered out while hot).

  • Recommended Protocol: An ethanol/water mixture is an excellent starting point due to the polarity of the target molecule.[4] For nitro-aromatic carboxylic acids, alcoholic solvents are often effective.

    • Step 1: Place your crude this compound in an Erlenmeyer flask.

    • Step 2: Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Step 3: If discoloration is significant, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Swirl for a few minutes.

    • Step 4: Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Step 5: Gradually add hot water to the filtrate until you observe persistent cloudiness (the saturation point).

    • Step 6: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Step 7: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Step 8: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Question 2: I performed recrystallization, but my yield is extremely low. What went wrong?

Answer: Low recovery after recrystallization is a common issue that can usually be traced to a few key procedural steps.

  • Causality & Solutions:

    • Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at high temperature. Using excessive solvent will keep your product dissolved even after cooling, drastically reducing the yield. Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.

    • Cooling Too Rapidly: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Solution: Allow the solution to cool slowly on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.

    • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. You can do this by passing some hot solvent through it just before filtering your product solution.

    • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor. Solution: Test solvent systems on a small scale first. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Question 3: My TLC analysis still shows a persistent impurity spot close to my product spot, even after multiple recrystallizations. What is my next step?

Answer: When recrystallization fails to separate impurities with very similar solubility profiles to your product, a more powerful separation technique like column chromatography is required.

  • Causality: Impurities with similar polarity and functional groups to this compound will behave similarly during recrystallization. Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

  • Recommended Approach:

    • Stationary Phase: Silica gel is a good starting point for polar compounds.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is common for separating compounds of moderate polarity. Because your compound is acidic, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and prevent streaking on the column.[5]

    • Workflow:

      • Determine the optimal eluent system using TLC. You are looking for a solvent ratio that gives your product an Rf value of ~0.3-0.4 and good separation from the impurity.

      • Pack a chromatography column with silica gel.

      • Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like acetone) and adsorb it onto a small amount of silica gel.

      • After evaporating the solvent, load the dried silica onto the top of your column.

      • Run the column, collecting fractions and analyzing them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of a benzoic acid derivative. Therefore, potential impurities include:

  • Isomeric Byproducts: Nitration of benzoic acid can yield mixtures of 2-, 3-, and 4-nitrobenzoic acids.[3] If a related starting material is used, expect corresponding regioisomers.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.

  • Over-nitrated Products: Under harsh conditions, dinitro- or other polynitrated species could form.

  • Hydrolysis Products: If the carbamoyl group is labile under the reaction conditions, you might see the corresponding dicarboxylic acid (5-nitroisophthalic acid).

Q2: How do I choose the best purification method from the start?

The optimal purification strategy depends on the nature and quantity of impurities. The following workflow provides a logical approach.

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Purity Assessment (TLC, ¹H NMR, Melting Point) B Single Major Impurity or Discoloration A->B Simple Case C Multiple Impurities or Closely-Related Impurity A->C Complex Case D Acidic/Basic Impurities Present A->D Specific Case E Recrystallization (e.g., Ethanol/Water) B->E F Column Chromatography (Silica Gel) C->F G Acid-Base Extraction D->G H Final Purity Check (HPLC, Melting Point) E->H F->H G->H

Caption: Purification method selection workflow.

Q3: What analytical techniques are best for assessing the final purity of my this compound?

A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5][6] A reversed-phase C18 column with a mobile phase like acetonitrile/water with a formic or acetic acid modifier is a good starting point. Purity can be reported as a percentage based on peak area.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like HPLC-MS can be used to identify the mass of impurity peaks seen in the chromatogram.[7]

Data & Protocols

Table 1: Solvent Selection for Recrystallization
Solvent SystemSuitability for this compoundRationale
Ethanol/Water ExcellentGood solvency when hot, poor when cold. The polarity is well-matched.[4]
Methanol GoodSimilar to ethanol, but the compound may have slightly higher solubility when cold.
Water Fair to PoorBenzoic acid derivatives often require hot water for dissolution, but solubility might be too low for efficient use.[1][8]
Ethyl Acetate/Hexane FairA less polar option. Good for removing more non-polar impurities.
Acetone PoorTends to dissolve the compound too well at all temperatures, leading to poor recovery.
Protocol 1: Acid-Base Extraction for Removing Neutral or Basic Impurities

This technique is highly effective due to the acidic nature of the carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer (or save for analysis of impurities).

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify slowly with ~2M hydrochloric acid (HCl) until the pH is around 2-3.[3] The purified product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

References

  • Purification of benzoic acid - US3235588A.
  • Recrystallization 2. University of California, Irvine - Department of Chemistry.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis - Department of Chemistry.
  • Analytical Methods for 1,3-Dinitrobenzene.
  • This compound Product Page. CymitQuimica.
  • This compound (C8H6N2O5) Entry. PubChem.
  • 3-Nitrobenzoic acid - Wikipedia. Wikipedia.
  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • Process for recovering 3-nitrobenzoic acid - US4288615A.
  • 3-Nitrobenzoic acid | C7H5NO4 - PubChem. PubChem.
  • Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com.
  • A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. BenchChem.
  • Solvents for Recrystallization. University of Rochester - Department of Chemistry.
  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

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Technical Support Center: High-Purity Crystallization of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the crystallization of 3-Carbamoyl-5-nitrobenzoic acid, designed for chemists and researchers in the pharmaceutical and fine chemical industries. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges and enhance purification outcomes.

As a Senior Application Scientist, this guide synthesizes fundamental crystallization principles with practical, field-tested strategies to empower researchers in achieving high purity for this compound. The methodologies described are designed to be self-validating, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Question 1: My product has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the level of supersaturation is too high for orderly crystal lattice formation. This is a common issue, especially with compounds containing significant impurities.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the supersaturation level.[1][2]

  • Slow Cooling is Crucial: Allow the solution to cool much more slowly. Rapid cooling is a primary cause of oiling out.[3] Insulate the flask by placing it on a wooden block or in a large beaker of hot water to ensure a gradual temperature drop.

  • Consider a Different Solvent: If the problem persists, the compound's melting point may be lower than the solvent's boiling point. Select a solvent with a lower boiling point.[3]

Preventative Strategy: Before cooling the bulk solution, take a small aliquot in a test tube and cool it rapidly in an ice bath. If it oils out, the main solution is likely too concentrated. Add more solvent to the main flask before attempting to cool.

Question 2: The final yield of my recrystallized product is very low. What are the likely causes and how can I improve recovery?

Answer:

Low yield is a frequent problem in crystallization, often stemming from suboptimal solvent selection or procedural errors.[1]

Primary Causes & Solutions:

CauseScientific RationaleRecommended Solution
Excessive Solvent Use The compound has significant solubility in the mother liquor even at low temperatures, leading to product loss.[2]Re-concentrate the mother liquor by carefully boiling off a portion of the solvent and attempt a second cooling cycle. For future experiments, use the minimum amount of hot solvent required for complete dissolution.
Inappropriate Solvent Choice The solvent may have a shallow solubility curve, meaning the compound is still quite soluble at cold temperatures.[3]Select a solvent where this compound is highly soluble when hot but sparingly soluble when cold. Alcohols or alcohol/water mixtures are often good starting points for nitroaromatic compounds.[3][4]
Premature Crystallization Product crystallizes in the funnel during hot gravity filtration to remove insoluble impurities, reducing the amount of product in the filtrate.Use a heated or jacketed funnel. Alternatively, pre-heat the filter funnel and receiving flask with hot solvent vapor before filtration to prevent the solution from cooling prematurely.[3]
Incomplete Crystallization The solution may be supersaturated but requires an energy barrier to be overcome for nucleation to begin.[2]Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed crystal" of pure product.[5] Further cooling in an ice-salt bath can also promote precipitation.[3]

Question 3: My final crystals are discolored (e.g., yellowish) or show poor purity by analysis. How can I improve the purity?

Answer:

Crystal color and analytical purity are direct indicators of the effectiveness of the crystallization process. Impurities can be trapped in the crystal lattice (inclusions) or adsorbed on the crystal surface.

Key Factors Influencing Purity:

  • Cooling Rate: Rapid cooling is a major cause of impurity incorporation. A slower cooling rate allows for the selective growth of the desired crystal lattice, effectively excluding impurity molecules.[6][7] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20-30 minutes.[1]

  • Solvent Selection: The chosen solvent should ideally either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[3]

  • pH Control: For an acidic compound like this compound, pH dramatically affects solubility. Impurities with different acidic/basic properties can be separated using a pH-driven purification step.[8][9]

Workflow for Purity Enhancement:

G start Crude this compound step1 Dissolve in Minimum Hot Solvent start->step1 step2 Hot Gravity Filtration (to remove insoluble impurities) step1->step2 step3 Slow Cooling to Room Temp (Promotes large, pure crystals) step2->step3 step4 Ice Bath Cooling (Maximizes yield) step3->step4 step5 Vacuum Filtration to Collect Crystals step4->step5 step6 Wash Crystals with Cold Solvent step5->step6 troubleshoot Purity Still Low? step6->troubleshoot end High-Purity Crystals troubleshoot->end No ph_purify Perform pH-Modulated Purification (See Protocol 2) troubleshoot->ph_purify Yes ph_purify->start Re-process

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for crystallizing this compound?

The "like dissolves like" principle is a good starting point. This compound is a polar molecule due to its carboxylic acid, amide, and nitro groups. Therefore, polar solvents are likely candidates.[3] The ideal solvent should have a steep solubility curve with respect to temperature.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it doesn't, it's a poor solvent. If it dissolves before heating, it's too good a solvent.

  • Cool the solution to room temperature, then in an ice bath. Abundant, high-quality crystal formation indicates a promising solvent.

Based on the related structure, 3-nitrobenzoic acid, the following solvents are potential candidates.[10][11]

SolventRationale & Potential Use
Water Low solubility at room temperature, but increases with heat.[11] Excellent for high purity but can be slow. Often used in a mixture with alcohols.
Ethanol / Methanol Good solubility at high temperatures.[10] Often used for nitroaromatic compounds.[4] A mixed system with water (e.g., 90% ethanol) can fine-tune solubility.
Ethyl Acetate A moderately polar solvent that can be effective.
Nitric Acid (dilute) While unconventional for general lab work, crystallization of nitro-aromatic compounds from nitric acid is a documented industrial process.[12][13] This is typically for specific applications and requires careful handling.

G start Start: Crude Solid test_solubility Test solubility in candidate solvent at room temp start->test_solubility q1 Is it soluble? test_solubility->q1 heat_sol Heat to boiling q1->heat_sol No end_bad1 Too Soluble. Discard or use as 'Solvent B' in a mixed pair. q1->end_bad1 Yes q2 Does it dissolve? heat_sol->q2 cool_sol Cool to room temp, then ice bath q2->cool_sol Yes end_bad2 Insoluble. Discard. q2->end_bad2 No q3 Do crystals form? cool_sol->q3 end_good Good Solvent q3->end_good Yes end_bad3 Poor Recovery. Discard. q3->end_bad3 No

Q2: What is the mechanistic effect of cooling rate on crystal quality?

The cooling rate directly controls the level of supersaturation, which in turn governs the balance between crystal nucleation (the formation of new crystal seeds) and crystal growth (the addition of molecules to existing seeds).[14]

  • Slow Cooling: Promotes a low rate of nucleation but allows ample time for growth. This process is near equilibrium, allowing molecules to arrange themselves in the most stable lattice. Impurities that do not fit well into this lattice are rejected and remain in the solution. This results in fewer, larger, and purer crystals.[6][15]

  • Rapid Cooling (Quenching): Causes a rapid increase in supersaturation, leading to a massive rate of nucleation.[14] There is little time for molecules to arrange perfectly, and impurities get trapped within the rapidly forming small crystals. This results in a high yield of small, often impure, crystals.[1]

G

Q3: How can I leverage the pH of the solution to purify this compound?

As a carboxylic acid, the compound's solubility is highly pH-dependent. The pKa of the closely related 3-nitrobenzoic acid is approximately 3.47.[16]

  • At pH > pKa (e.g., pH 8-10): The carboxylic acid group is deprotonated to form the highly water-soluble 3-carbamoyl-5-nitrobenzoate salt.

  • At pH < pKa (e.g., pH 2-3): The compound is in its protonated, neutral form, which has much lower aqueous solubility.

This behavior allows for a powerful purification technique where the compound is selectively dissolved and re-precipitated, leaving behind non-acidic or less-acidic impurities. A patented process for the related 3-nitrobenzoic acid utilizes this exact principle.[17]

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a steam bath) while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a filter funnel and a clean receiving flask. Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent (e.g., 95% ethanol) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification via pH Modulation

This protocol is particularly effective for removing non-acidic impurities.[17]

  • Basification: Suspend the crude product in water. Slowly add an aqueous base (e.g., 5 N sodium hydroxide) with stirring until the solid dissolves completely and the solution reaches a pH of approximately 9-10.

  • Clarification: If any insoluble material remains, clarify the solution by filtration.

  • Acidification & Precipitation: With vigorous stirring, slowly add an acid (e.g., 5 N nitric or hydrochloric acid) to the clear filtrate. The this compound will precipitate as the pH drops below ~3.5. Continue adding acid until the pH is ~2.0.

  • Digestion (Optional): Gently heat the resulting slurry to ~60 °C and then cool slowly to room temperature. This "digestion" step can improve crystal size and purity.[17]

  • Isolation & Washing: Collect the purified product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Drying: Dry the purified crystals as described in Protocol 1.

References

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Du Pont. (1943). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]

  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Ferreira, C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [Link]

  • Du Pont. (1959). Method of crystallizing nitro products.
  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.
  • Chadha, R., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics.
  • Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds.
  • Lee, J., et al. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm.
  • Quora. (2017). What should I do if crystallisation does not occur?. Quora. [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • ACS Publications. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from University of Rochester Chemistry Department.
  • BLD Pharm. (n.d.). This compound.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • ResearchGate. (n.d.). Purification of organic compounds in high-quality crystal growth process.
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry Department.
  • The Dow Chemical Company. (1981). Process for recovering 3-nitrobenzoic acid.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • BenchChem. (n.d.). Side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid.
  • Shaibah, M. A. E., et al. (2019). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. Acta Crystallographica Section E. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production.
  • Warner-Lambert Company. (2008). Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof.
  • PubMed. (2019). Co-crystallization of 3,5-di-nitro-benzoic Acid With Two Anti-Psychotic Agents.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • PubChem. (n.d.). 3-Methyl-5-nitrobenzoic acid.
  • United States Patent Office. (n.d.). Patent Information.
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  • Google Patents. (n.d.). Procedure for preparing 3-carbamoylmethyl-5-methylhexanoic acid in recycle mode.
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  • BenchChem. (n.d.). The Solubility of 3-Chloro-5-nitrobenzoic Acid in Organic Solvents.
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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Carbamoyl-5-nitrobenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of highly functionalized aromatic compounds is a critical task. 3-Carbamoyl-5-nitrobenzoic acid, also known as 5-nitroisophthalamic acid, is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, presenting a carboxylic acid, an amide, and a nitro group. The strategic positioning of these functional groups allows for a diverse range of chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials.

This guide provides a comprehensive comparison of two primary synthetic routes to this compound, starting from the readily available precursor, 5-nitroisophthalic acid. We will delve into a stepwise, "indirect" route involving protection and selective modification, and a more streamlined "direct amidation" approach. This comparison is supported by detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative analysis of the potential outcomes of each route.

Route 1: The Stepwise Approach via Esterification and Selective Hydrolysis

This route offers a high degree of control over the chemical transformations by differentiating the two carboxylic acid groups of 5-nitroisophthalic acid through esterification. One ester group is then selectively hydrolyzed, and the resulting mono-ester is converted to the desired amide.

Experimental Protocol

Step 1: Dimethyl 5-nitroisophthalate Synthesis

  • In a round-bottom flask, suspend 5-nitroisophthalic acid (1 eq.) in methanol (10-15 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 5-nitroisophthalate, which can be purified by recrystallization.

Step 2: Selective Mono-hydrolysis

  • Dissolve the dimethyl 5-nitroisophthalate (1 eq.) in a mixture of methanol and water.

  • Add one equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, dissolved in water, dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the selective hydrolysis by TLC.

  • After the reaction, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The precipitated mono-ester, 3-(methoxycarbonyl)-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Step 3: Amidation of the Mono-ester

  • The mono-ester (1 eq.) is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • After the reaction is complete (typically 1-2 hours at reflux), the excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acid chloride is then dissolved in an anhydrous solvent (e.g., DCM or THF) and treated with an excess of aqueous ammonia or gaseous ammonia at 0 °C.

  • The reaction is stirred for 1-2 hours, and the resulting amide is isolated by filtration or extraction after quenching the reaction with water.

Step 4: Hydrolysis of the Methyl Ester

  • The methyl 3-carbamoyl-5-nitrobenzoate is hydrolyzed to the final product by heating with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH).

  • If basic hydrolysis is used, the reaction mixture is acidified after completion to precipitate the this compound.

  • The final product is collected by filtration, washed with cold water, and can be purified by recrystallization.

Rationale and Mechanistic Insights

The success of this route hinges on the selective mono-hydrolysis of the diester. The electronic-withdrawing effect of the nitro group at the 5-position deactivates both carboxyl groups towards nucleophilic attack. However, subtle differences in the steric and electronic environment of the two ester groups can be exploited to achieve selective hydrolysis. The stepwise nature of this route allows for the purification of intermediates at each stage, potentially leading to a final product of very high purity. The conversion of the carboxylic acid to an amide via the acid chloride is a classic and reliable transformation.

Route_1 start 5-Nitroisophthalic Acid diester Dimethyl 5-nitroisophthalate start->diester MeOH, H₂SO₄ (cat.) Reflux monoester 3-(Methoxycarbonyl)-5- nitrobenzoic acid diester->monoester 1. NaOH (1 eq.) 2. H₃O⁺ amide_ester Methyl 3-carbamoyl-5- nitrobenzoate monoester->amide_ester 1. SOCl₂ 2. NH₃ product This compound amide_ester->product H₃O⁺ or OH⁻, then H₃O⁺ Heat

Caption: Stepwise synthesis of this compound.

Route 2: The Direct Amidation Approach

This route aims to synthesize this compound in a more atom-economical and streamlined fashion by directly converting one of the carboxylic acid groups of 5-nitroisophthalic acid into a primary amide.

Experimental Protocol

Direct Partial Amidation

  • In a reaction vessel, dissolve 5-nitroisophthalic acid (1 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add a coupling agent (1-1.2 eq.), for example, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator such as 1-hydroxybenzotriazole (HOBt).

  • To this mixture, add a source of ammonia. This can be an ammonium salt like ammonium chloride in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine), or a solution of ammonia in an organic solvent. The stoichiometry of the ammonia source is critical and should be carefully controlled (ideally 1 eq.).

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up to remove the coupling agent byproducts. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration.

  • The filtrate is then acidified to precipitate the crude product, which will be a mixture of the starting di-acid, the desired mono-amide, and the di-amide byproduct.

  • Purification is typically achieved by fractional crystallization or column chromatography.

Rationale and Mechanistic Insights

The direct amidation route is conceptually simpler and avoids protection/deprotection steps. The key challenge lies in achieving selectivity for the mono-amidation over the di-amidation. By carefully controlling the stoichiometry of the activating agent and the ammonia source, it is possible to favor the formation of the mono-amide. The two carboxylic acid groups of 5-nitroisophthalic acid are chemically equivalent, which makes statistical control of the reaction a significant factor. However, the formation of the first amide group may electronically influence the reactivity of the second carboxylic acid group, potentially providing a handle for achieving selectivity. The choice of solvent and reaction temperature can also play a crucial role in controlling the product distribution. Modern amidation catalysts, such as those based on boron, could also be explored to improve selectivity and efficiency[1][2].

Route_2 start 5-Nitroisophthalic Acid activated Activated Intermediate (e.g., O-acylisourea) start->activated Coupling Agent (e.g., EDC/HOBt) product This compound activated->product NH₃ (1 eq.) byproduct 5-Nitroisophthalamide (Di-amide byproduct) activated->byproduct NH₃ (>1 eq.)

Caption: Direct amidation pathway for this compound.

Comparative Analysis

FeatureRoute 1: Stepwise SynthesisRoute 2: Direct Amidation
Number of Steps 41 (plus purification)
Control & Selectivity High degree of control, selective modification of one carboxyl group.Lower selectivity, relies on stoichiometric control and potential kinetic differences.
Yield Potentially higher overall yield of pure product due to intermediate purification.Yield of the desired product is highly dependent on the success of the selective reaction and subsequent purification.
Purification Purification of intermediates at each step is relatively straightforward.Can be challenging due to the need to separate the starting material, desired product, and di-amide byproduct.
Atom Economy Lower, due to the use of protecting groups and multiple steps.Higher, as it avoids protection/deprotection steps.
Scalability Generally more scalable due to well-defined and controlled steps.Scalability may be challenging due to the need for precise stoichiometric control and potentially difficult purification.
Reagents & Conditions Involves common laboratory reagents and well-established reactions.Requires careful selection of coupling agents and reaction conditions to maximize selectivity.

Conclusion

Both the stepwise and direct amidation routes offer viable pathways for the synthesis of this compound. The choice of route will largely depend on the specific requirements of the researcher or organization.

Route 1 is recommended for applications where high purity of the final product is paramount and scalability is a key consideration. The well-defined, stepwise nature of this synthesis allows for greater control and facilitates the isolation of a clean product.

Route 2 presents an attractive option for smaller-scale synthesis where atom economy and a reduced number of steps are desirable. However, significant process development may be required to optimize the selectivity of the mono-amidation and to establish an efficient purification protocol.

Ultimately, the selection of the optimal synthetic route will involve a trade-off between control, efficiency, and the desired scale of production. This guide provides the foundational information for researchers to make an informed decision based on their specific synthetic goals.

References

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4458–4465. [Link]

  • United States Patent Office. (n.d.). US3145197A - N-alkyl-5-nitroisophthalamic acids.
  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Continuous method for producing amides of aromatic carboxylic acids. (n.d.).
  • Gogoi, P. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Patel, N. B., & Patel, J. C. (2013). Synthesis and characterization of some novel monoazo dyes based on 5-aminoisophthalic acid and their dyeing assessment on various fibers. Organic Chemistry: An Indian Journal, 9(9), 373-379. [Link]

  • CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid. (n.d.).
  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.).
  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • Al-Amin, M., & Oba, M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH. [Link]

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

  • JPH10306067A - Production of 5-aminoisophthalic acid. (n.d.).
  • Al-Amin, M., & Oba, M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Publications. [Link]

  • Zhang, Y., et al. (2020). Direct Amidation of Carboxylic Acids with Nitroarenes. ResearchGate. [Link]

  • This compound (C8H6N2O5). (n.d.). PubChemLite. [Link]

  • 5-Nitroisophthalic acid. (n.d.). PubChem. [Link]

  • CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. (n.d.).
  • 5-Nitroisophthalic Acid (5-NIPA). (n.d.). Sarna Chemicals. [Link]

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A Comparative Guide to the Validation of HPLC Methods for 3-Carbamoyl-5-nitrobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 3-Carbamoyl-5-nitrobenzoic acid is a key chemical intermediate, and its purity can significantly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution and sensitivity.

However, an HPLC method is only as reliable as its validation. A rigorously validated method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an in-depth comparison of two reversed-phase HPLC methods for the analysis of this compound and provides a comprehensive, step-by-step protocol for the validation of the primary method, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

Comparing HPLC Methods for this compound Analysis

The selection of an appropriate HPLC method is the first critical step. Based on the chemical properties of this compound, a polar aromatic compound, two reversed-phase HPLC methods are proposed for comparison. Both methods utilize a C18 stationary phase, which is well-suited for the retention of such molecules. The key differences lie in the mobile phase composition and elution strategy, which can impact resolution, run time, and sensitivity.

Table 1: Comparison of Hypothetical HPLC Methods

ParameterMethod A (Primary)Method B (Alternative)
Stationary Phase C18 bonded silica (5 µm, 150 mm x 4.6 mm)C18 bonded silica (5 µm, 150 mm x 4.6 mm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: 0.05 M Ammonium Acetate (pH 4.5)B: Methanol
Elution Type Isocratic (60:40, A:B)Gradient (80:20 to 40:60, A:B over 10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL

Scientist's Rationale: Method A was chosen as the primary method for validation due to its simplicity and robustness. The isocratic elution with a common acidic modifier (phosphoric acid) and a widely used organic solvent (acetonitrile) provides a stable baseline and reproducible retention times, which are ideal for routine quality control. Method B offers an alternative approach using a buffered mobile phase and a gradient elution. This could be advantageous for separating this compound from impurities with very different polarities. However, gradient elution can be more complex to validate and may exhibit baseline drift.

A Deep Dive into HPLC Method Validation: A Step-by-Step Guide for Method A

Method validation is a systematic process that confirms the analytical procedure is accurate, precise, and reliable for the intended application. The following sections detail the experimental protocols and acceptance criteria for validating Method A, in accordance with ICH Q2(R2) guidelines.[3][4]

The Validation Workflow

The validation process follows a logical progression, starting with ensuring the system is suitable for the analysis and then systematically evaluating each performance characteristic.

HPLC_Validation_Workflow cluster_0 System Suitability Testing (SST) SST Verify System Performance Specificity Specificity SST->Specificity Initial Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow for HPLC method validation.

Specificity

The "Why": Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is the foundation of a reliable quantitative method.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (Mobile Phase A: Acetonitrile, 60:40) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If analyzing a formulated product, prepare and inject a placebo sample (all excipients without the active ingredient) to check for interference.

  • Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed sample to ensure that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the analyte peak.

Linearity and Range

The "Why": Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship is demonstrated to be acceptable. This is crucial for accurate quantification across different sample concentrations.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard in the diluent.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Table 2: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75675987
100902541
1251127895
1501354023
0.9998
Accuracy

The "Why": Accuracy measures the closeness of the experimental value to the true value. It confirms that the method provides a result that is correct.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use the diluent.

  • Spike the placebo/diluent with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

Table 3: Illustrative Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0121.2101.0
Mean Recovery 100.2%
Precision

The "Why": Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different HPLC system.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.

Table 4: Illustrative Precision Data

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Replicate 1902345903456
Replicate 2901234902345
Replicate 3903456904567
Replicate 4902543903654
Replicate 5901876902876
Replicate 6903123904123
Mean 902429.5 903503.5
RSD 0.09% 0.08%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities and degradation products.

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze a system suitability solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for each varied condition.

Interrelationship of Validation Parameters

The validation parameters are not independent; they are interconnected and collectively demonstrate the method's suitability.

Validation_Parameters_Relationship center Validated Method Specificity Specificity Specificity->center Linearity Linearity Linearity->center Accuracy Accuracy Linearity->Accuracy Accuracy->center Precision Precision Accuracy->Precision Precision->center Range Range Range->Linearity LOD LOD LOD->center LOQ LOQ LOQ->center Robustness Robustness Robustness->center

Caption: The interconnected nature of HPLC method validation parameters.

Conclusion

The validation of an HPLC method is a meticulous but essential process in pharmaceutical analysis. By following a structured approach as outlined in this guide and adhering to regulatory expectations, researchers and scientists can ensure the generation of reliable and defensible data. While both Method A and Method B are plausible for the analysis of this compound, the simplicity and robustness of the isocratic Method A make it a strong candidate for routine quality control applications. The detailed validation of this method provides a high degree of assurance in its performance, which is paramount for ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Guidance Portal, U.S. Department of Health and Human Services. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

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comparative study of 3-Carbamoyl-5-nitrobenzoic acid with other nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-Carbamoyl-5-nitrobenzoic Acid and Its Isomeric Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth comparative study of this compound alongside its foundational isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. Nitro-substituted benzoic acids are cornerstone building blocks in medicinal chemistry and materials science, serving as versatile intermediates for a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The precise positioning of the nitro group, and the addition of other functionalities such as a carbamoyl group, profoundly alters the molecule's physicochemical properties, reactivity, and ultimately, its suitability for specific synthetic applications.

This document moves beyond a simple cataloging of properties to provide a causal analysis of why these differences arise, supported by experimental data and validated protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge to make informed decisions in the selection and application of these critical synthetic intermediates.

Comparative Physicochemical Properties: The Influence of Substituent Position

The electronic and steric effects of substituents on the benzene ring are the primary determinants of a molecule's physical characteristics. The electron-withdrawing nature of the nitro group significantly impacts the acidity of the parent benzoic acid moiety.[1] The introduction of a second deactivating group, the carbamoyl group, further modulates these properties.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

PropertyThis compound2-Nitrobenzoic acid (ortho)3-Nitrobenzoic acid (meta)4-Nitrobenzoic acid (para)Benzoic Acid (Reference)
Molecular Formula C₈H₆N₂O₅[3]C₇H₅NO₄[4]C₇H₅NO₄[4]C₇H₅NO₄[4]C₇H₅O₂
Molecular Weight 210.14 g/mol [5]167.12 g/mol [1][6]167.12 g/mol [1][6]167.12 g/mol [1][6]122.12 g/mol
Appearance Solid[5]Yellowish-white crystals[1][6]Off-white to yellowish-white crystals[1][6]Pale yellow crystalline solid[6][7]White crystalline solid
Melting Point (°C) Not available146–148[4][6]139–141[4][6]237–242[4][6]122.4
pKa (in water) Estimated <3.45~2.17[4][8]~3.45[4][9][8]~3.44[4][9][8]~4.20[4][9][8]
Water Solubility Not available~6.8–7.8 g/L~0.24 g/100 mL (15 °C)[6][10]<0.1 g/100 mL (26 °C)[6]3.4 g/L (25 °C)
Analysis of Acidity Trends (pKa)

The acidity of these compounds, a critical parameter in drug design and reaction kinetics, is dictated by the stability of the corresponding carboxylate anion. A lower pKa value signifies a stronger acid.[9][8]

  • Ortho-Nitrobenzoic Acid (pKa ≈ 2.17): This isomer is the most acidic in the series.[9][8] This pronounced acidity is a classic example of the "ortho effect."[9][11] The bulky nitro group at the ortho position creates steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[9][11] This disruption in planarity inhibits resonance between the carboxyl group and the aromatic system, which stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing acidity.[9][12]

  • Para-Nitrobenzoic Acid (pKa ≈ 3.44): In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[1][8] This combination effectively delocalizes the negative charge of the carboxylate anion, stabilizing the conjugate base and making it a stronger acid than the meta isomer and benzoic acid.[8][13]

  • Meta-Nitrobenzoic Acid (pKa ≈ 3.45): At the meta position, the nitro group's electron-withdrawing influence is primarily inductive, as the resonance effect does not extend to this position.[8] This results in less stabilization of the carboxylate anion compared to the para isomer, leading to a slightly weaker acidity.[8]

Melting Point and Solubility
  • Melting Point: The significantly higher melting point of 4-nitrobenzoic acid is attributed to its greater molecular symmetry, which allows for more efficient packing and stronger intermolecular forces within the crystal lattice.[4][6] The ortho and meta isomers have lower melting points due to their less symmetrical structures.[4]

  • Solubility: All nitrobenzoic acid isomers are sparingly soluble in water but show good solubility in organic solvents like ethanol and ether.[4][6] The differences in water solubility are subtle and influenced by the interplay between the polar functional groups and the nonpolar benzene ring.

Synthesis Strategies: A Logic-Driven Approach

The choice of synthetic route for these isomers is dictated by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.[2]

  • 3-Nitrobenzoic Acid: This isomer is most efficiently prepared by the direct nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids at low temperatures.[10][14] The carboxylic acid group is a deactivating, meta-director, guiding the incoming nitro group to the 3-position. This reaction typically yields the meta isomer as the major product (~78%), with smaller amounts of the ortho (~20%) and para (~1.5%) isomers.[4][15]

  • 2- and 4-Nitrobenzoic Acid: Due to the low yields from direct nitration, the ortho and para isomers are more effectively synthesized by the oxidation of the corresponding nitrotoluenes (2-nitrotoluene and 4-nitrotoluene) using a strong oxidizing agent like chromic acid or potassium dichromate.[2][4][7]

  • This compound: A plausible synthetic route would involve a multi-step process starting from a more readily available precursor. For instance, one could start with 3-amino-5-nitrobenzoic acid. The amino group could be protected, followed by conversion of the carboxylic acid to an amide, and subsequent deprotection. A more direct approach could involve the diazotization of 3-amino-5-nitrobenzoic acid, followed by a reaction to introduce a cyano group, which can then be hydrolyzed to the carbamoyl group.[16]

G cluster_meta Meta Isomer Synthesis cluster_para Para Isomer Synthesis cluster_ortho Ortho Isomer Synthesis BA Benzoic Acid Nitration_M Nitration (HNO₃, H₂SO₄) BA->Nitration_M NBA_M 3-Nitrobenzoic Acid (Major Product) Nitration_M->NBA_M PNT 4-Nitrotoluene Oxidation_P Oxidation (e.g., K₂Cr₂O₇) PNT->Oxidation_P NBA_P 4-Nitrobenzoic Acid Oxidation_P->NBA_P ONT 2-Nitrotoluene Oxidation_O Oxidation (e.g., K₂Cr₂O₇) ONT->Oxidation_O NBA_O 2-Nitrobenzoic Acid Oxidation_O->NBA_O

Comparative Reactivity

The reactivity of these molecules is dominated by the interplay between the carboxylic acid, the nitro group, and in our compound of interest, the carbamoyl group.

  • Reduction of the Nitro Group: A key reaction for all these compounds is the reduction of the nitro group to an amine (-NH₂).[14] This transformation is fundamental in pharmaceuticals, as it converts the nitrobenzoic acids into aminobenzoic acids, which are precursors to a wide range of drugs, including anesthetics and anti-inflammatory agents.[4][17]

  • Carboxylic Acid Reactions: The carboxylic acid group undergoes typical reactions such as esterification with alcohols and conversion to acyl chlorides using agents like thionyl chloride (SOCl₂).[14] These acyl chlorides are highly reactive intermediates for forming amides and esters.

  • Electrophilic Aromatic Substitution (EAS): The presence of one or two strong electron-withdrawing groups (–COOH, –NO₂, –CONH₂) deactivates the aromatic ring towards further electrophilic substitution.[10][18] Reactions like nitration or halogenation would require harsh conditions and would be directed to the meta position relative to the existing substituents.

For this compound, the presence of three deactivating groups makes the aromatic ring particularly electron-deficient and less susceptible to EAS. Its primary utility will lie in the sequential modification of its three functional groups.

Experimental Protocols: A Self-Validating System

To ensure the accurate characterization and comparison of these acids, standardized and robust experimental protocols are essential.

Protocol: Determination of pKa by Potentiometric Titration

This is a highly reliable method for determining the acid dissociation constant.[9] It involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)

  • Magnetic stirrer and stir bar

  • 25 mL burette, class A

  • Beakers (100 mL)

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid isomer (dissolved in a suitable co-solvent like ethanol/water if necessary)

  • Deionized water

Procedure:

  • Pipette 25.00 mL of the 0.01 M nitrobenzoic acid solution into a 100 mL beaker.

  • Add enough deionized water to ensure the pH electrode is properly submerged.

  • Place the beaker on the magnetic stirrer and add the stir bar. Begin gentle stirring.

  • Immerse the calibrated pH electrode and temperature probe into the solution. Record the initial pH.

  • Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration several milliliters past the equivalence point (identified by a sharp increase in pH).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined more accurately by calculating the first derivative of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Acid Solution D Pipette 25 mL Acid into Beaker A->D B Standardize 0.1 M NaOH Solution E Titrate with NaOH in Increments B->E C Calibrate pH Meter F Record pH vs. Volume of NaOH C->F D->E E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Equivalence Point (V_eq) G->H I Calculate Half- Equivalence Point (V_eq/2) H->I J Determine pH at V_eq/2 I->J K Result: pKa = pH at V_eq/2 J->K

Protocol: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of each isomer.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzoic acid isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[19]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). The chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk, or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum. Key characteristic peaks include a broad O-H stretch (~3200-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹).[19] The exact positions of these peaks will vary slightly between isomers.

Applications in Drug Discovery and Beyond

The selection of a specific nitrobenzoic acid isomer is a critical decision in synthetic design.[6]

  • 3-Nitrobenzoic Acid: Serves as a precursor to 3-aminobenzoic acid, which is used in the synthesis of certain dyes and pharmaceuticals.[10] It has also been investigated for its potential as an antioxidant, antibacterial agent, and corrosion inhibitor.[20][21]

  • 4-Nitrobenzoic Acid: A commercially significant intermediate for producing 4-aminobenzoic acid (PABA), a precursor for the anesthetic procaine, folic acid, and certain bactericides.[4][7]

  • 2-Nitrobenzoic Acid: Used as a reagent for protecting amine groups and in the synthesis of various organic compounds, including cholinesterase inhibitors. Reduction yields anthranilic acid, another important synthetic precursor.[14]

  • This compound: As a trifunctional molecule, it represents a highly valuable scaffold for combinatorial chemistry and fragment-based drug discovery. The distinct reactivity of its three functional groups (carboxylic acid, nitro, and carbamoyl) allows for selective, sequential modification, enabling the rapid generation of diverse molecular libraries to screen for biological activity. It can be a key starting material for novel heterocyclic compounds with potential applications as anti-inflammatory agents or in other therapeutic areas.[17]

Conclusion

The substitution pattern on the benzoic acid ring profoundly dictates the molecule's physicochemical properties and reactivity. The ortho effect renders 2-nitrobenzoic acid the strongest acid, while the superior crystal packing of 4-nitrobenzoic acid gives it a much higher melting point. The introduction of a carbamoyl group in this compound creates a trifunctional, electron-deficient scaffold, increasing its acidity relative to 3-nitrobenzoic acid and presenting unique opportunities for the synthesis of complex, novel molecules. For drug development professionals and synthetic chemists, a thorough understanding of these structure-property relationships is not merely academic; it is essential for the rational design of synthetic pathways and the efficient creation of next-generation therapeutics and materials.

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A Technical Guide to the Biological Activity Screening of 3-Carbamoyl-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

January 17, 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework represents a privileged scaffold, foundational to a multitude of therapeutic agents.[1] The strategic functionalization of this simple aromatic carboxylic acid can profoundly influence its biological activity, giving rise to compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 3-Carbamoyl-5-nitrobenzoic acid, and its derivatives, are of particular interest. The presence of the electron-withdrawing nitro group and the carbamoyl moiety can significantly alter the molecule's electronic properties and its potential interactions with biological targets. The nitro group, in particular, is a known pharmacophore in a wide range of bioactive molecules, contributing to their mechanism of action through various cellular processes, including redox reactions.

This guide provides a comprehensive overview of the screening protocols to evaluate the biological activity of this compound derivatives. We will delve into the experimental methodologies for assessing their antimicrobial, anticancer, and anti-inflammatory potential, presenting a comparative analysis with established therapeutic agents. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally similar nitrobenzoic acid derivatives to provide a robust framework for researchers. The protocols and comparative data herein are designed to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic leads.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nitro-containing compounds have a long history as effective antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to cytotoxic radicals within the microbial cell.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Analog 1 (2-chloro-5-nitrobenzoic acid derivative) S. aureus100 µM[3]
Analog 1 (2-chloro-5-nitrobenzoic acid derivative) E. coli100 µM[3]
Gentamicin (Standard) S. aureus0.235 - 0.5
Gentamicin (Standard) E. coli0.002[4]

Note: Data for analogs are used due to the limited availability of direct data for this compound.

Anticancer Activity Screening

The development of novel anticancer agents remains a critical area of research. Benzoic acid derivatives have been explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cell growth and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents.[5]

Materials:

  • Test compounds (this compound derivatives)

  • Standard anticancer drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Data: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Analog 2 (Benzoic acid derivative) MCF-7100[6]
Analog 3 (Nitrobenzoic acid derivative) A54915.71 (50µg/ml)[6]
Doxorubicin (Standard) MCF-70.65 (µg/mL)[7]
Doxorubicin (Standard) A5490.4 (µg/mL)[7]

Note: Data for analogs are used due to the limited availability of direct data for this compound.

Anti-inflammatory Activity Screening: COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy. The structural features of this compound derivatives suggest they may interact with the active site of COX enzymes.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method to assess the inhibitory potential of compounds. These assays are often based on the fluorometric or colorimetric detection of prostaglandin G2, the product of the COX-2 reaction.[8][9][10]

Materials:

  • Test compounds (this compound derivatives)

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie)[6][8][9][10]

  • 96-well plates (as specified by the kit)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual.

  • Compound Addition: Add the test compounds and the standard inhibitor at various concentrations to the wells of the 96-well plate.

  • Enzyme and Substrate Addition: Add the COX-2 enzyme and its substrate (arachidonic acid) to initiate the reaction, following the kit's instructions.

  • Incubation: Incubate the plate for the recommended time and temperature.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 enzyme activity.

Comparative Data: COX-2 Inhibition
CompoundTargetIC50 (nM)Reference
Analog 4 (Thiophene-3-carboxamide derivative) COX-2290[11]
Celecoxib (Standard) COX-240[12]
Celecoxib (Standard) COX-2870[13]

Note: Data for analogs are used due to the limited availability of direct data for this compound.

Visualizing the Scientific Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Biological Activity Screening Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization G cluster_1 COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Inhibited by Celecoxib & Derivatives Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain

Caption: Simplified representation of the COX-2 signaling pathway in inflammation.

G cluster_2 Structure-Activity Relationship Hypothesis This compound This compound Nitro Group Nitro Group This compound->Nitro Group possesses Carbamoyl Group Carbamoyl Group This compound->Carbamoyl Group possesses Biological Activity Biological Activity Nitro Group->Biological Activity enhances Carbamoyl Group->Biological Activity modulates

Caption: A hypothetical structure-activity relationship for this compound derivatives.

Conclusion and Future Directions

This guide has outlined a systematic approach to the biological activity screening of this compound derivatives. By employing standardized in vitro assays for antimicrobial, anticancer, and anti-inflammatory activities, researchers can effectively evaluate the therapeutic potential of this class of compounds. The comparative data, although based on structural analogs, provides a valuable benchmark for these screening efforts.

Future work should focus on synthesizing a library of this compound derivatives and generating direct experimental data to establish a clear structure-activity relationship. Further investigations into the mechanisms of action of the most promising candidates will be crucial for their advancement as potential drug leads. The versatility of the nitrobenzoic acid scaffold, coupled with a rigorous screening cascade, holds significant promise for the discovery of novel therapeutic agents.

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A Comparative Guide to the Purity Characterization of 3-Carbamoyl-5-nitrobenzoic Acid by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the purity determination of 3-Carbamoyl-5-nitrobenzoic acid, a key building block in various synthetic pathways. We will explore the theoretical underpinnings of DSC for purity analysis, present a detailed experimental protocol, and objectively compare its performance against High-Performance Liquid Chromatography (HPLC), a widely used orthogonal method.

The Critical Role of Purity for this compound

This compound, with its reactive carbamoyl, nitro, and carboxylic acid functionalities, is a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Potential impurities, such as positional isomers (e.g., isomers of nitrobenzoic acid), unreacted starting materials, or by-products from side reactions, can significantly impact the outcome of subsequent synthetic steps and the quality of the final product. Therefore, a robust and accurate analytical methodology for purity assessment is not just a regulatory requirement but a scientific necessity.

Unveiling Purity with Differential Scanning Calorimetry: The Van't Hoff Principle

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the purity determination of crystalline organic compounds, DSC operates on the well-established principle of melting point depression, which is described by the Van't Hoff equation. In essence, impurities disrupt the crystal lattice of the main component, leading to a lower and broader melting endotherm.

The Van't Hoff equation relates the mole fraction of the impurity to the melting point depression of the substance. By analyzing the shape of the melting peak, the DSC software can calculate the purity of the sample. This method is considered a primary or absolute method as it does not require a reference standard of the impurity itself.

Experimental Protocol: Purity Determination of this compound by DSC

Instrumentation:

  • A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

  • Aluminum or hermetically sealed sample pans and lids.

  • A microbalance for accurate sample weighing.

  • High-purity indium standard for temperature and enthalpy calibration.

Experimental Workflow:

Caption: Workflow for the purity determination of this compound by DSC.

Causality Behind Experimental Choices:

  • Sample Mass (1-3 mg): A small sample size minimizes thermal gradients within the sample, leading to a sharper melting peak and more accurate purity determination.

  • Hermetically Sealed Pans: This is crucial to prevent the loss of any volatile impurities or the sublimation of the sample during heating, which would lead to erroneous results.

  • Slow Heating Rate (1°C/min): A slow heating rate allows for thermal equilibrium to be maintained between the sample and the sensor, resulting in better resolution of the melting process and a more accurate application of the Van't Hoff equation.

  • Nitrogen Purge Gas: An inert atmosphere prevents any oxidative degradation of the sample at elevated temperatures.

Comparative Analysis: DSC vs. HPLC for Purity Assessment

While DSC is a powerful tool for determining the total mole fraction of impurities, it is often used in conjunction with other techniques, most notably HPLC, to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC):

HPLC is a chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, an area percent method is often employed, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Head-to-Head Comparison:

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Melting point depression (Van't Hoff Law)Differential partitioning
Nature of Result Total mole fraction of soluble impuritiesSeparation and quantification of individual impurities
Reference Standard Not required for purity determination (absolute method)Requires a reference standard for the main component and ideally for impurities for accurate quantification
Impurity Identification Does not identify individual impuritiesCan identify and quantify known impurities with appropriate reference standards
Sample Throughput Relatively low, due to slow heating ratesHigh, with modern UPLC/UHPLC systems
Sensitivity Generally less sensitive to very low levels of impurities (<0.1%)Highly sensitive, capable of detecting trace-level impurities
Applicability Crystalline, thermally stable compounds with a sharp melting pointWide range of soluble compounds
Limitations Not suitable for amorphous or thermally labile compounds. Insoluble impurities are not detected.Method development can be time-consuming. Co-eluting impurities can be challenging to resolve.

Synergistic Power: An Integrated Approach

The most robust characterization of this compound purity is achieved by employing both DSC and HPLC as complementary techniques. DSC provides a rapid and accurate determination of the total eutectic impurity content, serving as an excellent screening tool and a primary method for purity assessment. HPLC, on the other hand, offers a detailed impurity profile, allowing for the identification and quantification of specific process-related impurities and degradation products.

For instance, during process development, DSC can be used to quickly assess the purity of different batches, while HPLC can be employed to identify the specific impurities that are being formed and to optimize the reaction and purification conditions to minimize them. In a quality control setting, DSC can be used for routine batch release testing, with HPLC being used for stability studies and for the investigation of out-of-specification results.

Conclusion

The determination of purity is a critical aspect of quality control for this compound. Differential Scanning Calorimetry, based on the Van't Hoff principle of melting point depression, offers a rapid, reliable, and absolute method for quantifying the total mole fraction of soluble impurities. While it has its limitations, particularly in its inability to identify individual impurities, its synergy with a high-resolution separation technique like HPLC provides a comprehensive and scientifically sound approach to purity characterization. For researchers, scientists, and drug development professionals, understanding the principles, experimental nuances, and comparative strengths of these techniques is paramount for ensuring the quality and integrity of their materials and the success of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Carbamoyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by a foundation of robust analytical data. The reliability of this data is not merely a matter of procedural adherence but a cornerstone of regulatory compliance, product quality, and patient safety. 3-Carbamoyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and accurate quantification to ensure the integrity of the final drug product.

This guide provides a comprehensive framework for the cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. As a Senior Application Scientist, my objective is not to present a rigid protocol but to impart a deeper understanding of the causality behind the experimental choices, enabling researchers to design and execute a self-validating system of analytical methods. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring that the methodologies discussed are aligned with global regulatory expectations.[1][2][3][4][5]

Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages and are often employed at different stages of the drug development lifecycle.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of QC Laboratories

HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a staple in quality control environments for routine analysis of bulk drug substances and formulated products. The presence of a nitro-substituted aromatic ring in this compound imparts a strong chromophore, rendering it well-suited for UV detection.

  • Principle: The method separates the analyte from impurities based on its partitioning between a stationary phase (typically a C18 column) and a mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Robust and reliable for routine quantitative analysis in relatively clean sample matrices.

    • Simple method development and operation.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS.

    • Potential for interference from co-eluting impurities that also absorb at the analytical wavelength, impacting selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the preferred method for bioanalytical studies where the analyte needs to be quantified at low concentrations in complex biological matrices.

  • Principle: Following chromatographic separation, the analyte is ionized, and the mass spectrometer selectively detects a specific precursor ion and its characteristic fragment ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

  • Strengths:

    • Exceptional sensitivity (ng/mL to pg/mL levels).

    • High selectivity due to the monitoring of specific mass transitions, minimizing matrix interference.

    • Provides structural information for impurity identification.

  • Limitations:

    • Higher instrumentation and operational costs.

    • Susceptible to matrix effects, which require careful evaluation and mitigation.

    • More complex method development and maintenance.

The Cross-Validation Protocol: Ensuring Data Concordance

Cross-validation is the systematic process of demonstrating that two distinct analytical methods produce comparable and reliable results. This is crucial when, for example, a project transitions from early-stage development, where a highly sensitive LC-MS/MS bioanalytical method was used, to later-stage manufacturing, where a more routine HPLC-UV method is employed for quality control. The goal is to ensure the continuity and integrity of data throughout the product lifecycle.

The following workflow outlines the key stages of a cross-validation study, grounded in the principles of the ICH M10 guideline.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods A Method Development & Optimization B Individual Method Validation (ICH M10) A->B Establish Performance C Define Cross-Validation Protocol (Acceptance Criteria) B->C Prerequisite D Prepare Quality Control (QC) Samples (Low, Mid, High) C->D Define Samples E Analyze QC Samples by Both Methods (n≥6 replicates per level) D->E Execute Analysis F Statistical Analysis of Results (%Difference, Bland-Altman) E->F Generate Data G Investigate Discrepancies (Out-of-Specification Results) F->G Criteria Not Met H Conclusion & Reporting F->H Criteria Met G->E Re-analyze or Method Refinement I I

Sources

comparing the reactivity of 3-Carbamoyl-5-nitrobenzoic acid with 3-bromo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Carbamoyl-5-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates synthetic routes, yield, and the ultimate success of a project. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related substituted benzoic acids: this compound and 3-Bromo-5-nitrobenzoic acid. By examining their structural and electronic properties, we will elucidate their differing behaviors in key chemical transformations, supported by established chemical principles and experimental data.

Structural and Electronic Properties: The Foundation of Reactivity

At their core, both molecules share a benzoic acid framework with a strongly electron-withdrawing nitro group (-NO₂) positioned meta to the carboxylic acid (-COOH). This common architecture renders the aromatic ring electron-deficient. The key distinction lies in the third substituent at the 5-position: a carbamoyl group (-CONH₂) versus a bromine atom (-Br). This single atomic difference profoundly impacts the molecule's electronic distribution and, consequently, its chemical reactivity.

The reactivity of these compounds is largely governed by the interplay of inductive and resonance effects of their substituents.

  • Nitro Group (-NO₂): A powerful deactivating group, it withdraws electron density through both induction and resonance. This effect is crucial for activating the ring towards nucleophilic attack.[1][2]

  • Carboxylic Acid Group (-COOH): Also an electron-withdrawing and meta-directing group.[3][4]

  • Bromo Group (-Br): Exhibits a dual nature. It is strongly electronegative, withdrawing electron density through induction. However, its lone pairs can participate in resonance, donating electron density back to the ring. Overall, the inductive effect dominates, making it a deactivating group.[5][6]

  • Carbamoyl Group (-CONH₂): The amide functionality is also electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization within the amide group itself.[7]

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing influence of substituents on a benzene ring.[8][9] For meta-substituents, the σm value is dominated by inductive effects.

SubstituentHammett Constant (σm)Predominant Electronic Effect (meta)
-Br ~0.37 - 0.40Strong Inductive Electron Withdrawal
-CONH₂ ~0.31Moderate Inductive Electron Withdrawal

Data sourced from various chemical data compilations.[10][11]

The higher positive σm value for the bromo group indicates it has a slightly stronger electron-withdrawing effect from the meta position compared to the carbamoyl group. This subtle electronic difference, combined with the inherent properties of the substituents themselves, leads to significant divergence in their chemical behavior.

G cluster_0 3-Bromo-5-nitrobenzoic Acid cluster_1 This compound a Br a_ring Aromatic Ring a->a_ring -I (Inductive Withdrawal) +R (Resonance Donation) b CONH₂ b_ring Aromatic Ring b->b_ring -I (Inductive Withdrawal) caption Fig 1. Dominant electronic effects of substituents.

Caption: Fig 1. Dominant electronic effects of substituents.

Comparative Reactivity in Key Transformations

The primary difference in reactivity between these two molecules is observed in nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in modern synthetic chemistry.[12]

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a powerful method for forming new bonds to an aromatic ring by displacing a suitable leaving group with a nucleophile.[2][12] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][13] The rate of this reaction is highly dependent on two key factors:

  • Ring Activation: The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex.[1][14]

  • Leaving Group Ability: The substituent being displaced must be a good leaving group (e.g., a halide).

3-Bromo-5-nitrobenzoic acid is an excellent substrate for SₙAr reactions. The bromine atom is a well-established leaving group, and the ring is strongly activated by the nitro group. Nucleophiles can readily attack the carbon bearing the bromine, leading to its displacement. This makes the compound a versatile intermediate for introducing a wide array of functionalities, such as amino, alkoxy, or cyano groups, at the 3-position.[15][16]

This compound , in stark contrast, is generally unreactive in SₙAr reactions at the carbamoyl position. The amide group (-CONH₂) is a very poor leaving group. Therefore, direct displacement of the carbamoyl group by a nucleophile is not a feasible synthetic strategy under typical SₙAr conditions.

SNAr_Mechanism start 3-Bromo-5-nitrobenzoic Acid + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition (Rate-determining step) product Substituted Product + Br⁻ intermediate->product Elimination (Fast) caption Fig 2. SₙAr mechanism on the bromo-derivative.

Caption: Fig 2. SₙAr mechanism on the bromo-derivative.

Reduction of the Nitro Group

A common and synthetically useful transformation for both molecules is the reduction of the nitro group to an amine (-NH₂). This reaction opens up a new set of chemical possibilities, including diazotization and amide bond formation. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), are effective for both substrates.[17][18]

The reactivity in this case is centered on the nitro group itself. Since the overall electronic environment of the ring is broadly similar in both compounds (highly electron-deficient), their reactivity towards reduction is expected to be comparable. The choice between the two starting materials would therefore depend on the desired final product:

  • Reduction of this compound yields 3-amino-5-carbamoylbenzoic acid .

  • Reduction of 3-Bromo-5-nitrobenzoic acid yields 3-amino-5-bromobenzoic acid .

Reactions of the Carboxylic Acid

The carboxylic acid functionality in both molecules can undergo standard transformations such as esterification, amide coupling, and conversion to an acyl chloride. The acidity (pKa) of the carboxylic acid proton is enhanced in both cases due to the inductive withdrawal of the three ring substituents. Comparing the two, the slightly higher electron-withdrawing capacity of the bromine atom (as indicated by its σm value) suggests that 3-bromo-5-nitrobenzoic acid may be a slightly stronger acid than its carbamoyl counterpart. However, this difference is likely small and should not significantly affect the feasibility of standard carboxyl group transformations.

Experimental Protocols and Data

To provide a practical context for the discussed reactivity, this section details a representative experimental protocol for a reaction where the two compounds exhibit their primary difference: nucleophilic aromatic substitution.

Protocol 1: Synthesis of 3-Amino-5-nitrobenzoic Acid via SₙAr

This protocol demonstrates the utility of 3-bromo-5-nitrobenzoic acid as a substrate for SₙAr.

Objective: To replace the bromo group with an amino group using aqueous ammonia.

Materials:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Aqueous Ammonia (28-30%, excess, ~20 eq)

  • Copper(I) oxide (optional, catalytic)

  • Deionized water

Procedure:

  • To a high-pressure reaction vessel, add 3-bromo-5-nitrobenzoic acid and a catalytic amount of copper(I) oxide.

  • Add the excess aqueous ammonia solution.

  • Seal the vessel securely.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring for 12-24 hours. The pressure inside the vessel will increase significantly.

  • After the reaction period, cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release excess ammonia pressure.

  • Transfer the reaction mixture to a beaker and acidify carefully with concentrated hydrochloric acid until the pH is ~3-4.

  • The product, 3-amino-5-nitrobenzoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Protocol 2: Reduction of the Nitro Group

This general protocol is applicable to both starting materials.

Objective: To reduce the nitro group to a primary amine.

Materials:

  • Substituted 5-nitrobenzoic acid (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl, catalytic)

  • Ethanol/Water solvent mixture (e.g., 4:1)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the starting nitrobenzoic acid and iron powder in the ethanol/water solvent mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a few drops of concentrated HCl to initiate the reaction.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the corresponding 3-amino derivative.

Summary and Conclusion

The choice between this compound and 3-Bromo-5-nitrobenzoic acid is dictated entirely by the intended synthetic transformation.

Feature3-Bromo-5-nitrobenzoic acidThis compound
Molecular Formula C₇H₄BrNO₄C₈H₆N₂O₄
Molecular Weight 246.02 g/mol 194.14 g/mol
Reactivity in SₙAr Highly Reactive. Bromide is an excellent leaving group.Unreactive. Carbamoyl is a poor leaving group.
Nitro Group Reduction Readily reduced to 3-amino-5-bromobenzoic acid.Readily reduced to 3-amino-5-carbamoylbenzoic acid.
Acidity (pKa) Slightly more acidic due to stronger inductive withdrawal from Br.Slightly less acidic.
Primary Use Case Versatile intermediate for introducing nucleophiles at the 3-position.[15][16]Precursor to 3-amino-5-carbamoylbenzoic acid and derivatives.

References

  • The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 3-aminobenzoic acid from bromobenzene?. (2020). Reddit.
  • Nucleophilic aromatic substitution. (n.d.). BYJU'S.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • 2-amino-5-bromo-3-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Hammett substituent constants. (n.d.). Stenutz.
  • Table 7.1 Hammett substituent constants and their modified values. (n.d.). Moodle@Units.
  • 3-Amino-5-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
  • Hammett equation. (n.d.). Wikipedia.
  • A Survey of Hammett Substituent Constants. (2021). YouTube.
  • Hammett Substituent Constants Survey. (n.d.). Scribd.
  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Nitrobenzoic acid. (n.d.). Wikipedia.
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.
  • 3-Bromo-5-nitrobenzoic acid. (n.d.). PubChem.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2024). ACS Publications.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.
  • Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. (2018). PubMed.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid. (n.d.). Benchchem.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.
  • Nucleophilic aromatic substitution I. (n.d.). Khan Academy.
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  • Aromatic Compounds. (2022). Chemistry LibreTexts.
  • Organic Chemistry Class 11 Notes by Bharat Panchal. (n.d.). Scribd.
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Sources

A Senior Scientist's Comparative Guide to the Certificate of Analysis for 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and materials science, the starting material's quality is not merely a parameter—it is the foundation upon which product efficacy, safety, and reproducibility are built. 3-Carbamoyl-5-nitrobenzoic acid is a critical building block, often utilized in the synthesis of complex pharmaceutical intermediates. Its Certificate of Analysis (CoA) is the primary document that guarantees its identity and purity.

This guide provides an in-depth, comparative analysis of the CoA for this compound, juxtaposed with its common precursor and potential impurity, 5-Nitroisophthalic acid. We will dissect the key analytical tests, explain the causality behind the specifications, and provide actionable protocols for in-house verification.

Section 1: Deconstructing the Certificate of Analysis

A CoA is a formal document that provides a batch-specific summary of quality control testing. It is the supplier's guarantee that the product meets a defined set of quality parameters. For a researcher, understanding this document is paramount for mitigating risks in experimental outcomes.

A typical CoA is structured to provide information on identity, purity, and physical properties.

CoA_Structure cluster_header Header Information cluster_tests Analytical Tests & Specifications cluster_footer Certification ProductID Product Name & CAS (e.g., this compound CAS: 90196-48-8) LotNumber Lot/Batch Number Appearance Appearance ProductID->Appearance Dates Manufacture & Expiry Dates Purity Purity (e.g., HPLC, Titration) LotNumber->Purity Identity Identity (e.g., ¹H NMR, MS) Dates->Identity Physical Physical Constants (e.g., Melting Point) Residuals Residuals (e.g., Water, Solvents) QC_Signature Quality Control Approval

Caption: Logical flow of information presented on a typical Certificate of Analysis.

Table 1: Typical Specifications for this compound
ParameterSpecificationMethodPurpose
Appearance White to Off-White PowderVisualConfirms basic physical form and absence of gross contamination.
Purity (HPLC) ≥ 97.0%High-Performance Liquid ChromatographyQuantifies the analyte and detects process-related impurities.[1][2][3]
Identity by ¹H NMR Conforms to StructureProton Nuclear Magnetic ResonanceConfirms the molecular structure and proton environments.[4][5]
Mass Spectrum Conforms to Molecular WeightMass Spectrometry (MS)Confirms the molecular weight (210.14 g/mol ).[6]
Melting Point 258 - 262 °CCapillary MethodA sharp melting range indicates high purity.
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with reactions and affect stoichiometry.

Section 2: Comparative Analysis: Scrutinizing a Key Impurity Profile

To appreciate the significance of the CoA, we compare this compound with 5-Nitroisophthalic acid, its immediate synthetic precursor. Incomplete amidation of 5-Nitroisophthalic acid is a primary source of impurity in the final product.

ParameterThis compound5-Nitroisophthalic acidRationale for Comparison
CAS Number 90196-48-8[7]618-88-2[8][9]Differentiates the two distinct chemical entities.
Molecular Formula C₈H₆N₂O₅[10]C₈H₅NO₆[8]The change from a carboxylic acid to a primary amide.
Molecular Weight 210.14[10]211.13[8][11]A small but analytically significant mass difference.
Purity (Typical) ≥ 97%≥ 98%[8][11]The precursor is often available at higher purity.
Melting Point 258 - 262 °C259 - 261 °C[11]A depressed or broad melting point can indicate impurity.
Key ¹H NMR Signal Amide protons (-CONH₂) ~7.5-8.5 ppm (broad)Second carboxylic acid proton (-COOH) >13 ppm (broad)This is the most definitive way to distinguish the product from the starting material via NMR.

The presence of 5-Nitroisophthalic acid as an impurity in a batch of this compound can have significant consequences in drug development. It can alter reaction kinetics, introduce downstream impurities, and impact the final product's crystalline form and pharmacological profile. Therefore, a robust analytical method to separate and quantify these two compounds is essential.

Section 3: In-Depth Experimental Verification Protocols

Trust in a supplier's CoA should always be paired with a capacity for independent verification. Here, we detail the standard operating procedures for the two most critical tests: HPLC for purity assessment and ¹H NMR for identity confirmation.

Protocol 1: HPLC Purity and Impurity Profiling

This reverse-phase HPLC method is designed to provide baseline separation between the main compound and its key precursor impurity.[1][12][13]

Objective: To quantify the purity of this compound and detect the presence of 5-Nitroisophthalic acid.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Prep (A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) Column Column (C18, 4.6x150mm, 5µm) MobilePhase->Column SamplePrep Sample Prep (1 mg/mL in 50:50 Acetonitrile:Water) SamplePrep->Column StandardPrep Standard Prep (Reference standards of both compounds) StandardPrep->Column Gradient Gradient Elution (5% to 95% B over 15 min) Column->Gradient Detection Detection (UV at 254 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation

Caption: Standard workflow for HPLC-based purity verification.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This diluent balances polarity to ensure solubility.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 5% B (re-equilibration)

  • Analysis and Interpretation:

    • The expected retention time for 5-Nitroisophthalic acid (more polar) will be shorter than that for this compound.

    • Purity is calculated using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method is a self-validating system as it accounts for all UV-active components.

Protocol 2: ¹H NMR Identity Confirmation

Objective: To confirm the chemical structure of this compound and ensure the absence of signals corresponding to 5-Nitroisophthalic acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is used due to its ability to dissolve carboxylic acids and amides and to exchange with the acidic -COOH and -CONH₂ protons, making them visible in the spectrum.[5]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for adequate resolution of aromatic protons.

    • Reference: Tetramethylsilane (TMS) at 0.0 ppm.

  • Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Spectral Interpretation:

    • Expected Signals for this compound:

      • ~13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

      • ~8.7 ppm (triplet, 1H), ~8.6 ppm (triplet, 1H), ~8.4 ppm (triplet, 1H): Aromatic protons on the nitro-substituted ring. The specific splitting patterns and shifts are characteristic of the 1,3,5-substitution.[4]

      • ~8.2 ppm (broad singlet, 1H) & ~7.7 ppm (broad singlet, 1H): The two amide protons (-CONH₂). Their broadness and chemical shift are highly characteristic.

    • Key Signal for 5-Nitroisophthalic acid Impurity:

      • A second, distinct carboxylic acid proton signal above 13 ppm, which would integrate to a different value if present. The aromatic pattern would also differ slightly.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and consistency of chemical reagents. For a critical building block like this compound, a thorough evaluation of the CoA, coupled with the ability to perform targeted in-house verification, is a hallmark of rigorous scientific practice. By comparing the analyte to its key potential impurity, 5-Nitroisophthalic acid, researchers can better understand the product's quality profile and proactively manage risks in their synthetic and developmental workflows. This guide provides the framework for that critical evaluation, empowering scientists to demand and verify the highest standards of chemical purity.

References

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: https://doi.org/10.1016/0003-2697(78)90337-8
  • Mills, N. S., et al. (n.d.). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education. Available at: https://pubs.acs.org/doi/abs/10.1021/ed075p1189
  • U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: https://www.fda.gov/food/laboratory-methods-food/clg-chm-0100-determination-benzoic-acid-sorbic-acid-and-methyl-ethyl-propyl-and-butyl-parabens-hplc
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: https://helixchrom.com/hplc-analysis-of-aromatic-carboxylic-acids-on-amaze-tr-mixed-mode-column/
  • D'Addio, S. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00182
  • BLD Pharm. (n.d.). This compound. Available at: https://www.bldpharm.com/products/90196-48-8.html
  • Santa Cruz Biotechnology. (n.d.). 5-Nitroisophthalic acid. Available at: https://www.scbt.com/p/5-nitroisophthalic-acid-618-88-2
  • CymitQuimica. (n.d.). This compound. Available at: https://www.cymitquimica.com/3-carbamoyl-5-nitrobenzoic-acid-in-da003ixf
  • BLD Pharm. (n.d.). 5-Nitroisophthalic acid. Available at: https://www.bldpharm.com/products/618-88-2.html
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: https://www.agilent.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: https://www.docbrown.info/page06/molecule_spectroscopy/specsorganic11.htm
  • Punagri. (n.d.). 5-Nitroisophthalic Acid. Available at: https://www.punagri.com/product/5-nitroisophthalic-acid/
  • Świsłocka, R., et al. (2013). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure. Available at: https://www.researchgate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a related article. Available at: https://www.rsc.
  • Sigma-Aldrich. (n.d.). 5-Nitroisophthalic acid 98%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/n18005
  • PubChemLite. (n.d.). This compound (C8H6N2O5). Available at: https://pubchemlite.acs.org/compound/3-carbamoyl-5-nitrobenzoic-acid_22749366

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A Comparative Guide to the Applications of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are a versatile class of organic compounds that serve as crucial building blocks and intermediates across a spectrum of scientific disciplines. The presence of both a carboxylic acid and a nitro group on the aromatic ring, along with other substituents, imparts unique chemical properties that make them indispensable in organic synthesis, medicinal chemistry, materials science, and analytical chemistry.[1][2][3] This guide provides an in-depth comparison of the applications of various substituted nitrobenzoic acids, supported by experimental data and detailed protocols to inform your research and development endeavors.

Core Principles: The Influence of Substitution

The reactivity and utility of a nitrobenzoic acid are profoundly influenced by the position of the nitro group (ortho, meta, or para) and the nature of other substituents on the benzene ring.[1] The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to benzoic acid.[4] This electronic effect also dictates the regioselectivity of further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, opening pathways to a vast array of derivatives.[1]

Applications in Organic Synthesis

Substituted nitrobenzoic acids are foundational materials for the synthesis of more complex molecules. Their dual functionality allows for a wide range of chemical modifications.

Reduction to Aminobenzoic Acids: A Gateway to Further Functionalization

One of the most common and critical transformations of nitrobenzoic acids is the reduction of the nitro group to an amine, yielding aminobenzoic acids. These products are themselves valuable intermediates, particularly in the pharmaceutical and dye industries.[1][5]

Comparative Reduction Methods:

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂Low to moderate pressure and temperatureHigh yields, clean reactionRequires specialized equipment, catalyst can be expensive
Metal/Acid Reduction Sn/HCl, Fe/HClRefluxInexpensive reagents, robustCan generate significant waste, purification can be challenging
Hydrazine Hydrate N₂H₄·H₂O, Catalyst (e.g., Fe₂O₃-MgO)RefluxAvoids strong acids, can be high yielding[6]Hydrazine is toxic
Ammonium Thiosulfate (NH₄)₂S₂O₃Reflux in ethanol/waterEnvironmentally friendly, avoids heavy metalsModerate yields reported[7]

Experimental Protocol: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid using Tin and HCl

This protocol is adapted from standard laboratory procedures for the synthesis of benzocaine precursors.[8][9]

  • Setup: In a round-bottom flask, combine 15 g of 4-nitrobenzoic acid and 35 g of powdered tin.

  • Acid Addition: Carefully add 75 mL of concentrated hydrochloric acid to the flask.

  • Reaction: Gently heat the mixture to initiate the reaction. Shake the flask frequently to ensure proper mixing.

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool. Decant the liquid and wash the solid residue.

  • Neutralization and Precipitation: The acidic solution containing the 4-aminobenzoic acid is then carefully neutralized to precipitate the product.

Esterification and Amidation

The carboxylic acid group of substituted nitrobenzoic acids readily undergoes esterification and amidation reactions, which are fundamental steps in the synthesis of numerous commercial products, including the local anesthetic benzocaine from 4-nitrobenzoic acid.[8][10][11]

Workflow for the Synthesis of Benzocaine:

G 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Ethyl_4-Nitrobenzoate Ethyl 4-Nitrobenzoate 4-Nitrobenzoic_Acid->Ethyl_4-Nitrobenzoate  Esterification (Ethanol, H₂SO₄) Benzocaine Benzocaine (Ethyl 4-Aminobenzoate) Ethyl_4-Nitrobenzoate->Benzocaine  Reduction (e.g., Sn/HCl or H₂/Pd-C)

Caption: Synthesis of Benzocaine from 4-Nitrobenzoic Acid.

Applications in Medicinal Chemistry and Drug Development

The rigid scaffold of substituted nitrobenzoic acids and their derivatives is a common feature in many pharmacologically active molecules.[1][2][12]

As Key Pharmaceutical Intermediates

Substituted nitrobenzoic acids are precursors to a wide range of active pharmaceutical ingredients (APIs).[3][12] For example, 3,5-dinitrobenzoic acid is an intermediate in the synthesis of the radiographic contrast agent Diatrizoic acid.[13] Similarly, 2-amino-5-nitrobenzoic acid is a building block for quinazolinone derivatives, a class of compounds with diverse biological activities, including anticancer properties.[5]

Examples of Drugs and Bioactive Molecules
  • Nitarsone ((4-nitrophenyl)arsonic acid)): This organoarsenic compound, derived from a 4-nitro-substituted aromatic structure, was historically used as a feed additive in poultry to prevent histomoniasis.[14][15][16][17] Its use has been discontinued due to concerns about arsenic residues.[14][16]

  • Benzocaine: As previously mentioned, this widely used local anesthetic is synthesized from 4-nitrobenzoic acid.[8][9][10][18]

Applications in Materials Science

The functional groups of substituted nitrobenzoic acids make them excellent ligands for the construction of advanced materials.

Metal-Organic Frameworks (MOFs)

Substituted nitrobenzoic and aminobenzoic acids are frequently used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The choice of substituent can tune the properties of the resulting MOF.

Comparative Impact of Functional Groups on MOF Properties:

LigandFunctional GroupsResulting MOF Properties & Applications
5-Nitroisophthalic acid Nitro, Carboxylic AcidUsed in the synthesis of cobalt-based MOFs for electrocatalysis (hydrogen and oxygen evolution reactions). The electron-withdrawing nitro group can enhance the catalytic reactivity of the metal centers.[19] Also used in cadmium-based MOFs for ion detection.[20]
5-Aminoisophthalic acid Amino, Carboxylic AcidEmployed in the creation of dysprosium-based MOFs with interesting luminescence and sensing capabilities.[21] Also used in copper and nickel-based MOFs for the photodegradation of pollutants like phenol.[22][23]

Workflow for MOF Synthesis:

G Metal_Salt Metal Salt (e.g., CoCl₂, Dy(NO₃)₃) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture Organic_Linker Organic Linker (e.g., 5-Nitroisophthalic Acid) Organic_Linker->Reaction_Mixture Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction_Mixture Solvothermal_Synthesis Solvothermal Synthesis (Heating under pressure) Reaction_Mixture->Solvothermal_Synthesis MOF_Crystals MOF Crystals Solvothermal_Synthesis->MOF_Crystals Activation Activation (Solvent Removal) MOF_Crystals->Activation Porous_MOF Porous MOF Activation->Porous_MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

Dyes and Pigments

Nitroaromatic compounds are often colored and serve as precursors to dyes.[1] For instance, m-nitrobenzoic acid is a precursor in the production of azo dyes.[3] 2-Amino-5-nitrobenzoic acid is also a key intermediate for azo dyes.[5]

Other Notable Applications

Corrosion Inhibitors

Nitrobenzoic acids have been investigated as corrosion inhibitors for various metals and alloys. Studies have shown that o-, m-, and p-nitrobenzoic acid can inhibit the corrosion of aluminum in nitric acid.[24] The effectiveness of these inhibitors generally increases with concentration.[24] The mechanism often involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer.[25][26]

Analytical Reagents

In analytical chemistry, certain substituted nitrobenzoic acids are used as derivatizing agents. For example, 3,5-dinitrobenzoic acid reacts with alcohols to form crystalline 3,5-dinitrobenzoate esters with sharp melting points, which aids in the identification of unknown alcohols.[27][28]

Experimental Protocol: Derivatization of an Alcohol with 3,5-Dinitrobenzoic Acid (Microwave-Assisted Green Method)

This greener protocol avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride.[27]

  • Mixing: In a test tube, mix the alcohol (1 mL) with 3,5-dinitrobenzoic acid.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid.

  • Microwave Irradiation: Heat the mixture in a microwave reactor under controlled conditions.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude 3,5-dinitrobenzoate ester.

  • Purification: Wash the crude product with a sodium bicarbonate solution and recrystallize from a suitable solvent.

Conclusion

Substituted nitrobenzoic acids are a cornerstone of modern chemical synthesis. Their applications are extensive and continue to expand. The ability to tune their properties through substitution allows for the rational design of molecules for specific applications, from life-saving pharmaceuticals to advanced functional materials. This guide has provided a comparative overview of their diverse roles, underscoring their importance to the scientific community. The provided experimental workflows offer a starting point for their practical application in the laboratory.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Carbamoyl-5-nitrobenzoic acid (CAS No. 90196-48-8), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in authoritative safety data and best practices in chemical hygiene.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, also known as 3-Aminocarbonyl-5-nitrobenzoic acid, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

While the SDS does not indicate other major hazards, the presence of a nitro group and a carboxylic acid functional group suggests that caution is warranted. Aromatic nitro compounds can have systemic effects, and carboxylic acids are acidic. Therefore, all handling and disposal operations should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following table summarizes the required PPE:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust, preventing serious eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated.To prevent inhalation of airborne particles.

All handling of this compound, including weighing and preparing for disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Skin Irritant, Eye Irritant).

  • Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats) and liquid waste (e.g., solutions containing the compound) in separate, appropriately labeled containers.

Step 2: Container Management

  • Keep Closed: Always keep the hazardous waste container securely closed when not in use to prevent the release of vapors or dust.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely.

Step 4: Decontamination

  • Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using soap and water.

  • Equipment: Clean any non-disposable equipment thoroughly. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in labeled liquid hazardous waste container is_solid->collect_liquid Liquid store_waste Store container in satellite accumulation area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemicals you work with.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 3-Carbamoyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Hazard Analysis: Understanding the Risks

3-Carbamoyl-5-nitrobenzoic acid is classified as a compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of the nitro group on the aromatic ring suggests that, like many aromatic nitro compounds, it should be handled with care to avoid dermal absorption and inhalation of dust particles.[2]

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[1][3][4]

  • Harmful if Swallowed: Ingestion can be harmful.[3][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.[2] The selection of appropriate PPE is the first line of defense against the potential hazards of this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]Prevents skin contact and absorption.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn where there is a splash hazard.[2][6]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[2]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[2][7] An acid-resistant apron is also recommended.[8]Provides a barrier against spills and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.[2]Minimizes the risk of respiratory tract irritation from inhaling fine dust particles.[1][3]

Operational Plan: From Receipt to Reaction

A structured operational plan ensures that this compound is handled safely and effectively throughout the experimental workflow.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][7]

  • Material Inspection: Upon receipt, visually inspect the container for any damage or loose particles.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the container, put on all required personal protective equipment as detailed in the table above.

  • Transfer to Fume Hood: Transport the sealed container to the chemical fume hood.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Conduct the reaction within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE Don PPE Inspect_Container Inspect Container Don_PPE->Inspect_Container To_Hood Transfer to Fume Hood Inspect_Container->To_Hood Weigh Weigh & Aliquot To_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Reaction Conduct Reaction Prepare_Solution->Reaction Clean_Area Clean Work Area Reaction->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, properly labeled, and sealed container.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in the same manner as the chemical itself.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

Container Labeling

Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[9]

Final Disposal

The recommended method for the disposal of this compound is through a licensed professional chemical waste disposal company.[9] This ensures compliance with all federal, state, and local regulations.[9] Under no circumstances should this chemical be disposed of down the drain.[9]

G Start Waste Generation Segregate Segregate Waste (Solid, Liquid, PPE) Start->Segregate Label Label Container ('Hazardous Waste', Chemical Name) Segregate->Label Store Store in Designated Area Label->Store Engage_Disposal Engage Licensed Disposal Company Store->Engage_Disposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

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  • SAFETY DATA SHEET - 2-nitrobenzoic acid. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.